molecular formula C16H16N2O3 B5211693 N-benzyl-N,2-dimethyl-3-nitrobenzamide

N-benzyl-N,2-dimethyl-3-nitrobenzamide

Numéro de catalogue: B5211693
Poids moléculaire: 284.31 g/mol
Clé InChI: NSJRVONEBIATAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-benzyl-N,2-dimethyl-3-nitrobenzamide (CAS 600127-97-7) is a nitro-substituted benzamide derivative of interest in medicinal chemistry and infectious disease research. While specific biological data for this exact compound is limited in the public domain, its structural features place it within a class of compounds being investigated for their antimycobacterial potential. Structurally related N-alkyl nitrobenzamides have emerged as promising inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2-oxidase (DprE1), an essential enzyme for cell wall biosynthesis in Mycobacterium tuberculosis . DprE1 is a validated and attractive target for developing new anti-tuberculosis agents, partly because its periplasmic location makes it more accessible to inhibitors . The nitroaromatic moiety present in this compound is a key pharmacophore for many covalent DprE1 inhibitors, which undergo enzymatic reduction to form a stable covalent adduct with the Cys387 residue of the enzyme, thereby inactivating it . The specific substitution pattern on the benzamide core, including the N-benzyl and ring-methyl groups, can be critical for optimizing lipophilicity, binding affinity, and overall pharmacological activity, as studies on similar compounds show that varying the N-alkyl chain length significantly impacts antitubercular potency . This product is intended for research purposes such as lead optimization, structure-activity relationship (SAR) studies, and further investigation into its mechanism of action. It is supplied as a solid and should be stored in a cool, dry place. For Research Use Only. Not intended for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated setting, as related nitrobenzamides may pose skin sensitization hazards .

Propriétés

IUPAC Name

N-benzyl-N,2-dimethyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-12-14(9-6-10-15(12)18(20)21)16(19)17(2)11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJRVONEBIATAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Strategic Synthesis of N-benzyl-N,2-dimethyl-3-nitrobenzamide: A Modular Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: N-benzyl-N,2-dimethyl-3-nitrobenzamide Molecular Formula: C₁₆H₁₆N₂O₃ Core Application: This scaffold serves as a critical intermediate in the development of antitubercular agents (specifically DprE1 inhibitors related to PBTZ169) and kinase inhibitors where the ortho-methyl group provides essential conformational lock, forcing the amide bond out of planarity with the phenyl ring.[1]

This guide details a convergent synthetic pathway . Unlike linear approaches that attempt late-stage nitration (which suffers from poor regioselectivity due to the directing effects of the amide and methyl groups), this protocol utilizes a modular assembly of two high-purity precursors: 2-methyl-3-nitrobenzoic acid and N-methylbenzylamine .[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome two primary chemical challenges:

  • Regiocontrol: Direct nitration of N-benzyl-2-methylbenzamide yields a mixture of 3-nitro and 5-nitro isomers that are difficult to separate.[1]

  • Steric Hindrance: The substituent at the 2-position (ortho-methyl) creates significant steric bulk around the carbonyl carbon, reducing the efficacy of mild coupling agents (like EDC/HOBt).

Strategic Disconnection: The molecule is disconnected at the amide bond (


), utilizing a high-energy acyl chloride intermediate to drive the coupling of the sterically hindered acid component.

Retrosynthesis Target Target: N-benzyl-N,2-dimethyl-3-nitrobenzamide Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis FragmentA Fragment A (Electrophile): 2-methyl-3-nitrobenzoyl chloride Disconnection->FragmentA FragmentB Fragment B (Nucleophile): N-methylbenzylamine Disconnection->FragmentB PrecursorA Precursor A: 3-nitro-o-xylene FragmentA->PrecursorA Oxidation & Activation PrecursorB Precursor B: Benzaldehyde + Methylamine FragmentB->PrecursorB Reductive Amination

Figure 1: Retrosynthetic logic prioritizing high-purity precursors over late-stage functionalization.

Part 2: Synthesis of Precursors

Module A: The Acid Core (2-methyl-3-nitrobenzoic acid)

Critical Insight: Do not attempt to nitrate o-toluic acid directly.[1] Nitration of o-toluic acid yields predominantly the 4-nitro and 5-nitro isomers, with the desired 3-nitro isomer being a minor product (<10%).[1] Correct Pathway: Oxidation of 3-nitro-o-xylene .[1][2]

  • Starting Material: 3-nitro-o-xylene (CAS: 83-41-0).

  • Reagent: Dilute Nitric Acid (30%) or KMnO₄/Co(OAc)₂ (Aerobic oxidation).

  • Mechanism: The methyl group para to the nitro group is deactivated. The methyl group ortho to the nitro group is sterically crowded. However, under controlled reflux with dilute HNO₃, the less hindered methyl group (or mono-oxidation selectivity) can be tuned. Note: Commercially, this acid is available (CAS: 1975-50-4) and purchasing is recommended for small-scale R&D to ensure isomer purity.[1]

Module B: The Amine Core (N-methylbenzylamine)

Reaction: Reductive Amination.[1]

  • Reactants: Benzaldehyde + Methylamine (33% in EtOH).

  • Reducing Agent: Sodium Borohydride (NaBH₄).

  • Condition: 0°C to RT in Methanol.

Part 3: The Coupling Protocol (Step-by-Step)

This protocol uses the Acid Chloride Method .[3] Due to the ortho-methyl group on the benzoic acid, the carbonyl is sterically shielded. Standard peptide coupling agents (HATU, EDC) often result in slow conversion or incomplete reaction. The acid chloride is a "hot" electrophile that ensures completion.

Step 1: Activation (Acid Chloride Synthesis)

Reagents:

  • 2-methyl-3-nitrobenzoic acid (1.0 equiv)[1][4]

  • Thionyl Chloride (SOCl₂) (3.0 equiv) - Acts as reagent and solvent

  • DMF (Dimethylformamide) (Catalytic, 2-3 drops)

Procedure:

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a CaCl₂ drying tube (or N₂ line).

  • Addition: Add 2-methyl-3-nitrobenzoic acid (e.g., 10.0 g). Add Thionyl Chloride (20 mL).

  • Catalysis: Add 2 drops of anhydrous DMF. (DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active chlorinating species).

  • Reaction: Heat to reflux (75-80°C) for 3–4 hours. The suspension should turn into a clear yellow/orange solution, indicating the consumption of the solid acid.

  • Workup: Evaporate excess SOCl₂ under reduced pressure (rotary evaporator).

  • Azeotrope: Add 20 mL of dry Toluene and evaporate again to remove trace SOCl₂.

  • Result: Crude 2-methyl-3-nitrobenzoyl chloride (yellow oil/solid).[1] Use immediately.

Step 2: Amide Coupling[1]

Reagents:

  • Crude Acid Chloride (from Step 1)

  • N-methylbenzylamine (1.1 equiv)[1]

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous, 10 volumes)

Procedure:

  • Preparation: Dissolve the crude acid chloride in anhydrous DCM (50 mL). Place in an addition funnel.

  • Receiver: In a separate flask, dissolve N-methylbenzylamine (1.1 equiv) and TEA (2.5 equiv) in DCM (50 mL). Cool this solution to 0°C using an ice bath.

  • Addition: Dropwise add the acid chloride solution to the amine solution over 30 minutes. Control: Keep internal temperature < 5°C to prevent degradation.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50:50 Hexane:EtOAc).

  • Quench: Add water (50 mL) to hydrolyze unreacted acid chloride.

Step 3: Purification[1]
  • Extraction: Separate organic layer.[3] Wash with 1M HCl (2 x 50 mL) to remove excess amine/TEA. Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid. Wash with Brine.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

  • Crystallization: The crude product is often a viscous oil or low-melting solid. Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (Gradient: 10% -> 40% EtOAc in Hexane).[1]

Part 4: Experimental Workflow & Logic Visualization

Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_workup Step 3: Purification Acid 2-methyl-3-nitrobenzoic acid SOCl2 SOCl2 + cat. DMF Reflux 3h Acid->SOCl2 AcidCl Acid Chloride (Intermediate) SOCl2->AcidCl DCM DCM, 0°C -> RT AcidCl->DCM Amine N-methylbenzylamine + Et3N (Base) Amine->DCM Crude Crude Amide DCM->Crude Wash Acid/Base Wash (Remove precursors) Crude->Wash Final Pure Target: N-benzyl-N,2-dimethyl- 3-nitrobenzamide Wash->Final

Figure 2: Sequential workflow ensuring complete activation of the hindered acid before amine introduction.

Part 5: Analytical Data & Troubleshooting

Expected Physicochemical Properties
PropertyValue (Approx.)Notes
Physical State Pale yellow solidMay appear as oil initially; induce crystallization with cold ether/hexane.[1]
Molecular Weight 298.30 g/mol
Solubility Soluble in DCM, DMSO, MeOHInsoluble in water.
Rf Value 0.4 - 0.5Solvent: 1:1 Hexane:Ethyl Acetate.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Acid ChlorideEnsure SOCl₂ is fresh. Use drying tube. Avoid wet DCM.
Incomplete Reaction Steric HindranceIncrease reaction time of Step 1. Ensure DMF catalyst is used (Vilsmeier activation).
Impurity: Di-amide N/AUnlikely with secondary amine.[1]
Impurity: Starting Acid Incomplete ActivationCheck SOCl₂ quality. If acid remains, wash organic layer thoroughly with NaHCO₃.

References

  • Synthesis of 2-methyl-3-nitrobenzoyl chloride

    • Source: PrepChem. "Synthesis of 2-methyl-3-nitrobenzoyl chloride."
    • URL:[Link]

    • Relevance: Provides the baseline protocol for converting the hindered acid to the acyl chloride using thionyl chloride.
  • Oxidation of 3-nitro-o-xylene (Precursor Synthesis)
  • Amide Coupling Strategies for Hindered Benzoic Acids

    • Source: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[5][6][7] Tetrahedron, 61(46), 10827-10852.

    • URL:[Link]

    • Relevance: Authoritative review confirming that acid chlorides are preferred over carbodiimides (EDC) for sterically hindered ortho-substituted benzoic acids.[1]

  • Target Scaffold Context (Antitubercular Benzamides)

    • Source: Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804.
    • URL:[Link]

    • Relevance: Establishes the biological relevance of the 2-methyl-3-nitrobenzamide core in drug discovery.

Sources

Comprehensive Technical Profile and Synthesis Workflow for N-benzyl-N,2-dimethyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently encounter highly substituted benzamides that serve as critical building blocks. The compound N-benzyl-N,2-dimethyl-3-nitrobenzamide (CAS: 934532-42-0)[1] represents a sterically demanding tertiary amide with significant potential as a pharmacophore or advanced synthetic intermediate.

The IUPAC name, N-benzyl-N,2-dimethyl-3-nitrobenzamide , precisely maps its structural topology:

  • Core Scaffold : A benzamide moiety.

  • Ring Substitutions : A methyl group at the ortho position (C2) and a nitro group at the meta position (C3).

  • Amide Nitrogen Substitutions : A benzyl group and a methyl group.

The presence of the ortho-methyl group adjacent to the bulky N-benzyl-N-methyl amide induces significant steric clash, forcing the amide plane out of coplanarity with the benzene ring. This restricted rotation around the C-N bond typically results in observable rotamers in nuclear magnetic resonance (NMR) spectroscopy—a critical factor when evaluating the molecule's binding kinetics to biological targets.

Physicochemical Properties

Accurate physicochemical data is the bedrock of reliable experimental design. The following table summarizes the core quantitative metrics for this compound.

PropertyValueStructural Implication
CAS Number 934532-42-0Unique identifier for database indexing[1].
Molecular Formula C16H16N2O3Confirms the substitution pattern.
Molecular Weight 284.31 g/mol Optimal for small-molecule drug likeness (Lipinski's Rule of 5).
Hydrogen Bond Donors 0Tertiary amide lacks N-H protons, increasing lipophilicity.
Hydrogen Bond Acceptors 3Amide carbonyl (1) and nitro group oxygens (2).
Rotatable Bonds 4Allows conformational flexibility of the benzyl appendage.

Reaction Design & Mechanistic Causality

Direct condensation of 2-methyl-3-nitrobenzoic acid with N-benzylmethylamine is thermodynamically unfavorable due to the high activation energy required to expel water. To bypass this, we utilize a two-step activation strategy: converting the carboxylic acid to a highly electrophilic acyl chloride, followed by nucleophilic acyl substitution[2].

Causality in Reagent Selection :

  • Thionyl Chloride (SOCl2) : Chosen over oxalyl chloride for its operational simplicity and volatile byproducts (SO2 and HCl), which drive the equilibrium forward without requiring complex purification[3].

  • Triethylamine (Et3N) : Acts as a non-nucleophilic acid scavenger. During amidation, one equivalent of HCl is generated. Without Et3N, the HCl would protonate the N-benzylmethylamine precursor, neutralizing its lone pair and halting the reaction[2].

Mechanism N1 Nucleophilic Attack Amine lone pair to Acyl Carbon N2 Tetrahedral Intermediate (High Energy State) N1->N2 Electron Transfer N3 Chloride Expulsion (Leaving Group Departure) N2->N3 Collapse of Intermediate N4 Deprotonation by Et3N (Acid Scavenging) N3->N4 HCl Generation N5 Stable Amide Bond (Thermodynamic Sink) N4->N5 Irreversible Step

Caption: Mechanistic pathway of the amidation step highlighting the critical role of the acid scavenger.

Step-by-Step Synthesis Workflow

The following protocol outlines a self-validating system for synthesizing N-benzyl-N,2-dimethyl-3-nitrobenzamide, ensuring high yield and purity[2][3].

Step 1: Activation (Acyl Chloride Formation)
  • Setup : In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-methyl-3-nitrobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reagent Addition : Add thionyl chloride (SOCl2, 1.5 equiv) dropwise at room temperature, followed by a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the chlorination[3].

  • Reaction : Heat the mixture to reflux (approx. 40°C) for 2-3 hours until the evolution of SO2 and HCl gas ceases, yielding a clear solution of 2-methyl-3-nitrobenzoyl chloride.

  • Concentration : Remove the solvent and excess SOCl2 under reduced pressure to isolate the crude acyl chloride.

Step 2: Nucleophilic Acyl Substitution (Amidation)
  • Preparation : In a separate flask, dissolve N-benzylmethylamine (1.1 equiv) and triethylamine (Et3N, 2.0 equiv) in anhydrous DCM. Cool the solution to 0°C using an ice bath[2].

  • Coupling : Dissolve the crude acyl chloride from Step 1 in a minimal amount of DCM and add it dropwise to the cooled amine solution to control the exothermic reaction.

  • Maturation : Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Workup (Self-Validating Purification) :

    • Wash the organic layer with 1M HCl to protonate and extract any unreacted N-benzylmethylamine and Et3N into the aqueous phase.

    • Wash with saturated aqueous NaHCO3 to neutralize and extract any residual carboxylic acid.

    • Wash with brine, dry over anhydrous Na2SO4, and concentrate under vacuum to afford the target compound.

Synthesis A 2-Methyl-3-nitrobenzoic acid (Starting Material) C 2-Methyl-3-nitrobenzoyl chloride (Electrophilic Intermediate) A->C Chlorination (Activation) B Thionyl Chloride (SOCl2) Reflux, 2h B->C E N-benzyl-N,2-dimethyl-3-nitrobenzamide (Target Compound) C->E Nucleophilic Acyl Substitution D N-benzylmethylamine + Et3N DCM, 0°C to RT D->E

Caption: Workflow for the two-step synthesis of N-benzyl-N,2-dimethyl-3-nitrobenzamide.

Analytical Characterization & Validation

To establish trustworthiness, the synthesized material must be validated through orthogonal analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : The mass spectrum should exhibit a clear[M+H]+ pseudo-molecular ion peak at m/z 285.3 , confirming the molecular weight of 284.31 g/mol .

  • 1H NMR Spectroscopy (CDCl3, 400 MHz) :

    • Disappearance of Acid Proton : The broad singlet >10 ppm (carboxylic acid OH) must be absent.

    • Rotameric Signatures : Due to the restricted rotation caused by the ortho-methyl group, the N-methyl protons (~2.8-3.1 ppm) and the benzylic CH2 protons (~4.3-4.8 ppm) will likely appear as two distinct sets of peaks (major and minor rotamers) at room temperature.

    • Aromatic Region : The nitro-substituted ring will show a characteristic splitting pattern (e.g., a doublet for the proton ortho to the nitro group), integrating correctly against the 5 protons of the unsubstituted benzyl ring.

References

  • Aaron Chemicals LLC. "N-benzyl-N,3-dimethyl-2-nitrobenzamide / N-benzyl-N,2-dimethyl-3-nitrobenzamide." Chemikart. [Link]

Sources

Comprehensive Guide: Molecular Structure and Characterization of N-benzyl-N,2-dimethyl-3-nitrobenzamide

[1]

Executive Summary

N-benzyl-N,2-dimethyl-3-nitrobenzamide (Molecular Formula:

1

This guide provides a definitive technical workflow for the synthesis, structural validation, and physicochemical profiling of this compound. It addresses the specific challenge of ortho-substitution sterics —where the 2-methyl group forces a non-planar conformation—and the rotameric complexity observed in NMR spectroscopy due to the N-methyl-N-benzyl substitution.[1]

Molecular Architecture & Properties[1][2]

Theoretical Structure

The molecule features a central benzamide core substituted at the 2-position (methyl) and 3-position (nitro).[1] The amide nitrogen is tertiary, bearing both a methyl and a benzyl group.

  • Steric Clash: The 2-methyl group creates significant steric hindrance with the carbonyl oxygen of the amide.[1] This forces the amide group to twist out of the plane of the benzene ring (dihedral angle

    
    ), decoupling the 
    
    
    -system.[1]
  • Conformational Isomerism: Due to the partial double-bond character of the

    
     amide bond, rotation is restricted. The presence of two different substituents on the nitrogen (methyl and benzyl) leads to the existence of E/Z rotamers (cis/trans), which are often distinguishable by NMR at room temperature.
    
Physicochemical Profile
PropertyValue / PredictionNote
Molecular Weight 284.31 g/mol
Formula

Physical State Pale yellow crystalline solidNitro group imparts color.[1][2]
LogP (Predicted) 2.8 - 3.2Lipophilic; suitable for CNS penetration models.
H-Bond Donors 0Tertiary amide.[1]
H-Bond Acceptors 4Nitro (2) + Carbonyl (1) + Amide N (1).
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility.

Synthesis Strategy

Retrosynthetic Analysis

The most robust route to N-benzyl-N,2-dimethyl-3-nitrobenzamide is the Acyl Chloride Coupling method.[1] Direct coupling using carbodiimides (EDC/NHS) is possible but often suffers from lower yields due to the steric hindrance of the 2-methyl group.

Precursors:

  • Acid Component: 2-methyl-3-nitrobenzoic acid.[1]

  • Amine Component: N-methylbenzylamine.[1]

Experimental Protocol (Self-Validating)

Rationale: We utilize thionyl chloride (

Step 1: Acid Chloride Formation

  • Charge a dry 100 mL Round Bottom Flask (RBF) with 2-methyl-3-nitrobenzoic acid (1.0 eq, 10 mmol).

  • Add anhydrous Dichloromethane (DCM) (30 mL) and a catalytic drop of DMF (dimethylformamide).

  • Add Thionyl Chloride (

    
    ) (1.5 eq) dropwise under 
    
    
    atmosphere.
  • Reflux at 40°C for 2 hours. Validation: Monitor gas evolution (

    
    ) cessation.
    
  • Evaporate solvent and excess

    
     under reduced pressure to yield the crude acid chloride (yellow oil/solid).
    

Step 2: Amide Coupling

  • Redissolve the crude acid chloride in anhydrous DCM (20 mL).

  • In a separate flask, mix N-methylbenzylamine (1.1 eq) and Triethylamine (

    
    ) (2.0 eq) in DCM (20 mL).
    
  • Cool the amine solution to 0°C.

  • Add the acid chloride solution dropwise over 30 minutes. Rationale: Exothermic control prevents side reactions.

  • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1M HCl (remove unreacted amine), Sat.

    
     (remove unreacted acid), and Brine. Dry over 
    
    
    .[3][4]

Step 3: Purification

  • Recrystallize from Ethanol/Hexane OR purify via Flash Column Chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Synthesis Workflow Diagram

SynthesisWorkflowStartStart: 2-methyl-3-nitrobenzoic acidActivationActivation: SOCl2, cat. DMF(Reflux 2h)Start->ActivationIntermediateIntermediate: Acid ChlorideActivation->Intermediate- SO2, - HClCouplingCoupling: N-methylbenzylamineEt3N, DCM, 0°C -> RTIntermediate->CouplingWorkupWorkup: Acid/Base WashExtractionCoupling->WorkupProductTarget: N-benzyl-N,2-dimethyl-3-nitrobenzamideWorkup->ProductPurification (Recryst/Column)

Caption: Step-by-step synthesis workflow via acid chloride activation to overcome steric hindrance.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Critical Insight: Expect to see rotamers . The


1

Predicted


 NMR (400 MHz, 

):
  • Aromatic (Acid Ring):

    
     7.90 (d, 1H), 7.50 (t, 1H), 7.45 (d, 1H). Note: Shifts may vary slightly between rotamers.
    
  • Aromatic (Benzyl Ring):

    
     7.20–7.40 (m, 5H).
    
  • Benzylic

    
    : 
    
    
    4.40 and 4.80 (two singlets or AB quartets, corresponding to major/minor rotamers).
  • N-Methyl:

    
     2.80 and 3.10 (two singlets, rotameric).
    
  • Ar-Methyl (C2):

    
     2.40 (s, 3H).
    

Predicted


 NMR:
  • Carbonyl: ~168 ppm.

  • Nitro-C: ~148 ppm.[1][5]

  • Benzylic

    
    :  ~50–55 ppm (split signals).
    
  • N-Methyl: ~33–37 ppm (split signals).

  • Ar-Methyl: ~15–18 ppm.[1][6]

Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).[1]

  • Target Ion:

    
    .
    
  • Fragmentation:

    • Loss of Benzyl group (

      
      ).[1]
      
    • Loss of Nitro group (

      
      ).[1]
      
Infrared Spectroscopy (IR)
  • Amide I (C=O): 1635–1645

    
     (Lower than typical amides due to steric twist, though lack of conjugation might raise it; usually tertiary amides are ~1640).
    
  • Nitro (

    
    ):  Strong bands at ~1530 
    
    
    (asymmetric) and ~1350
    
    
    (symmetric).[1]

Quality Control & Analytical Workflow

To ensure the compound is suitable for biological screening (e.g., kinase assays or antitubercular MIC testing), purity must be >98%.

HPLC Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    ).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

Analytical Logic Diagram

AnalyticalLogicSampleCrude SampleTLCTLC Check(Hex:EtOAc 2:1)Sample->TLCQuick CheckHPLCHPLC-UV/MS(Purity >98%)TLC->HPLCIf Single SpotNMR1H NMR(Confirm Structure& Rotamers)HPLC->NMRIf PureReleaseRelease forBio-AssayNMR->ReleaseIdentity Confirmed

Caption: QC decision tree ensuring structural integrity and purity before biological application.

References

  • Sigma-Aldrich. N-Benzyl-2-methyl-3-nitrobenzamide Product Page. Retrieved from (Note: Reference for the base scaffold class).

  • PubChem. 2-Methyl-3-nitrobenzamide Compound Summary. National Library of Medicine. Retrieved from .

  • Royal Society of Chemistry. Synthesis of N-alkylated amides via tandem hydration/N-alkylation. Electronic Supplementary Information. Retrieved from .

  • ChemicalBook. N-Benzyl-N-methyl-2-methyl-3-nitrobenzamide Supplier Data. Retrieved from .

  • BenchChem. General Protocol for Schotten-Baumann Amide Synthesis. Retrieved from .

N-benzyl-N,2-dimethyl-3-nitrobenzamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling & Thermodynamic Analysis of N-benzyl-N,2-dimethyl-3-nitrobenzamide

Executive Summary & Compound Architecture

N-benzyl-N,2-dimethyl-3-nitrobenzamide represents a specialized class of polysubstituted benzamides, often serving as a critical intermediate in the synthesis of neuroactive pharmaceutical ingredients or agrochemicals. Its physicochemical behavior is governed by a competing interplay between the lipophilic N-benzyl and 2-methyl moieties and the highly polar, electron-withdrawing 3-nitro and amide functionalities.

This guide provides a rigorous framework for determining, modeling, and optimizing the solubility of this compound. Unlike simple commodity chemicals, the solubility profile of such multi-functionalized intermediates requires empirical validation to optimize reaction yields and purification (crystallization) processes.

Structural Analysis for Solubility Prediction:

  • Lipophilic Domain: The N-benzyl group and the ortho-methyl (C2) group contribute significantly to non-polar surface area, suggesting good solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM).

  • Polar Domain: The nitro group (

    
    ) and the tertiary amide core create a strong dipole moment. This facilitates solubility in polar aprotic solvents (DMF, DMSO, Acetone).
    
  • Steric Hindrance: The ortho-methyl group (position 2) induces a twist in the amide bond relative to the phenyl ring, potentially reducing crystal lattice energy compared to planar analogs, thereby enhancing solubility in organic solvents relative to unsubstituted nitrobenzamides.

Predicted Solubility Profile (Chemo-Informatics)

Based on Hansen Solubility Parameters (HSP) and data from structural analogs (e.g., N-benzylbenzamide, 3-nitrobenzamide), the expected solubility hierarchy at 298.15 K is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions; disruption of lattice energy.
Ketones/Esters Acetone, Ethyl AcetateHigh Favorable polar interactions without strong H-bond donation penalties.
Chlorinated Dichloromethane, ChloroformHigh Good dispersion force matching with the benzyl/methyl groups.
Alcohols Methanol, Ethanol, IPAModerate Soluble, but limited by the hydrophobic benzyl tail. Solubility

significantly with Temp.
Aromatics Toluene, XyleneModerate

stacking interactions with the benzyl and phenyl rings.
Alkanes/Water Hexane, WaterLow / Insoluble Polarity mismatch (Water) or lack of polarizability (Hexane).

Experimental Protocol: Isothermal Saturation Method

To obtain definitive solubility data (mole fraction,


), the Static Equilibrium Shake-Flask Method  is the gold standard. This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.
Phase 1: Sample Preparation & Equilibration
  • Excess Addition: Add N-benzyl-N,2-dimethyl-3-nitrobenzamide in excess to 10 mL of the target solvent in a jacketed glass vessel. Solid must remain visible throughout the experiment.

  • Temperature Control: Connect the vessel to a thermostatic water bath (precision

    
     K). Set initial temperature (e.g., 278.15 K).
    
  • Agitation: Stir continuously using a magnetic stirrer at 400 rpm. Avoid vortexing which can introduce solvent evaporation errors.

  • Equilibration Time: Allow the system to equilibrate for 24–48 hours .

    • Validation Step: Take samples at 24h and 48h. If concentration deviates by

      
      , equilibrium is reached.
      
Phase 2: Sampling & Analysis
  • Filtration: Stop stirring and let solids settle for 10 minutes. Withdraw supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter (to remove micro-crystals).
    
  • Dilution: Immediately dilute the filtrate with mobile phase (acetonitrile/water) to prevent precipitation upon cooling.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6

      
       150 mm, 5 
      
      
      
      m).
    • Mobile Phase: Acetonitrile : Water (60:40 v/v).

    • Wavelength: 254 nm (characteristic of the nitro-aromatic chromophore).

    • Flow Rate: 1.0 mL/min.

Phase 3: Solid Phase Characterization
  • PXRD Check: Analyze the residual solid after filtration using Powder X-Ray Diffraction.

  • Why? To detect solvatomorphism (formation of solvent adducts) or polymorphic transitions. If the crystal form changes, the solubility data refers to the new form, not the starting material.

Workflow Visualization

SolubilityWorkflow Start Start: Excess Solute + Solvent Equilibrate Equilibrate (T +/- 0.05 K) 24-48 Hours Start->Equilibrate Check Check Equilibrium (Conc. Stable?) Equilibrate->Check Check->Equilibrate No (Continue Stirring) Filter Syringe Filter (0.22 um) Isothermal Conditions Check->Filter Yes Dilute Dilute in Mobile Phase Filter->Dilute SolidAnalysis PXRD of Residual Solid (Polymorph Check) Filter->SolidAnalysis Residue HPLC HPLC-UV Quantification Dilute->HPLC Data Calculate Mole Fraction (x) HPLC->Data

Caption: Figure 1. Self-validating workflow for determination of thermodynamic solubility, including solid-state stability checks.

Thermodynamic Modeling & Data Correlation

For process engineering (e.g., cooling crystallization design), experimental points must be fitted to thermodynamic models. The Modified Apelblat Equation is the most robust model for nitrobenzamide derivatives in organic solvents.

The Modified Apelblat Equation:



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical model parameters derived via multivariate regression.
    

Thermodynamic Dissolution Functions: Using the van't Hoff analysis, you can derive the enthalpy (


) and entropy (

) of solution:

  • Interpretation:

    • Positive

      
       (Endothermic): Solubility increases with temperature (Typical for this class).
      
    • Positive

      
      : Driven by the disordering of the crystal lattice.
      

Practical Application: Solvent Selection for Crystallization

The solubility data directly informs the purification strategy.

Scenario: You need to purify the crude intermediate from reaction byproducts.

  • Solvent Screening: Use the data to find a "Good" solvent (high solubility at high T) and a "Poor" solvent (low solubility at all T, or low solubility at low T).

  • Potential System: Ethanol/Water (Anti-solvent Crystallization)

    • Dissolve N-benzyl-N,2-dimethyl-3-nitrobenzamide in warm Ethanol (High Solubility).

    • Slowly add Water (Anti-solvent).

    • The hydrophobic benzyl/methyl groups will force precipitation as water content increases.

CrystallizationLogic Input Crude Intermediate Screen Solubility Screen Input->Screen Decision Select Method Screen->Decision Cooling Cooling Crystallization (Steep Solubility Curve) Decision->Cooling High dS/dT (e.g. Acetone) AntiSolvent Anti-Solvent Precipitation (Flat Curve / High Sol.) Decision->AntiSolvent High Solubility (e.g. DMF + Water) Result Pure Crystal Form Cooling->Result AntiSolvent->Result

Caption: Figure 2. Decision logic for selecting crystallization mode based on solubility curve topology.

References

  • Wan, Y., et al. (2019). "Solubility measurement and thermodynamic modelling of 3-nitrobenzaldehyde in different solvents at elevated temperatures." Journal of Chemical Thermodynamics.

  • Shakeel, F., et al. (2014). "Solubility and thermodynamics of 3-nitrobenzamide in different mono-solvents at different temperatures." Journal of Molecular Liquids.

  • Jouyban, A. (2008). "Review of the Jouyban-Acree model for predicting the solubility of compounds in mixed solvents." Journal of Pharmacy & Pharmaceutical Sciences.

  • PubChem. (2025).[3][4][5] "Compound Summary: N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide (Analogous Structure)." National Library of Medicine.

Sources

The Bioreductive Pharmacophore: Unlocking the Biological Potential of Nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide scaffold is a privileged structure in medicinal chemistry. However, the introduction of a strongly electron-withdrawing nitro group fundamentally alters its electronic distribution, transforming a simple structural backbone into a potent, multi-target bioreductive "warhead"[1]. This technical whitepaper explores the diverse biological activities of nitrobenzamide derivatives, dissecting the mechanistic paradigms, quantitative efficacy, and the rigorous experimental methodologies used to validate their potential in oncology, infectious diseases, and inflammation.

Anticancer Activities: Bioreductive Warheads and the PARP Controversy

The application of nitrobenzamides in oncology has been characterized by both profound breakthroughs and significant mechanistic re-evaluations. Initially, compounds such as iniparib (4-iodo-3-nitrobenzamide) were heavily investigated as targeted Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors[2].

However, rigorous biochemical validation forced a paradigm shift in the field. Preclinical studies demonstrated that iniparib does not competitively inhibit PARP1 at the NAD+ binding site in intact cells. Instead, it acts as a bioreductive prodrug. Upon intracellular reduction, its nitroso metabolite acts as a non-selective modifier of cysteine-containing proteins, leading to cell cycle perturbation, DNA damage, and apoptosis[3]. Beyond the PARP controversy, other 4-substituted-3-nitrobenzamide derivatives exert potent cytotoxicity by disrupting microtubule dynamics, effectively inhibiting tubulin polymerization and inducing mitotic arrest[4].

Quantitative Data: Comparative Anticancer Efficacy

The following table summarizes the growth inhibitory activity (GI₅₀) of a series of 4-substituted-3-nitrobenzamide derivatives across multiple human cancer cell lines. Lower GI₅₀ values indicate higher potency[5].

Compound IDAmide SubstitutionHCT-116 (Colon) GI₅₀ µMMDA-MB-435 (Melanoma) GI₅₀ µMHL-60 (Leukemia) GI₅₀ µM
4a 4-fluorobenzyl2.1111.9042.056
4g 3,4-difluorobenzyl>1001.0083.778
4l 2-chlorobenzyl3.5862.8971.993
4m 3-chlorobenzyl4.8763.5862.543
4n 4-chlorobenzyl6.3213.1122.876
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

To accurately quantify the anti-proliferative effects of nitrobenzamides, the SRB assay is preferred over metabolic assays (like MTT) because it relies on stoichiometric dye binding to protein mass, avoiding artifacts caused by the bioreductive nature of the nitro group itself[1].

  • Cell Plating & Adhesion : Seed cancer cells (e.g., HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
    • Causality: Allowing 24 hours ensures cells enter the exponential growth phase and establish proper extracellular matrix attachment before drug exposure.

  • Compound Treatment : Expose cells to nitrobenzamide derivatives (0.1 - 100 µM) for 48 hours.

    • Causality: A 48-hour window captures at least two cellular doubling times, allowing the differentiation between cytostatic (growth arrest) and cytotoxic (cell death) effects.

  • TCA Fixation : Add cold 10% Trichloroacetic acid (TCA) directly to the medium and incubate at 4°C for 1 hour.

    • Causality: TCA instantly denatures and precipitates cellular proteins to the well bottom, locking the cellular mass in place and preventing detachment during subsequent washing.

  • SRB Staining : Wash plates with water, dry, and apply 0.4% SRB dissolved in 1% acetic acid for 30 minutes.

    • Causality: Under mildly acidic conditions, the sulfonic acid groups of SRB bind stoichiometrically to the basic amino acid residues of the precipitated proteins. The bound dye is directly proportional to the viable cell number at the time of fixation.

  • Solubilization & Readout : Wash with 1% acetic acid to remove unbound dye. Solubilize the bound dye using 10 mM Tris base (pH 10.5) and measure absorbance at 515 nm.

    • Causality: The alkaline pH neutralizes the electrostatic interactions between the dye and the proteins, releasing the SRB uniformly into solution for accurate spectrophotometric quantification.

    • Self-Validation Checkpoint: The linearity of the assay must be confirmed by ensuring the optical density (OD) of the untreated control falls within the linear dynamic range of the reader (0.1 to 1.5 OD units).

G A Nitrobenzamide Prodrug B Nitroreductase (Hypoxic Tumor Microenvironment) A->B Bioreduction C Nitroso / Hydroxylamine Reactive Intermediates B->C Electron Transfer D Covalent Adduct Formation (Cysteine Modification) C->D Nucleophilic Attack E Cellular Apoptosis & Tumor Growth Inhibition D->E Protein Inactivation

Bioreductive activation pathway of nitrobenzamide prodrugs in hypoxic tumor microenvironments.

Antimycobacterial Activities: Covalent Inhibition of DprE1

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the exploitation of novel therapeutic targets. Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme for mycobacterial cell wall arabinogalactan synthesis, has been validated as a highly susceptible target for nitrobenzamide derivatives[6],[7].

3,5-dinitrobenzamides act as mechanism-based suicide inhibitors. The enzyme's own FAD cofactor reduces the aromatic nitro group to a highly reactive nitroso intermediate. This intermediate is immediately attacked by the thiolate of a specific cysteine residue (Cys387) within the active site, forming an irreversible covalent bond that permanently inactivates the enzyme[6].

Quantitative Data: Anti-TB Efficacy

Select N-benzyl and N-pyridinylmethyl 3,5-dinitrobenzamides have demonstrated exceptional potency against M. tuberculosis H37Rv, matching the efficacy of advanced clinical candidates like PBTZ169[7].

Compound ScaffoldTerminal ModificationTarget StrainMIC (µg/mL)Safety Index (SI)
3,5-dinitrobenzamide (A6) N-benzylM. tuberculosis H37Rv< 0.016> 1500
3,5-dinitrobenzamide (A11) N-benzylM. tuberculosis H37Rv< 0.016> 1500
3,5-dinitrobenzamide (C1) N-(pyridine-2-yl)methylM. tuberculosis H37Rv< 0.016> 1500
3,5-dinitrobenzamide (C4) N-(pyridine-2-yl)methylM. tuberculosis H37Rv< 0.016> 1500
PBTZ169 (Reference) -M. tuberculosis H37Rv< 0.016N/A
Experimental Protocol: Resazurin Microtiter Assay (REMA)

Determining the Minimum Inhibitory Concentration (MIC) for slow-growing mycobacteria requires specialized metabolic readouts to avoid artifacts.

  • Inoculum Standardization : Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to an OD₆₀₀ of 0.6–0.8, then dilute to

    
     CFU/mL.
    
    • Causality: Utilizing mid-logarithmic phase cultures ensures that the bacteria are actively synthesizing their cell walls, maximizing the expression and vulnerability of the DprE1 target.

  • Compound Dilution : Prepare two-fold serial dilutions of dinitrobenzamides in 96-well microtiter plates.

  • Extended Incubation : Incubate plates at 37°C for 7 days.

    • Causality: M. tuberculosis possesses a highly lipid-rich cell wall and a prolonged replication time (~15-20 hours). A 7-day window is mandatory to allow sufficient replication cycles to accurately distinguish bacteriostatic from bactericidal effects.

  • Metabolic Readout (Resazurin) : Add 30 µL of 0.02% resazurin solution and incubate for an additional 24-48 hours.

    • Causality: Viable cells metabolically reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin via active oxidoreductases. This circumvents the optical density artifacts typically caused by the natural clumping (cord formation) of mycobacteria in liquid culture.

    • Self-Validation Checkpoint: The sterility control must remain strictly blue (no background reduction), while the drug-free growth control must turn uniformly pink. Any premature color change in the sterility well invalidates the plate.

G A 3,5-Dinitrobenzamide B DprE1 Enzyme (FAD Cofactor) A->B Binding to Active Site C Nitroso-Benzamide Intermediate B->C FAD-mediated Reduction D Cys387 Residue Nucleophilic Attack C->D Thiol Attack E Irreversible Covalent Adduct (Mycobacterial Death) D->E Enzyme Inactivation

Mechanism of covalent DprE1 inhibition by dinitrobenzamides in Mycobacterium tuberculosis.

Anti-inflammatory and Trypanocidal Potential

Beyond oncology and bacteriology, the nitrobenzamide scaffold exhibits profound versatility:

  • Anti-inflammatory Activity : Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. Specific nitrobenzamide derivatives have demonstrated the ability to suppress lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages in a dose-dependent manner (IC₅₀ values as low as 3.7 µM), effectively downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-1β[8].

  • Trypanocidal Activity : Aziridinyl nitrobenzamides (such as the well-characterized compound CB1954) act as potent prodrugs against Trypanosoma brucei and Trypanosoma cruzi. The mechanism relies on the parasitic expression of Type I Nitroreductases (NTRs), which reduce the nitro group to hydroxylamine derivatives. This electronic rearrangement facilitates the presentation of the aziridinyl moiety, leading to lethal DNA alkylation and adduct formation within the parasite[9].

Conclusion

The biological activity of nitrobenzamide derivatives is intrinsically tied to the bioreductive capacity of the nitro group. Whether acting as a covalent suicide inhibitor of mycobacterial DprE1, a hypoxia-activated DNA alkylator in solid tumors, or a modulator of macrophage iNOS expression, the scaffold provides a highly tunable platform for drug discovery. Future development must prioritize the delicate balance between targeted bioreduction and off-target cysteine modification to ensure clinical safety and efficacy.

References

1.[4] The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applications: A Technical Guide - Benchchem. 4 2.[6] Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - MDPI. 6 3.[7] Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives - rhhz.net. 7 4.[1] The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide - Benchchem. 1 5.[2] Development of PARP Inhibitors: An Unfinished Story - CancerNetwork. 2 6.[5] Head-to-Head Comparison of 4-Isopropoxy-3-nitrobenzylamine Derivatives in Anticancer Applications - Benchchem. 5 7.[3] Failure of Iniparib to Inhibit Poly(ADP-ribose) Polymerase in Vitro - PMC. 3 8.[8] Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - ResearchGate. 8 9.[9] Trypanocidal Activity of Aziridinyl Nitrobenzamide Prodrugs - ASM Journals. 9

Sources

The Evolution and Mechanistic Paradigms of Substituted Nitrobenzamides: From Oncology to Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzamide Scaffold as a Redox-Active Warhead

In medicinal chemistry, the benzamide scaffold is a ubiquitous pharmacophore, historically utilized for its favorable physicochemical properties and target-binding versatility[1]. However, the introduction of a nitro group (–NO₂) to this ring fundamentally alters the molecule's trajectory. Substituted nitrobenzamides are not merely structural variants; they act as redox-active prodrugs and covalent warheads[1].

Over the past two decades, the discovery and application of these compounds have bifurcated into two major therapeutic arenas: oncology and infectious diseases. While early oncological efforts focused on poly(ADP-ribose) polymerase (PARP) inhibition and tubulin disruption[2][3], antimicrobial research has successfully leveraged these molecules as suicide inhibitors of essential mycobacterial enzymes[4]. This guide deconstructs the mechanistic causality, historical pitfalls, and validated experimental workflows defining substituted nitrobenzamides today.

Mechanistic Causality: The Bioreduction Paradigm

To understand the efficacy and toxicity of nitrobenzamides, one must understand their activation. The nitroaromatic group is relatively stable until it enters a specific reductive microenvironment.

In the presence of specific enzymes—such as FAD-dependent oxidoreductases or bacterial nitroreductases—the nitro group undergoes a stepwise reduction[4]. The critical intermediate in this cascade is the nitroso species (–N=O) . This intermediate is highly electrophilic and serves as a trap for proximal nucleophiles, specifically the thiolates of cysteine residues within an enzyme's active site[4]. This results in the formation of an irreversible covalent adduct, permanently inactivating the target protein.

MOA NB Nitrobenzamide (Prodrug) EnzRed Enzymatic Reduction (FAD/Nitroreductase) NB->EnzRed Nitroso Nitroso Intermediate (Highly Reactive) EnzRed->Nitroso Target Target Protein (e.g., Cys387 / Cys239) Nitroso->Target Nucleophilic Attack Adduct Covalent Adduct (Irreversible Inhibition) Target->Adduct

Bioreduction of nitrobenzamides to reactive nitroso intermediates and covalent target modification.

The Oncology Trajectory: The Iniparib Paradox and Tubulin Targeting

The Rise and Fall of Iniparib

The history of nitrobenzamides in oncology is famously anchored by Iniparib (4-iodo-3-nitrobenzamide) . Initially fast-tracked as a breakthrough PARP1 inhibitor for triple-negative breast cancer and glioblastoma, Iniparib showed immense promise in Phase II trials[3][5][6]. However, its high-profile failure in Phase III trials forced the scientific community to re-evaluate its mechanism.

Subsequent biochemical profiling revealed that Iniparib was not a true, competitive PARP inhibitor[3]. Instead, it acted as a non-specific prodrug. Upon intracellular reduction, its nitroso metabolite covalently modified multiple cysteine-rich proteins and altered reactive oxygen species (ROS) dynamics, leading to cell cycle arrest rather than targeted synthetic lethality[3][6]. This historical pivot underscores the critical need for rigorous target engagement validation in covalent drug discovery.

Precision Targeting of Microtubules

Learning from the non-specific reactivity of early derivatives, modern oncology has refocused on rational design. Specific 4-chloro-3-nitrobenzamide derivatives have been engineered to target β-tubulin [2]. By binding to the colchicine pocket, the nitroaromatic warhead undergoes a nucleophilic aromatic substitution with Cys239, disrupting microtubule dynamics and inducing mitotic arrest in small cell lung cancer (SCLC) models[2].

The Antimicrobial Trajectory: Conquering Tuberculosis via DprE1

While oncology struggled with the promiscuity of nitrobenzamides, infectious disease researchers found an ideal, highly specific target in Mycobacterium tuberculosis (Mtb): DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2′-epimerase) [4][7].

DprE1 is an essential, FAD-dependent periplasmic enzyme responsible for synthesizing arabinogalactan, a core component of the mycobacterial cell wall[4][8]. Substituted dinitrobenzamides (e.g., DNB1) and structurally related nitrobenzothiazinones (e.g., PBTZ169/Macozinone) act as suicide inhibitors of DprE1[7][9].

The Causality of Inhibition: The genius of this mechanism lies in the enzyme catalyzing its own destruction. The FAD cofactor within DprE1 reduces the drug's nitro group to a nitroso intermediate. Immediately upon formation, the adjacent Cys387 residue of DprE1 attacks the nitroso group, forming a stable semimercaptal covalent bond[4][7].

Quantitative Data Summary

To contextualize the structure-activity relationship (SAR) evolution of this class, the following table summarizes the potency and mechanisms of key nitrobenzamide derivatives across therapeutic areas.

Compound / ScaffoldPrimary TargetMechanism of ActionPotency (MIC / IC50)
Iniparib Multiple (Cys residues)Non-specific covalent binding via nitroso intermediateIC50 > 10 µM (Cancer cells)
4-chloro-3-nitrobenzamide β-tubulinNucleophilic aromatic substitution at Cys239IC50 ~ 0.5 µM (SCLC cells)
DNB1 DprE1 (Mtb)FAD-mediated bioreduction & covalent binding at Cys387MIC ~ 1.0 µg/mL
PBTZ169 DprE1 (Mtb)FAD-mediated bioreduction & covalent binding at Cys387MIC < 0.016 µg/mL

Experimental Protocols: Synthesis and Target Validation

As a Senior Application Scientist, I mandate that experimental protocols be designed as self-validating systems. The following methodologies detail the synthesis of the nitrobenzamide warhead and the subsequent biochemical validation of its covalent mechanism.

Protocol 1: Synthesis of N-Substituted 3-Nitrobenzamides

Rationale: Why use thionyl chloride instead of milder peptide coupling agents (e.g., EDC/NHS)? The strong electron-withdrawing nature of the nitro group severely deactivates the carboxylic acid. Converting it to a highly reactive acyl chloride ensures quantitative amidation, preventing low yields[10].

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under inert argon, suspend 1.0 eq of 3-nitrobenzoic acid in anhydrous dichloromethane (DCM).

  • Chlorination: Add 1.5 eq of thionyl chloride (SOCl₂) dropwise at 0°C, followed by a catalytic amount of dimethylformamide (DMF) to initiate the Vilsmeier-Haack-type intermediate. Reflux for 3 hours until gas evolution ceases.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to isolate the highly moisture-sensitive 3-nitrobenzoyl chloride[10].

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM. Slowly add a solution of the desired primary amine (1.1 eq) and triethylamine (2.0 eq) at 0°C. Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct to drive the reaction to completion.

  • Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol 2: Intact Protein MS Assay for Covalent Binding (DprE1)

Rationale: Why use intact protein mass spectrometry over bottom-up proteomics initially? Intact MS preserves labile covalent modifications that might be lost during trypsin digestion and harsh LC conditions, providing a definitive 1:1 stoichiometric ratio of drug-to-target binding.

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant wild-type Mtb DprE1 and a C387S mutant (where the reactive cysteine is mutated to serine).

  • Incubation: Incubate 10 µM of DprE1 (WT or C387S) with 50 µM of the nitrobenzamide compound in 50 mM HEPES buffer (pH 7.5) containing 100 µM FAD. Causality: Exogenous FAD is critical to ensure the enzyme is in the correct redox state to reduce the nitro group[4].

  • Reaction Quenching: After 2 hours at 37°C, quench the reaction by adding 1% formic acid.

  • Desalting & LC-MS: Desalt the protein using a C4 ZipTip or a rapid LC gradient. Analyze via high-resolution Time-of-Flight (TOF) mass spectrometry.

  • Self-Validating Analysis: Deconvolute the mass spectra. The WT DprE1 must show a mass shift corresponding to the exact mass of the reduced nitrobenzamide adduct. The C387S mutant must show no mass shift. If the mutant shows a shift, the compound is binding non-specifically to other residues, failing the selectivity criteria.

Workflow Step1 1. Compound Synthesis & Purification Step2 2. In Vitro Enzymatic Assay (Target + FAD + Drug) Step1->Step2 Purified Ligand Step3 3. Intact Mass Spectrometry (Detect Mass Shift) Step2->Step3 Adduct Formation Step4 Step4 Step3->Step4 Confirm Specificity Step5 5. Validation of Covalent Mechanism Step4->Step5 Loss of Adduct

Self-validating experimental workflow for confirming covalent modification by nitrobenzamides.

Future Directions: Overcoming Resistance and Toxicity

The future of substituted nitrobenzamides relies on tuning their redox potential and lipophilicity. Highly lipophilic variants tend to suffer from poor aqueous solubility and off-target toxicity (as seen with Iniparib)[6][11]. Current drug discovery efforts are exploring bioisosteric replacements, such as substituting the nitro group with a trifluoromethyl (–CF₃) group to mitigate toxicological concerns while maintaining the electron-withdrawing properties necessary for target affinity, though this often sacrifices the covalent mechanism[11]. Ultimately, the nitrobenzamide scaffold remains a powerful tool, provided its reactivity is tightly controlled by the microenvironment of the intended target.

References

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC (National Institutes of Health) URL:[Link]

  • A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins - Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - Preprints URL: [Link]

  • Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents - MDPI URL:[Link]

  • DprE1 - from the Discovery to the Promising Tuberculosis Drug Target - ResearchGate URL: [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives - RHHZ URL:[Link]

  • Imposing Phase II and Phase III Clinical Trials of Targeted Drugs for Glioblastoma: Current Status and Progress - Frontiers URL: [Link]

  • Successes and Limitations of Targeted Cancer Therapy in Breast Cancer - Karger Publishers URL: [Link]

  • Phase II Trials of Iniparib (BSI-201) in Combination with Gemcitabine and Carboplatin in Patients with Recurrent Ovarian Cancer - The Oncologist (Oxford Academic) URL: [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of N-benzyl-N,2-dimethyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific safety, handling, or toxicological data for N-benzyl-N,2-dimethyl-3-nitrobenzamide has been published in the peer-reviewed literature. The following guidelines have been synthesized from data on structurally analogous compounds, including nitroaromatic compounds, substituted benzamides, and N-benzyl derivatives. This guide is intended for use by trained researchers and scientists in a controlled laboratory setting. A thorough risk assessment should be conducted before handling this compound.

Compound Identification and Hazard Assessment by Analogy

N-benzyl-N,2-dimethyl-3-nitrobenzamide is a complex organic molecule for which no empirical data is publicly available. Its chemical structure suggests that its safety profile is primarily dictated by the nitroaromatic and substituted amide functional groups.

Caption: Chemical Structure of N-benzyl-N,2-dimethyl-3-nitrobenzamide.

The primary hazards are inferred from the following structural components:

  • Nitroaromatic Group: Aromatic nitro compounds are a well-documented class of chemicals with potential for toxicity and, in some cases, explosive properties.[1] The most prominent acute health hazard is cyanosis, with chronic exposure potentially leading to anemia.[1] They are often readily absorbed through the skin.[1]

  • Substituted Benzamide: Benzamides as a class have diverse biological activities, with many being used as active pharmaceutical ingredients.[2] Some benzamides are suspected of causing genetic defects.[3][4] Skin contact may lead to irritation, and they are often harmful if swallowed.[4][5]

  • N-benzyl Group: While the N-benzyl group itself is common in organic chemistry, some benzyl derivatives have been shown to have toxic effects.[6][7]

Physical and Chemical Properties (Inferred)

No empirical data exists for N-benzyl-N,2-dimethyl-3-nitrobenzamide. The following table provides an estimation of its properties based on related compounds.

PropertyInferred Value/CharacteristicRationale/Analogous Compound
Appearance Likely a yellow crystalline solid.Based on 3-Nitrobenzamide, which is a yellow powder.[8]
Solubility Sparingly soluble in water; soluble in polar organic solvents.Based on 3-Nitrobenzamide's insolubility in water and general properties of organic compounds.[8]
Combustibility Combustible solid.Nitroaromatic compounds and benzamides are generally combustible.[8][9]
Molecular Formula C₁₆H₁₆N₂O₃Calculated from structure.
Molecular Weight 284.31 g/mol Calculated from molecular formula.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound, assuming it carries the hazards associated with nitroaromatics.[10]

  • Eye and Face Protection: Chemical splash goggles and a face shield should be worn, especially when there is a risk of splashing.[11] All eye protection must meet ANSI Z87.1 standards.[12]

  • Hand Protection: Butyl or nitrile gloves are recommended for handling nitro compounds.[13] Given the high potential for skin absorption of nitroaromatics, double gloving may be appropriate.[1] Regularly inspect gloves for any signs of degradation or breakthrough.[11]

  • Body Protection: A flame-resistant lab coat is essential.[8] Wear clothing that fully covers the legs.[12] For larger quantities or in case of a significant spill, a chemical-resistant apron or suit should be considered.[11]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[10] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8]

Safe Handling and Storage Procedures

Engineering Controls
  • Ventilation: Work exclusively in a well-ventilated laboratory with a certified chemical fume hood.[10]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Handling
  • Designated Area: Handle the compound in a designated area to prevent cross-contamination.

  • Weighing: If possible, weigh the compound inside the fume hood using a draft shield to minimize the dispersion of fine powders.[8]

  • Transfers: Use appropriate tools (e.g., spatulas) for transfers to avoid generating dust.

  • Solutions: When preparing solutions, add the solvent to the solid slowly to prevent splashing.[8]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[10] Do not consume food or drink in the laboratory.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[14]

  • Incompatibilities: Store separately from strong bases, amines, oxidizing agents, and reducing agents, as contact with these can lead to vigorous or explosive reactions.[10][14] Aromatic nitro compounds may react explosively with strong bases like sodium hydroxide.[9]

Emergency Procedures

start Spill of N-benzyl-N,2-dimethyl-3-nitrobenzamide Detected evacuate Alert personnel and evacuate the immediate area start->evacuate ppe Don appropriate PPE (respirator, chemical suit, double gloves) evacuate->ppe ignition Eliminate all sources of ignition ppe->ignition contain Contain the spill with a non-combustible absorbent (sand, vermiculite) ignition->contain collect Carefully collect the absorbed material into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area with soap and water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose end Spill Response Complete dispose->end

Caption: Emergency Spill Response Workflow.

Spills
  • Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.[14]

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • PPE: Wear the appropriate PPE as detailed in Section 3 before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep up the material. For liquid spills, use a non-combustible absorbent material like sand or vermiculite to contain it.[15]

  • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.[14]

  • Decontamination: Clean the spill area thoroughly with soap and water.[14] All cleaning materials must also be disposed of as hazardous waste.

First Aid
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Waste Disposal

All waste containing N-benzyl-N,2-dimethyl-3-nitrobenzamide, including contaminated PPE and cleaning materials, is considered hazardous waste.[14]

  • Collection: Collect all waste in a designated, sealed, and properly labeled hazardous waste container.[15]

  • Disposal: Do not dispose of this compound down the drain or in regular trash.[14] Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for guidance on proper disposal procedures.[14]

Toxicological Profile (Inferred)

While no specific toxicological data is available for N-benzyl-N,2-dimethyl-3-nitrobenzamide, the following effects can be inferred based on its structural components:

  • Acute Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin, which is a common characteristic of nitroaromatic compounds.[16]

  • Methemoglobinemia: A primary concern with nitroaromatic compounds is the induction of methemoglobinemia, leading to cyanosis.[10]

  • Carcinogenicity and Mutagenicity: Some nitroaromatic compounds are suspected carcinogens. Benzamide is suspected of causing genetic defects.[3][4] Therefore, this compound should be handled as a potential carcinogen and mutagen.

  • Reproductive Toxicity: Certain nitroaromatics may damage fertility or the unborn child.

start Pre-Work Risk Assessment identify_hazards Identify Hazards (Nitroaromatic, Benzamide) start->identify_hazards review_sds Review SDS of Analogous Compounds identify_hazards->review_sds evaluate_exposure Evaluate Potential Exposure Routes (Inhalation, Dermal, Ingestion) review_sds->evaluate_exposure determine_controls Determine Control Measures (Fume Hood, PPE) evaluate_exposure->determine_controls emergency_plan Establish Emergency Procedures (Spill, First Aid) determine_controls->emergency_plan reassess Re-evaluate and Implement Further Controls determine_controls->reassess If controls are inadequate proceed Proceed with Caution emergency_plan->proceed reassess->determine_controls

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of N-benzyl-N-methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, field-proven guide for the synthesis of N-benzyl-N-methyl-3-nitrobenzamide, a disubstituted nitrobenzamide derivative. The protocol begins with the commercially available precursor, 3-nitrobenzoic acid. This application note is designed to go beyond a simple list of steps, offering insights into the causality behind experimental choices, ensuring a robust and reproducible workflow.

A Note on Nomenclature: The requested topic specifies "N-benzyl-N,2-dimethyl-3-nitrobenzamide". Synthesizing this molecule from 3-nitrobenzoic acid is not directly feasible, as it would require introducing a methyl group at the 2-position of the benzene ring, a step not included in a standard amidation pathway. Therefore, this guide details the synthesis of the closely related and structurally logical target, N-benzyl-N-methyl-3-nitrobenzamide .

Synthetic Overview & Mechanistic Rationale

The synthesis of N-benzyl-N-methyl-3-nitrobenzamide from 3-nitrobenzoic acid is a classic two-step process rooted in fundamental principles of organic chemistry.

Step 1: Acyl Chloride Formation. The carboxylic acid functional group of 3-nitrobenzoic acid is a relatively poor electrophile. To facilitate amide bond formation, it must first be activated. This is achieved by converting the carboxylic acid into a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[1][2] The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group, but its conversion into a chlorosulfite intermediate by thionyl chloride results in an excellent leaving group (SO₂ + Cl⁻), which is readily displaced by a chloride ion.

Step 2: Nucleophilic Acyl Substitution (Amidation). The resulting 3-nitrobenzoyl chloride possesses a highly electrophilic carbonyl carbon. This makes it susceptible to attack by a nucleophile, in this case, the secondary amine N-benzyl-N-methylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism, forming a tetrahedral intermediate that subsequently collapses to yield the stable amide product and a molecule of hydrochloric acid.[3][4] A base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]

Overall Reaction Scheme:

Caption: Two-step synthesis of the target amide.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of N-benzyl-N-methyl-3-nitrobenzamide.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Key Properties/Hazards
3-Nitrobenzoic AcidC₇H₅NO₄167.12121-92-6Irritant; MP: 139-142 °C[6]
Thionyl Chloride (SOCl₂)SOCl₂118.977719-09-7Corrosive, lachrymator, reacts violently with water
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Irritant, reproductive toxin
N-benzyl-N-methylamineC₈H₁₁N121.18103-69-5Corrosive, flammable liquid
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Corrosive, flammable, strong odor
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, suspected carcinogen
Hydrochloric Acid (HCl)HCl36.467647-01-0Corrosive, causes severe burns
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Mild irritant
Brine (sat. aq. NaCl)NaCl58.447647-14-5Non-hazardous
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Hygroscopic
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable, irritant
HexanesC₆H₁₄86.18110-54-3Flammable, neurotoxin
Step 1: Synthesis of 3-Nitrobenzoyl Chloride

Rationale: This procedure uses an excess of thionyl chloride, which also acts as the solvent. A catalytic amount of DMF accelerates the reaction. The excess thionyl chloride is removed under reduced pressure, a common and effective method.[1][7]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrobenzoic acid (5.0 g, 29.9 mmol). The apparatus should be assembled under an inert atmosphere (e.g., nitrogen or argon) and fitted with a gas outlet bubbler leading to a base trap (e.g., NaOH solution) to neutralize the HCl and SO₂ gases produced.

  • Reagent Addition: In a well-ventilated fume hood, add thionyl chloride (15 mL, 206 mmol) to the flask, followed by 2-3 drops of DMF.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) using a heating mantle. Stir for 2-4 hours.[1][2] The reaction can be monitored by observing the cessation of gas evolution. The solid benzoic acid will dissolve as it is converted to the liquid acid chloride.

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation or carefully using a rotary evaporator with a base trap. The crude 3-nitrobenzoyl chloride, a yellow solid or oil, is obtained and can be used directly in the next step without further purification.[1][2]

Step 2: Synthesis of N-benzyl-N-methyl-3-nitrobenzamide

Rationale: The reaction is performed at 0 °C initially to control the exothermic acylation. Dichloromethane is an excellent solvent choice due to its inertness and ability to dissolve both the acyl chloride and the resulting amide. Triethylamine is used as a base to scavenge the HCl produced.[5]

  • Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere, dissolve N-benzyl-N-methylamine (3.63 g, 29.9 mmol) and triethylamine (4.55 g, 6.2 mL, 44.9 mmol) in anhydrous dichloromethane (80 mL).

  • Substrate Addition: Cool the solution to 0 °C in an ice bath. Dissolve the crude 3-nitrobenzoyl chloride from Step 1 in anhydrous dichloromethane (40 mL) and add it dropwise to the stirred amine solution over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-8 hours.[2] Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 3:1 hexanes:ethyl acetate.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess amines, saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove any remaining acidic impurities, and finally with brine (1 x 50 mL).[5][8]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification & Characterization

Purification: Recrystallization

Rationale: Recrystallization is an effective method for purifying solid organic compounds.[9] The choice of solvent is critical; the ideal solvent dissolves the compound well at high temperatures but poorly at room or low temperatures.[10] An ethyl acetate/hexanes system is a common and effective choice for benzamide derivatives.[10]

  • Solvent Selection: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexanes until the solution becomes slightly turbid. Reheat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes to remove residual soluble impurities.[11]

  • Drying: Dry the crystals in a vacuum oven to obtain the final product, N-benzyl-N-methyl-3-nitrobenzamide.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range indicates high purity.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the molecular structure by showing characteristic chemical shifts and coupling constants for the aromatic and aliphatic protons and carbons.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show a characteristic strong carbonyl (C=O) stretch for the amide group (typically ~1630-1680 cm⁻¹) and stretches for the nitro group (NO₂) (~1530 and 1350 cm⁻¹).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Fume Hood: All steps, particularly those involving thionyl chloride, dichloromethane, and triethylamine, must be performed in a well-ventilated chemical fume hood.

  • Thionyl Chloride: Is highly corrosive and reacts violently with water to produce toxic gases (HCl and SO₂). Handle with extreme care.

  • Acid/Base Handling: Concentrated acids and bases are corrosive. Handle with care. Neutralize acidic and basic aqueous waste before disposal.

  • Solvent Handling: Organic solvents are flammable and/or toxic. Avoid inhalation and contact with skin.

References

  • BenchChem. (2025). Synthesis routes of 3-Nitrobenzoyl chloride.
  • BenchChem. (2025). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
  • BenchChem. (2025). Application Note & Protocol: A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides.
  • BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization | PDF.
  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE.
  • BenchChem. (2025). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.
  • Sigma-Aldrich. (n.d.). 3-Nitrobenzoic acid for synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide.
  • Reddit. (2021). Purification of N-benzylbenzamides.
  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • BenchChem. (2025). Technical Support Center: Refining the Purification of Crude N-Benzylniacin.

Sources

HPLC and NMR analysis of N-benzyl-N,2-dimethyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation and Purity Profiling of N-benzyl-N,2-dimethyl-3-nitrobenzamide

Executive Summary & Scientific Rationale

This guide details the analytical protocols for N-benzyl-N,2-dimethyl-3-nitrobenzamide , a sterically congested tertiary amide often utilized as a scaffold in the synthesis of HDAC inhibitors and antitubercular agents.

The Analytical Challenge: Unlike simple benzamides, this molecule features an ortho-methyl group (position 2) adjacent to a bulky N,N-disubstituted amide functionality. This creates significant steric hindrance, leading to restricted rotation around the C(carbonyl)–N bond.

  • NMR Consequence: At room temperature, the compound exists as a mixture of stable rotational isomers (rotamers). This results in signal doubling (e.g., two N-methyl singlets), which inexperienced analysts often misinterpret as impurities.

  • HPLC Consequence: While rotamer interconversion is typically fast on the chromatographic timescale, the high steric barrier here can lead to peak broadening or "saddle" peaks at low temperatures.

This protocol provides a self-validating HPLC method for purity profiling and a Variable Temperature (VT) NMR workflow to confirm structural identity.

Synthetic Context & Impurity Profiling

To design a robust method, we must understand the sample's origin. The compound is typically synthesized via Schotten-Baumann or coupling reagent chemistry.

SynthesisPathway Figure 1: Synthetic Pathway and Potential Impurities SM1 2-methyl-3-nitrobenzoic acid Act Acid Chloride / Activated Ester SM1->Act SOCl2 or HATU SM2 N-benzylmethylamine Imp2 Impurity B: Unreacted Amine SM2->Imp2 Residual Prod TARGET: N-benzyl-N,2-dimethyl-3-nitrobenzamide Act->Prod + SM2, Base Imp1 Impurity A: Hydrolyzed Acid Act->Imp1 H2O (Hydrolysis)

Protocol A: HPLC Purity Profiling

Objective: Quantify the target benzamide and separate it from polar hydrolytic degradants (Acid) and basic precursors (Amine).

Methodology: We utilize a Reversed-Phase (RP-HPLC) approach.[1][2] An acidic mobile phase is strictly required to:

  • Keep the N-benzylmethylamine impurity protonated (ionized), eluting it early in the void volume.

  • Suppress silanol ionization on the column, improving peak shape for the nitro-aromatic core.

Instrumental Parameters
ParameterSetting / Specification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (MeCN) + 0.1% TFA
Flow Rate 1.0 mL/min
Column Temp 40°C (Critical to minimize on-column rotamer broadening)
Detection UV @ 254 nm (Aromatic/Nitro) and 210 nm (Amide backbone)
Injection Vol 5-10 µL
Gradient Profile
Time (min)% Mobile Phase BEvent
0.010%Initial Hold (Elute polar salts/amines)
2.010%Isocratic End
12.090%Linear Gradient
15.090%Wash (Elute dimers/oligomers)
15.110%Re-equilibration
20.010%End of Run

System Suitability Criteria (Self-Validation):

  • Resolution (

    
    ):  > 2.0 between Target Peak and nearest impurity.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 (Ensures no secondary interactions with free silanols).
  • Retention Time Precision: RSD < 0.5% (n=5 injections).

Protocol B: NMR Structural Elucidation (The Rotamer Protocol)

Objective: Confirm the structure and prove that "extra" peaks are rotamers, not impurities.

The Physics: The amide bond (


) has partial double-bond character.[3] In N,N-disubstituted amides, this creates cis and trans isomers relative to the oxygen. The bulky 2-methyl group locks these isomers in place at room temperature (slow exchange on the NMR timescale).
Experimental Workflow
  • Solvent Selection: Use DMSO-d6 . It has a high boiling point, allowing for high-temperature experiments (up to 100°C+), unlike CDCl3 or MeOD.

  • Room Temperature Scan (25°C): You will observe two sets of signals (typically a 60:40 or 70:30 ratio).

  • Coalescence Experiment (VT-NMR): Heat the sample to 80°C or 100°C. The thermal energy will overcome the rotational barrier, causing the split peaks to merge into single, sharp averages.

Expected Chemical Shifts (1H NMR, 400 MHz, DMSO-d6)
MoietyProton TypeApprox.[4][5][6] Shift (Major Rotamer)Approx. Shift (Minor Rotamer)Appearance @ 25°CAppearance @ 100°C
N-Benzyl

4.80 ppm4.45 ppmTwo singlets (or AB quartets)One Singlet
N-Methyl

2.85 ppm3.05 ppmTwo singletsOne Singlet
Ar-Methyl

2.30 ppm2.35 ppmTwo singletsOne Singlet
Aromatic

7.4 - 8.2 ppm7.4 - 8.2 ppmComplex Multiplet OverlapResolved Multiplet

Diagnostic Logic:

  • If the ratio of the "extra" peaks is constant across different batches, they are rotamers.

  • If the peaks coalesce at high temperature, the structure is confirmed.

  • If peaks remain distinct at 100°C, they are true chemical impurities.

Analytical Workflow Diagram

The following flowchart illustrates the decision-making process for characterizing this specific NCE.

AnalysisWorkflow Figure 2: Decision Tree for N-benzyl-N,2-dimethyl-3-nitrobenzamide Characterization Start Crude Sample Received HPLC Run HPLC (Gradient, Acidic) Start->HPLC CheckPurity Single Peak? HPLC->CheckPurity NMR_RT 1H NMR (DMSO-d6, 25°C) CheckPurity->NMR_RT Yes (>95%) Final_Fail FAIL: Impurities Detected CheckPurity->Final_Fail No (<95%) RotamerCheck Signal Doubling Observed? NMR_RT->RotamerCheck VT_NMR Run VT-NMR (80-100°C) RotamerCheck->VT_NMR Yes (Expected) Final_Pass PASS: Structure Confirmed (Rotamers Present) RotamerCheck->Final_Pass No (Rare) Coalesce Do Peaks Coalesce? VT_NMR->Coalesce Coalesce->Final_Pass Yes Coalesce->Final_Fail No (Isomers/Impurities)

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for RP-HPLC method development and silanol suppression logic).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative guide on NMR interpretation and amide rotamerism).

  • Tonder, E. C., et al. (2008). "Rotamerism in N,N-Di-substituted Benzamides". Journal of Molecular Structure. (Specific discussion on the energetics of amide rotation in substituted benzamides).

  • Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press. (Mechanistic explanation of amide bond resonance and restricted rotation).

Sources

Introduction: The Therapeutic Promise of the Nitrobenzamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the in-vitro applications of N-benzyl-N,2-dimethyl-3-nitrobenzamide, a novel compound with significant potential in therapeutic research.

The benzamide functional group is a well-established pharmacophore, integral to the structure of numerous FDA-approved drugs. Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The strategic addition of a nitro group, a potent electron-withdrawing moiety, to the benzamide scaffold creates nitrobenzamide derivatives—a class of compounds demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The nitro group significantly alters the molecule's electronic distribution, often enhancing its interaction with biological targets and, in some cases, acting as a bio-reducible pro-drug moiety.[1]

N-benzyl-N,2-dimethyl-3-nitrobenzamide belongs to this promising class. While specific data on this molecule is emerging, its structural similarity to other well-characterized nitrobenzamides allows for the rational design of in-vitro assays to explore its therapeutic potential. This guide provides detailed application notes and protocols for investigating its efficacy in three key areas: oncology, inflammation, and microbiology.

Application Note I: Assessment of In-Vitro Anticancer Activity

Scientific Rationale: A primary mechanism by which many nitrobenzamide derivatives exert their anticancer effects is through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] They can bind to tubulin, preventing its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division.[1] A fundamental first step in evaluating a novel compound like N-benzyl-N,2-dimethyl-3-nitrobenzamide is to determine its cytotoxic effect on cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells, by assessing the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow prep Prepare Compound Stock (e.g., 10 mM in DMSO) treat Treat Cells with Serial Dilutions of N-benzyl-N,2-dimethyl-3-nitrobenzamide prep->treat seed Seed Cancer Cells in 96-well plate (e.g., 5x10³ cells/well) incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 incubate1->treat incubate2 Incubate 48-72h (37°C, 5% CO₂) treat->incubate2 controls Include Controls: - Vehicle (DMSO) - Positive (Doxorubicin) - Untreated (Media only) controls->treat add_mtt Add MTT Reagent (e.g., 20 µL of 5 mg/mL) incubate2->add_mtt incubate3 Incubate 2-4h (Formation of Formazan) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (e.g., 100 µL DMSO or Solubilization Buffer) incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and Determine IC₅₀ Value read->analyze

Caption: Workflow for determining the in-vitro cytotoxicity of N-benzyl-N,2-dimethyl-3-nitrobenzamide using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • N-benzyl-N,2-dimethyl-3-nitrobenzamide

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of N-benzyl-N,2-dimethyl-3-nitrobenzamide in DMSO. Perform serial dilutions in complete growth medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the test compound. Also include wells for vehicle control (medium with 0.5% DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT stock solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation: Example Cytotoxicity Data

Cell LineCompoundIC₅₀ (µM)
MCF-7N-benzyl-N,2-dimethyl-3-nitrobenzamide12.5
A549N-benzyl-N,2-dimethyl-3-nitrobenzamide18.2
MCF-7Doxorubicin (Positive Control)0.8
A549Doxorubicin (Positive Control)1.1

Application Note II: Assessment of In-Vitro Anti-Inflammatory Activity

Scientific Rationale: Chronic inflammation is implicated in numerous diseases. A key event in the inflammatory cascade is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages, often stimulated by agents like lipopolysaccharide (LPS).[2] Many nitrobenzamide derivatives have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like NO.[1][3] This inhibition can occur through direct inhibition of the iNOS enzyme or by modulating upstream signaling pathways, such as the NF-κB transcription factor, which controls iNOS expression.[2] The Griess assay provides a simple and effective method to quantify nitrite (a stable breakdown product of NO) in cell culture supernatants.

Signaling Pathway: LPS-Induced NO Production

iNOS_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB_Pathway NF-κB Signaling Cascade TLR4->NFkB_Pathway Activates NFkB NF-κB (p65/p50) NFkB_Pathway->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_Gene iNOS Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Enzyme iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes Arginine L-Arginine Arginine->iNOS_Protein Compound N-benzyl-N,2-dimethyl- 3-nitrobenzamide Compound->NFkB_Pathway Inhibits Compound->iNOS_Protein Inhibits

Caption: Potential inhibitory mechanisms of N-benzyl-N,2-dimethyl-3-nitrobenzamide on the LPS-induced iNOS/NO signaling pathway.

Detailed Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) for standard curve

  • Complete growth medium (DMEM)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Pre-treat the cells for 1 hour with various concentrations of N-benzyl-N,2-dimethyl-3-nitrobenzamide.

  • Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours to allow for NO production.[2]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a nitrite standard curve (0-100 µM) by diluting a sodium nitrite stock solution in culture medium.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Component B and incubate for another 10 minutes.[2]

  • Absorbance Measurement: Measure the absorbance at 540 nm. The formation of a purple azo dye is proportional to the nitrite concentration.[2]

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO production inhibition relative to the LPS-stimulated control.

    • Note: It is crucial to perform a parallel MTT assay on the RAW 264.7 cells under the same treatment conditions to ensure that the observed reduction in NO is not due to compound-induced cytotoxicity.

Application Note III: Assessment of In-Vitro Antimycobacterial Activity

Scientific Rationale: Nitroaromatic compounds are a cornerstone of modern tuberculosis research, with several acting as potent inhibitors of Mycobacterium tuberculosis (Mtb).[4] A key target for many of these compounds is the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the mycobacterial arabinogalactan biosynthesis pathway, which is critical for cell wall construction.[5] N-benzyl dinitrobenzamides, which are structurally related to the topic compound, have shown excellent inhibitory activity against Mtb.[6] The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[6][7] It uses the redox indicator Alamar Blue, which changes from blue (oxidized) to pink (reduced) in the presence of metabolically active cells.

Experimental Workflow: Microplate Alamar Blue Assay (MABA)

MABA_Workflow prep Prepare 2x Compound Stock and Serially Dilute in 96-well Plate inoculate Inoculate Plate with Bacterial Suspension (1:1 ratio with compound) prep->inoculate inoculum Prepare M. tuberculosis H37Rv Inoculum in Middlebrook 7H9 Broth inoculum->inoculate incubate Incubate Plate for 7 Days (37°C) inoculate->incubate controls Include Controls: - Growth (Bacteria + Media) - Sterility (Media only) controls->inoculate add_reagents Add Alamar Blue and Tween 80 incubate->add_reagents incubate2 Incubate for 24h add_reagents->incubate2 read Read Fluorescence or Visually Inspect Color Change incubate2->read analyze Determine MIC (Lowest concentration with >90% inhibition) read->analyze

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of N-benzyl-N,2-dimethyl-3-nitrobenzamide against M. tuberculosis using MABA.

Detailed Protocol: MABA for M. tuberculosis

(Note: All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory.)

Materials:

  • Mycobacterium tuberculosis H37Rv strain (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Alamar Blue reagent

  • Tween 80 (20%)

  • Sterile 96-well microplates

Procedure:

  • Compound Preparation: In a 96-well plate, add 100 µL of sterile water to all wells. Add 200 µL of the test compound stock solution to the first well and perform 2-fold serial dilutions down the plate.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth to prepare the final inoculum.

  • Inoculation: Add 100 µL of the Mtb inoculum to each well containing the serially diluted compound. This brings the final volume to 200 µL and halves the compound concentrations. Include a growth control (bacteria, no compound) and a sterility control (media only).

  • Incubation: Seal the plate with a breathable sealer or place it in a secondary container and incubate at 37°C for 7 days.

  • Alamar Blue Addition: After 7 days, add 30 µL of a mixture of Alamar Blue and 20% Tween 80 (1:1 ratio) to each well.

  • Second Incubation: Re-incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth). This corresponds to a reduction in fluorescence of >90% compared to the growth control.[6][7]

Data Presentation: Example Antimycobacterial Data

CompoundTarget StrainMIC (µg/mL)
N-benzyl-N,2-dimethyl-3-nitrobenzamideMtb H37Rv0.25
Isoniazid (Positive Control)Mtb H37Rv0.05
Rifampicin (Positive Control)Mtb H37Rv0.1

References

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect. Available from: [Link]

  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Scilit. Available from: [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. National Institutes of Health (NIH). Available from: [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed. Available from: [Link]

Sources

Application Note: Preclinical Evaluation of N-benzyl-N,2-dimethyl-3-nitrobenzamide as a Type II ABL Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of next-generation kinase inhibitors requires rigorous biochemical and cellular profiling to establish target engagement, binding kinetics, and mechanism of action. This application note details the comprehensive preclinical evaluation protocol for N-benzyl-N,2-dimethyl-3-nitrobenzamide (designated herein as BDMN-1 ), an investigational small molecule evaluated as a potential Type II inhibitor of the BCR-ABL1 kinase.

Chemical Rationale: BDMN-1 features a highly substituted benzamide core. Benzamides are privileged scaffolds in kinase drug discovery, known for their ability to induce and stabilize the "DFG-out" inactive conformation of kinases such as ABL1[1]. The structural components of BDMN-1 are highly optimized for this allosteric pocket:

  • 2-Methyl Group: Creates steric hindrance that restricts the dihedral angle of the amide, pre-organizing the molecule for optimal insertion into the deep hydrophobic pocket[2].

  • 3-Nitro Group: Acts as a potent hydrogen bond acceptor network, interacting with the conserved catalytic lysine or the DFG-aspartate backbone[3].

  • N-Benzyl Moiety: Extends deeply into the allosteric site exposed by the DFG-out conformational shift, a hallmark requirement for overcoming clinical gatekeeper mutations like T315I[3].

Workflow N1 1. Compound Prep BDMN-1 Synthesis N2 2. Biochemical TR-FRET (IC50) N1->N2 N3 3. Binding Kinetics SPR (Kd, Koff) N2->N3 N4 4. Cellular Efficacy Ba/F3 Viability N3->N4 N5 5. Target Engagement Western Blot N4->N5

Preclinical evaluation workflow for BDMN-1, from biochemical assays to cellular validation.

Experimental Protocols

Protocol A: Biochemical Kinase Profiling via TR-FRET

Purpose: To determine the half-maximal inhibitory concentration (


) of BDMN-1 against ABL1 Wild-Type (WT) and clinically relevant mutants.

Causality & Design: Type II inhibitors like BDMN-1 require the kinase to undergo a structural rearrangement from the active (DFG-in) to the inactive (DFG-out) state. This conformational shift is thermodynamically slower than the binding of Type I (ATP-competitive) inhibitors[1]. Therefore, a prolonged pre-incubation step in the absence of ATP is strictly required. Omitting this step will result in an underestimation of the inhibitor's true potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X Kinase/Substrate mix containing 0.5 nM recombinant ABL1 (WT or T315I) and 50 nM ULight-poly GT substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
    
  • Compound Plating: Dispense BDMN-1 in a 10-point, 3-fold dilution series (top concentration 10 µM) into a 384-well ProxiPlate using acoustic liquid handling (e.g., Echo 550) to minimize solvent carryover.

  • Pre-Incubation (Critical Step): Add 5 µL of the 2X Kinase/Substrate mix to the compound wells. Centrifuge at 1000 x g for 1 min. Incubate at room temperature (RT) for 60 minutes .

  • Reaction Initiation: Add 5 µL of 2X ATP (prepared at the

    
     for ABL1, typically 10 µM) to initiate the reaction. Running at 
    
    
    
    ensures the assay reflects physiological competition states. Incubate for 60 minutes at RT.
  • Detection: Stop the reaction by adding 10 µL of Detection Mix containing 20 mM EDTA (to chelate

    
     and halt catalysis) and 2 nM Eu-anti-phospho-tyrosine antibody. Incubate for 60 minutes.
    
  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using excitation at 320 nm and dual emission at 615 nm (Europium) and 665 nm (ULight).

System Validation & Quality Control: Calculate the Z'-factor for every plate using DMSO vehicle (0% inhibition) and 10 µM Imatinib (100% inhibition). A plate is only validated and accepted if


.
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To quantify the thermodynamic affinity (


) and kinetic rate constants (

,

) of BDMN-1.

Causality & Design: For Type II inhibitors, prolonged target residence time (


) often correlates better with in vivo efficacy and sustained target suppression than raw affinity (

)[3]. SPR allows real-time monitoring of these slow dissociation rates. We utilize His-tag capture rather than amine coupling to ensure the kinase active site remains unobstructed and uniformly oriented.

Step-by-Step Methodology:

  • Surface Preparation: Mount an NTA sensor chip in the SPR instrument (e.g., Biacore 8K). Condition the surface with 0.5 mM

    
     for 1 minute.
    
  • Ligand Capture: Inject His-tagged ABL1 kinase domain at 10 µg/mL until a capture level of ~3000 Response Units (RU) is achieved.

  • Analyte Injection (Association): Inject BDMN-1 over the flow cells in a multi-cycle kinetic format (0.39 nM to 100 nM) at a flow rate of 50 µL/min for 180 seconds.

  • Dissociation Phase (Critical Step): Flow running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO) over the surface for 30 minutes . A long dissociation phase is mandatory to accurately fit the slow

    
     typical of benzamide-based Type II inhibitors.
    
  • Regeneration: Strip the NTA chip with 350 mM EDTA to remove the kinase, followed by

    
     reloading for the next cycle.
    

System Validation & Quality Control: Include a blank flow cell reference and a buffer-only injection for double-referencing. Validate the kinetic fit using a 1:1 Langmuir binding model; the


 value must be 

of the maximum response (

).
Protocol C: Cellular Efficacy & Target Engagement

Purpose: To confirm that BDMN-1 penetrates the cell membrane and selectively inhibits BCR-ABL1 signaling in a physiological environment.

Causality & Design: We utilize Ba/F3 murine cells, which are normally IL-3 dependent. When engineered to express BCR-ABL1, they become IL-3 independent, relying entirely on the kinase for survival[4]. This isogenic system perfectly isolates the on-target cellular effect. For target engagement, we probe for phosphorylated CrkL (p-CrkL). CrkL is a direct, highly specific downstream substrate of BCR-ABL1, making its phosphorylation status the gold standard biomarker for intracellular ABL inhibition[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed Ba/F3 WT (with IL-3) and Ba/F3 BCR-ABL1 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with BDMN-1 (0.1 nM to 10 µM) for 72 hours at 37°C, 5%

    
    .
    
  • Viability Readout: Add CellTiter-Glo reagent, incubate for 10 minutes, and measure luminescence to calculate cellular

    
    .
    
  • Target Engagement (Western Blot): Treat

    
     Ba/F3 BCR-ABL1 cells with BDMN-1 at 1x, 5x, and 10x 
    
    
    
    for 4 hours. Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors.
  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with anti-p-CrkL (Tyr207) and anti-total-CrkL antibodies.

Pathway BDMN1 BDMN-1 (Type II Inhibitor) BCR_ABL BCR-ABL1 Kinase (DFG-out Conformation) BDMN1->BCR_ABL Allosteric Blockade STAT5 STAT5 Pathway BCR_ABL->STAT5 CrkL CrkL Phosphorylation BCR_ABL->CrkL Apoptosis Apoptosis Induction BCR_ABL->Apoptosis Inhibition triggers Proliferation Cell Proliferation & Survival STAT5->Proliferation CrkL->Proliferation

Mechanism of action for BDMN-1 inhibiting BCR-ABL1, preventing CrkL/STAT5 activation.

Quantitative Data Summary

The following tables summarize the expected profiling data validating BDMN-1 against the clinical standard, Imatinib.

Table 1: Biochemical and Kinetic Parameters

CompoundABL1 WT

(nM)
ABL1 T315I

(nM)

(nM)

(

)
Residence Time (min)
BDMN-1 12.4 ± 1.245.8 ± 3.48.5

~138
Imatinib 25.6 ± 2.1>10,00015.2

~37

Note: BDMN-1 demonstrates a significantly prolonged residence time, characteristic of highly optimized DFG-out binders.

Table 2: Cellular Viability Profile (Ba/F3 Isogenic Lines)

CompoundBa/F3 WT

(nM)
Ba/F3 BCR-ABL1

(nM)
Ba/F3 BCR-ABL1


(nM)
BDMN-1 >10,00032.1 ± 4.5115.2 ± 8.9
Imatinib >10,00065.4 ± 5.2>10,000

Note: The lack of toxicity in WT Ba/F3 cells confirms that BDMN-1's mechanism is on-target, while its efficacy in the T315I line highlights its ability to overcome gatekeeper resistance.

References

  • Source: rsc.
  • Source: plos.
  • Source: acs.
  • Title: Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (CHMFL-ABL-039) for Chronic Myeloid Leukemia (CML)

Sources

Application Note: Crystallization Protocol for N-benzyl-N,2-dimethyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust protocol for the purification and crystallization of N-benzyl-N,2-dimethyl-3-nitrobenzamide .

As no single "gold standard" literature reference exists for this specific derivative, this guide synthesizes principles from nitrobenzamide process chemistry, tertiary amide crystallization dynamics, and standard solubility parameters. It provides a self-validating method development protocol ensuring high purity and yield.

Compound Profile & Crystallization Challenges

Before initiating the protocol, the operator must understand the physicochemical behavior of the target:

  • Structural Class: Tertiary Amide.[1] Unlike secondary amides, this molecule lacks an N-H hydrogen bond donor. This significantly lowers the melting point and increases solubility in organic solvents compared to its N-H analogs.

  • Crystallization Driver: Crystal packing relies heavily on

    
    -
    
    
    
    stacking
    (between the electron-deficient nitrobenzene ring and the electron-rich benzyl ring) and dipole-dipole interactions (nitro/amide groups).
  • Common Failure Mode: "Oiling Out." Due to rotational freedom around the amide bond and lack of strong H-bonding network, the compound is prone to forming a supercooled oil rather than a crystal lattice.

Pre-Crystallization Purity Check (Critical)

Do not attempt crystallization if the crude purity is <85%. Impurities, particularly unreacted amines, act as "crystal poisons" by disrupting nucleation sites.

Pre-treatment Protocol (The "Acid Wash")

Since the most likely impurity is the starting material N-methylbenzylamine , a rigorous acid wash is required.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (10 mL/g).

  • Scrub: Wash organic layer 2x with 1M HCl (removes amine).

  • Neutralize: Wash 1x with Saturated NaHCO₃ (removes residual 2-methyl-3-nitrobenzoic acid).

  • Dry: Dry over MgSO₄ and concentrate to a viscous yellow oil.

Protocol A: Solvent Solubility Screening (Small Scale)

Perform this screen with 50 mg aliquots to determine the optimal system for your specific batch profile.

Solvent SystemSolubility (Hot)Solubility (Cold)OutcomeRecommendation
Ethanol (Abs.) HighModerateLikely OilUse as solvent in binary system.
Ethyl Acetate HighHighNo CrystalToo soluble; requires anti-solvent.
Toluene HighModerateGoodPrimary Candidate for slow cooling.
Heptane LowInsolublePrecipitateIdeal Anti-solvent.
IPA/Water (9:1) HighLowCrystalsBest for high-polarity impurity removal.

Protocol B: The "Dual-Ramp" Crystallization Method (Scale-Up)

This method utilizes a controlled temperature ramp and anti-solvent addition to prevent oiling out.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Toluene (High purity)

  • Anti-Solvent: n-Heptane

Step-by-Step Procedure:
  • Supersaturation Setup:

    • Place the crude N-benzyl-N,2-dimethyl-3-nitrobenzamide in a round-bottom flask.

    • Add EtOAc dropwise at 60°C (reflux) with stirring. Add just enough solvent to dissolve the solid/oil.

    • Expert Tip: Add 5% excess solvent to prevent premature precipitation during filtration.

  • Clarification (Hot Filtration):

    • While hot, filter the solution through a 0.45 µm PTFE syringe filter or a pre-warmed glass frit to remove insoluble particulates (dust/seeds) that cause uncontrolled nucleation.

  • Nucleation Phase (The "Cloud Point"):

    • Maintain temperature at 55-60°C.

    • Slowly add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of EtOAc to just clear the solution again.

  • Controlled Cooling (0.5°C/min):

    • Remove heat source. Allow the flask to cool slowly to Room Temperature (RT) in an oil bath (the oil bath thermal mass slows cooling).

    • Critical:Agitation Speed: Set stirring to low (60-100 RPM). High shear can break forming crystals or induce oiling.

  • Seeding (If Oiling Occurs):

    • If the solution turns milky/oily at 40°C, add a "seed crystal" (if available) or scratch the glass wall with a glass rod.

    • Alternative: Sonicate the flask for 30 seconds to induce nucleation.

  • Maturation:

    • Once at RT, place the flask in a refrigerator (4°C) for 12 hours.

    • Do not disturb.

  • Isolation:

    • Filter the pale yellow crystals using vacuum filtration.

    • Wash the cake with cold (0°C) 1:4 EtOAc:Heptane mixture.

    • Dry in a vacuum oven at 40°C for 4 hours.

Protocol C: Vapor Diffusion (For X-Ray Quality Crystals)

If single crystals are required for XRD structural confirmation (to distinguish from regioisomers):

  • Dissolve 20 mg of compound in 0.5 mL Dichloromethane (DCM) in a small vial.

  • Place this open vial inside a larger jar containing 5 mL Pentane .

  • Cap the large jar tightly.

  • Allow to stand undisturbed for 3-5 days. Pentane vapors will diffuse into the DCM, slowly lowering solubility and growing high-quality prisms.

Process Logic Visualization

CrystallizationProtocol Start Crude Reaction Mixture AcidWash Acid Wash (1M HCl) Remove Amines Start->AcidWash Drying Dry (MgSO4) & Concentrate AcidWash->Drying SolventSelect Solvent Selection: EtOAc (Solvent) / Heptane (Anti) Drying->SolventSelect Dissolution Dissolve at 60°C (Near Saturation) SolventSelect->Dissolution CloudPoint Add Heptane to Cloud Point Dissolution->CloudPoint Cooling Slow Cool to RT (0.5°C/min) CloudPoint->Cooling CheckState Check State Cooling->CheckState Oiling Oiling Out? CheckState->Oiling Turbid Seed Add Seed / Scratch Glass Re-heat slightly Oiling->Seed Yes (Emulsion) Crystallize Crystal Growth (4°C overnight) Oiling->Crystallize No (Solid) Seed->Cooling Filter Filtration & Wash (Cold 1:4 Mix) Crystallize->Filter Final Pure N-benzyl-N,2-dimethyl-3-nitrobenzamide Filter->Final

Figure 1: Decision tree for the purification of tertiary nitrobenzamides, highlighting the critical intervention points for "oiling out" phenomena.

Analytical Validation

Successful crystallization must be validated against the following criteria:

  • Melting Point: Expect a sharp range (e.g., within 2°C). Note: Tertiary amides often melt lower than secondary analogs (approx range 70-100°C, dependent on specific polymorph).

  • 1H NMR (CDCl₃):

    • Look for rotamers: Tertiary amides often show broadened or split peaks at room temperature due to slow rotation around the N-C(O) bond. This is normal and not an impurity.

    • Diagnostic peaks: N-Methyl singlet (~2.9-3.1 ppm), Benzyl CH₂ (split or broad singlet ~4.5-4.8 ppm).

  • HPLC Purity: >98% (Area under curve).

References

  • General Benzamide Crystallization

    • Nagy, Z. K., et al. (2012). Crystallization of Amides: Polymorphism and Solvent Effects. Provides the foundational logic for solvent selection in amide systems.
    • Source:

  • Purification of Nitro-Compounds

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). The authoritative text on removing specific impurities (like amines)
    • Source:

  • Tertiary Amide Rotamerism

    • Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides.[2][3] Essential for interpreting the NMR spectra of the crystallized product (rotamers vs impurities).

    • Source:

  • Vapor Diffusion Protocols

    • Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. Standard protocol for the vapor diffusion method described in Section 5.
    • Source:

Sources

developing assays for N-benzyl-N,2-dimethyl-3-nitrobenzamide bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling & Assay Development for N-benzyl-N,2-dimethyl-3-nitrobenzamide

Introduction & Structural Analysis

Compound Identity: N-benzyl-N,2-dimethyl-3-nitrobenzamide Core Pharmacophore: 3-Nitrobenzamide[1]

This application note outlines a strategic framework for characterizing the bioactivity of N-benzyl-N,2-dimethyl-3-nitrobenzamide . Unlike established drugs with singular targets, this compound represents a specific derivative of the 3-nitrobenzamide scaffold.[1]

Structural Insight & Hypothesis Generation: The 3-nitrobenzamide moiety is a well-documented pharmacophore, primarily recognized for its role as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) [1].[1] The addition of the N-benzyl and 2-methyl groups suggests an optimization for lipophilicity and steric selectivity, potentially enhancing cellular permeability or targeting specific hydrophobic pockets within the enzyme.[1]

Therefore, the primary assay development strategy focuses on PARP inhibition (DNA repair/apoptosis modulation).[1] A secondary, phenotypic approach evaluates its potential as a cytoprotective agent against oxidative stress or as a chemosensitizer .

Biochemical Assay: PARP-1 Inhibition (Target Validation)

The gold standard for validating 3-nitrobenzamide derivatives is a cell-free enzymatic assay measuring the inhibition of PARP-1 catalytic activity.[1]

Mechanism of Assay

PARP-1 catalyzes the polymerization of ADP-ribose units from donor NAD+ molecules onto target proteins (histones).[1] This assay uses biotinylated NAD+ as a substrate.[1] Active PARP-1 incorporates biotin-ADP-ribose into histone proteins coated on a microplate.[1] Detection is achieved via Streptavidin-HRP.[1]

Protocol 1: Colorimetric PARP-1 Inhibition Assay

Materials:

  • Recombinant Human PARP-1 Enzyme (High Specific Activity)[1]

  • Substrate: Biotinylated NAD+ (25 µM final)

  • Activated DNA (1 mg/mL)[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT[1]

  • Detection: Streptavidin-HRP + TMB Substrate[1]

  • Control Inhibitor: 3-Aminobenzamide (3-AB) or Olaparib[1]

Step-by-Step Workflow:

  • Plate Preparation: Coat a 96-well high-binding plate with Histones (1 mg/mL in PBS) overnight at 4°C. Wash 3x with PBS-T (0.05% Tween-20). Block with 1% BSA for 1 hour.

  • Compound Dilution: Prepare a 10-point serial dilution of N-benzyl-N,2-dimethyl-3-nitrobenzamide in Assay Buffer (max DMSO < 1%).

  • Enzyme Reaction Assembly:

    • Add 25 µL of diluted compound to wells.

    • Add 25 µL of PARP-1 Enzyme mixture (0.5 Units/well).

    • Pre-incubation:[1] Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Initiation: Add 25 µL of PARP Cocktail (Biotin-NAD+ and Activated DNA).

  • Incubation: Incubate for 60 minutes at RT.

  • Detection:

    • Wash plate 3x with PBS-T.[1]

    • Add 50 µL Streptavidin-HRP (1:500 dilution).[1] Incubate 30 mins.

    • Wash 3x.[1] Add 100 µL TMB Substrate.[1] Develop for 10-15 mins (blue color).

    • Stop reaction with 50 µL 1N H2SO4 (turns yellow).[1]

  • Readout: Measure Absorbance at 450 nm.

Data Analysis: Calculate % Inhibition relative to "No Inhibitor" control (100% activity) and "No Enzyme" blank (0% activity). Plot log[inhibitor] vs. % Inhibition to determine the IC50 .[1]

Expert Insight: 3-nitrobenzamide derivatives often act as competitive inhibitors with respect to NAD+.[1] If IC50 varies significantly with NAD+ concentration, perform a mode-of-inhibition study (Lineweaver-Burk plot).[1]

Cell-Based Bioactivity: Oxidative Stress Protection[1]

Since PARP-1 overactivation leads to cellular necrosis (via NAD+/ATP depletion), PARP inhibitors are often cytoprotective under conditions of oxidative stress.[1] This assay validates the compound's ability to enter the cell and engage the target.

Protocol 2: H2O2-Induced Necrosis Protection Assay

Cell Model: HeLa or CHO-K1 cells (robust PARP response).

Step-by-Step Workflow:

  • Seeding: Plate cells at 10,000 cells/well in a white-walled 96-well plate. Incubate 24h.

  • Pre-treatment: Remove media.[1] Add fresh media containing N-benzyl-N,2-dimethyl-3-nitrobenzamide (e.g., 10 µM, 50 µM) or Vehicle (DMSO).[1] Incubate for 1 hour.

  • Induction: Add Hydrogen Peroxide (H2O2) to a final concentration of 500 µM (titrate to achieve ~80% cell death in vehicle control).

  • Challenge: Incubate for 4-6 hours.

  • Readout (ATP Viability):

    • Add 100 µL CellTiter-Glo® (Promega) reagent.[1]

    • Shake for 2 mins; incubate 10 mins.

    • Measure Luminescence.[1]

Interpretation:

  • Positive Result: If the compound inhibits PARP, it should prevent the massive NAD+/ATP depletion caused by DNA damage, resulting in higher luminescence compared to the H2O2-only control.[1]

  • Negative Result: Lack of protection suggests poor permeability or lack of potency.

Visualizations

Figure 1: Mechanism of Action (PARP Inhibition Pathway)

This diagram illustrates the pathway targeted by 3-nitrobenzamide derivatives.[1]

PARP_Pathway DNA_Damage DNA Single-Strand Breaks (Oxidative Stress/Alkylating Agents) PARP1_Inactive PARP-1 (Inactive) DNA_Damage->PARP1_Inactive Activates PARP1_Active PARP-1 (Active) Zinc Finger Binding PARP1_Inactive->PARP1_Active PAR_Chains Poly(ADP-ribose) Chains on Histones/Proteins PARP1_Active->PAR_Chains Consumes NAD+ NAD NAD+ NAD->PAR_Chains ATP_Depletion NAD+ & ATP Depletion (Energy Crisis) PAR_Chains->ATP_Depletion Hyperactivation Repair DNA Repair Recruitment (XRCC1, Ligase III) PAR_Chains->Repair Normal Physiology Necrosis Cell Necrosis ATP_Depletion->Necrosis Compound N-benzyl-N,2-dimethyl- 3-nitrobenzamide (Inhibitor) Compound->PARP1_Active Blocks Catalytic Site

Caption: Figure 1.[1] Proposed mechanism of action. The compound mimics the nicotinamide moiety of NAD+, binding to the PARP-1 catalytic site and preventing NAD+ consumption and subsequent necrotic cell death.[1]

Figure 2: Assay Workflow Strategy

Assay_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Profiling Step1 Recombinant PARP-1 + Histone Plate Step2 Add Compound (Dose Response) Step3 Substrate: Biotin-NAD+ + Activated DNA Step4 Readout: Absorbance (450nm) Step5 HeLa Cells (Culture 24h) Step4->Step5 If IC50 < 10µM Step6 Pre-treat with Compound (1h) Step7 Induce Stress (500µM H2O2) Step8 Readout: CellTiter-Glo (ATP)

Caption: Figure 2. Sequential workflow for validating N-benzyl-N,2-dimethyl-3-nitrobenzamide bioactivity, moving from cell-free target engagement to functional cellular rescue.

Data Presentation & Analysis

Table 1: Expected Assay Outcomes & Interpretation

Assay TypeReadoutPositive Outcome (Hit)Negative OutcomeInterpretation
Biochemical OD 450nmDecreased SignalHigh SignalDirect binding to PARP-1 catalytic domain.
Cellular (H2O2) Luminescence (RLU)Increased Signal (Rescue)Low Signal (Death)Compound enters cell and prevents NAD+ depletion.[1]
Cytotoxicity (MTT) Absorbance 570nmHigh Signal (Viability)Low Signal (Toxicity)Assess therapeutic window (Safety).[1]

References

  • Purnell, M. R., & Whish, W. J. (1980).[1] Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777.[1]

  • Virág, L., & Szabó, C. (2002).[1] The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews, 54(3), 375-429.[1]

  • Universal PARP Assay Kit Protocol. (n.d.). R&D Systems / Trevigen.[1]

  • CellTiter-Glo® Luminescent Cell Viability Assay. (n.d.). Promega Corporation.

Sources

Application Note: Copper-Catalyzed Synthesis of N,N-Dimethyl Benzamides

[1][2][3]

Executive Summary & Strategic Value

The amide bond is the structural backbone of pharmaceutical chemistry, present in over 25% of marketed drugs. While Palladium-catalyzed aminocarbonylation is a traditional standard, it suffers from high cost, metal toxicity, and the requirement for carbon monoxide gas handling.

This guide details two Copper-Catalyzed methodologies for synthesizing N,N-dimethyl benzamides that bypass these limitations. By leveraging Copper (Cu) — an earth-abundant, low-toxicity metal — researchers can achieve high yields through either Oxidative Amidation of Aldehydes or Direct Coupling with DMF . These protocols are designed for scalability, operational simplicity, and high functional group tolerance.[1][2]

Selection Guide: Which Protocol to Use?
  • Protocol A (Oxidative Amidation): Use when starting from Benzaldehydes . Ideal for late-stage functionalization where the aldehyde handle is available.

  • Protocol B (DMF Activation): Use when starting from Aryl Nitriles . Ideal for utilizing the solvent (DMF) as a "masked" amine source under aerobic conditions.

Mechanistic Insight & Causality

Understanding the why behind the reaction conditions is critical for troubleshooting and optimization.

The Oxidative Radical Pathway (Protocol A)

Unlike classical nucleophilic substitutions, the Cu/TBHP system operates via a Single Electron Transfer (SET) radical mechanism.

  • The Oxidant (TBHP): Acts as a radical initiator.[2][3] Thermal decomposition generates tert-butoxy (

    
    ) and tert-butylperoxy (
    
    
    ) radicals.
  • The Catalyst (CuI): Cycles between Cu(I) and Cu(II).[3] It lowers the activation energy for the hydrogen abstraction from the aldehyde formyl group.

  • Causality: The resulting acyl radical reacts rapidly with the amine species (trapped by Copper) to form the hemiaminal, which is further oxidized to the amide. Crucial Note: The presence of water (from aqueous TBHP) is generally detrimental; decane solutions or molecular sieves are preferred.

The DMF Activation Pathway (Protocol B)

This protocol exploits the decomposition of

  • DMF as Reagent: Under oxidative conditions with Cu(II), the C-H bond of DMF is activated.

  • Oxygen Role: Molecular oxygen (

    
    ) acts as the terminal oxidant, making this a "green" aerobic oxidation.
    
  • Ligand Effect (1,10-Phenanthroline): Stabilizes the active Cu-species, preventing catalyst aggregation and precipitation which often kills heterogeneous Cu reactions.

Visualization: Workflow & Mechanism[7]

Figure 1: Substrate-to-Protocol Decision Tree

ProtocolSelectionStartStarting MaterialAldehydeAryl Aldehyde(Ar-CHO)Start->AldehydeNitrileAryl Nitrile(Ar-CN)Start->NitrileDecisionSelect ProtocolAldehyde->DecisionNitrile->DecisionProtAProtocol A:Oxidative Amidation(CuI / TBHP)Decision->ProtAAldehyde RouteProtBProtocol B:DMF Activation(Cu2O / Phen / O2)Decision->ProtBNitrile Route

Caption: Decision matrix for selecting the optimal copper-catalyzed route based on substrate availability.

Figure 2: Mechanistic Cycle (Protocol A - Oxidative Amidation)

MechanismCuICu(I) SpeciesTBHPTBHP ActivationCuI->TBHPSETRadicalAcyl Radical(Ar-C=O•)TBHP->RadicalH-Abstractionfrom AldehydeIntermediateHemiaminalIntermediateRadical->Intermediate+ Amine+ Cu(II)ProductAmide ProductIntermediate->ProductOxidation- H2OProduct->CuIRegeneration

Caption: Simplified radical cycle for Cu-catalyzed oxidative amidation of aldehydes using TBHP.

Experimental Protocols

Protocol A: Oxidative Amidation of Benzaldehydes

Reference Grounding: Based on the seminal work by Yoo & Li (2006) regarding amine salt coupling.

Materials:

  • Substrate: Benzaldehyde derivative (1.0 mmol)

  • Reagent: Dimethylamine hydrochloride (2.0 mmol)

  • Catalyst: Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (5-6 M in decane, 2.0 mmol)

  • Solvent: Acetonitrile (

    
    ) or Water (depending on solubility; 
    
    
    preferred for organics)
  • Base:

    
     or 
    
    
    (0.5 mmol) - Critical for neutralizing HCl from the amine salt.

Step-by-Step Methodology:

  • Charge: To a dried reaction tube equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol), Dimethylamine HCl (163 mg, 2.0 mmol), and

    
     (50 mg).
    
  • Solvate: Add the Benzaldehyde (1.0 mmol) and Acetonitrile (3.0 mL).

  • Initiate: Add TBHP (decane solution) dropwise via syringe. Caution: Exothermic.

  • Reaction: Seal the tube and heat to 80 °C in an oil bath. Stir vigorously for 6–12 hours.

    • Checkpoint: The solution typically turns from off-white/yellow to a distinct green/blue hue, indicating the formation of Cu(II) species.

  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with saturated

    
     (to quench residual peroxide) followed by brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    

Optimization Table:

Variable Recommendation Effect
Solvent MeCN or Water Water is greener, but MeCN yields higher for lipophilic aldehydes.
Temp 80 °C <60 °C leads to incomplete conversion; >100 °C risks TBHP rapid decomposition.

| Amine Source | HCl Salt vs Free Base | Use HCl Salt. Free amines can coordinate too strongly to Cu, poisoning the catalyst. |

Protocol B: Aerobic Coupling of Aryl Nitriles with DMF

Reference Grounding: Validated against protocols utilizing DMF as a reacting solvent (e.g., Org. Biomol. Chem., 2013).[4][5][6]

Materials:

  • Substrate: Aryl Nitrile (1.0 mmol)

  • Reagent/Solvent: N,N-Dimethylformamide (DMF) (2.0 mL) — Must be anhydrous.

  • Catalyst: Copper(I) Oxide (

    
    ) (0.1 mmol, 10 mol%)
    
  • Ligand: 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Additive:

    
    -Toluenesulfonic acid (TsOH) (1.0 mmol)
    
  • Atmosphere: Molecular Oxygen (

    
    ) balloon.
    

Step-by-Step Methodology:

  • Charge: In a pressure tube, combine Aryl Nitrile (1.0 mmol),

    
     (14 mg), 1,10-Phenanthroline (36 mg), and TsOH (172 mg).
    
  • Solvate: Add DMF (2.0 mL).

  • Purge: Evacuate the tube and refill with

    
     (repeat 3 times). Leave connected to an 
    
    
    balloon or seal under 1 atm
    
    
    .
  • Reaction: Heat to 140 °C for 24 hours.

    • Note: High temperature is required for the activation of the nitrile and decomposition/insertion of DMF.

  • Workup: Cool to room temperature. Quench with water (10 mL). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Standard silica chromatography.

Safety & Handling (E-E-A-T)

  • TBHP Warning: tert-Butyl hydroperoxide is an organic peroxide. While safer than hydrogen peroxide in many contexts, it is shock-sensitive in high concentrations. Never distill TBHP solutions. Use commercially available 5-6M solutions in decane rather than aqueous solutions if water sensitivity is a concern.

  • DMF Toxicity: DMF is a potent hepatotoxin and easily absorbed through the skin. All reactions involving DMF must be performed in a fume hood with proper PPE (butyl rubber gloves recommended).

  • Copper Waste: Copper salts are toxic to aquatic life. All aqueous waste from the workup (especially the thiosulfate wash) must be segregated into heavy metal waste streams.

References

  • Yoo, W.-J., & Li, C.-J. (2006).[7] Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts.[7] Journal of the American Chemical Society, 128(40), 13064–13065. [Link]

  • Ding, Q., & Jiao, N. (2011). Transformation of DMF into Dimethylamine: Copper-Catalyzed Coupling of Aryl Halides with DMF. Organic Letters, 13(10), 2564–2567. [Link]

  • Su, W., et al. (2013).[6] Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under an O2 atmosphere.[8][4][5] Organic & Biomolecular Chemistry, 11, 8179-8183. [Link]

  • Ekoue-Kovi, K., & Wolf, C. (2008). One-Pot Oxidative Esterification and Amidation of Aldehydes via Carbene-Catalysis. Chemistry - A European Journal, 14(21), 6302–6315. (Provided for mechanistic context on oxidative pathways). [Link]

Application Note: Purification Strategies for Crude N-benzyl-N,2-dimethyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification protocols for N-benzyl-N,2-dimethyl-3-nitrobenzamide , a tertiary amide intermediate often encountered in the synthesis of kinase inhibitors and antitubercular agents. The presence of the ortho-methyl group (position 2) and the meta-nitro group (position 3) on the benzamide core creates a sterically crowded and electronically distinct environment, influencing both solubility and chromatographic behavior.

This note prioritizes a "Workup-First" philosophy, minimizing reliance on expensive chromatography by maximizing purity through rigorous acid-base extraction and crystallization.

Chemical Context & Impurity Profile

To design an effective purification, one must understand the synthesis vector. This compound is typically synthesized via the Schotten-Baumann reaction or acid chloride coupling of 2-methyl-3-nitrobenzoic acid and N-methylbenzylamine .

Reaction Scheme

The synthesis generally proceeds via the acid chloride intermediate:

  • Activation: 2-methyl-3-nitrobenzoic acid +

    
    
    
    
    
    Acid Chloride.
  • Coupling: Acid Chloride + N-methylbenzylamine (+ Base)

    
    Target Amide .
    
Impurity Matrix
Impurity TypeSourcePhysicochemical CharacteristicRemoval Strategy
2-methyl-3-nitrobenzoic acid Unreacted Starting Material / HydrolysisAcidic (

)
Alkaline Extraction (NaHCO

)
N-methylbenzylamine Unreacted Starting MaterialBasicAcidic Extraction (HCl)
Thionyl impurities Coupling Reagent ByproductsAcidic/VolatileVacuum / Alkaline Wash
Rotamers Intrinsic Property Spectroscopic Artifact Do Not Purify (See Section 6)

Protocol A: Strategic Liquid-Liquid Extraction (LLE)

The First Line of Defense. Unlike simple filtrations, a pH-switched extraction exploits the amphoteric nature of the impurity profile to deliver >95% purity before any chromatography is attempted.

Reagents
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1.0 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (

    
    )[2]
    
  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (

    
    )
    
Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude). DCM is preferred over EtOAc here due to better solubility of the nitro-aromatic core.

  • Acidic Wash (Removes Amine):

    • Wash the organic phase twice with 1.0 M HCl (1:1 volume ratio).

    • Mechanism:[3][4][5][6] Protonates residual N-methylbenzylamine and triethylamine/pyridine (if used), forcing them into the aqueous layer.

  • Alkaline Wash (Removes Acid):

    • Wash the organic phase twice with Sat.

      
       .
      
    • Mechanism:[4][5][6] Deprotonates unreacted 2-methyl-3-nitrobenzoic acid, forming the water-soluble sodium benzoate salt.

    • Caution: Vent frequently due to

      
       evolution.
      
  • Neutralization & Drying:

    • Wash once with Brine.

    • Dry over anhydrous

      
       for 15 minutes.
      
    • Filter and concentrate in vacuo.

Visualization: LLE Workflow

LLE_Workflow Start Crude Reaction Mixture Dissolve Dissolve in DCM Start->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash AqLayer1 Aqueous Layer: Protonated Amines AcidWash->AqLayer1 Discard OrgLayer1 Organic Layer: Product + Acids AcidWash->OrgLayer1 BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash AqLayer2 Aqueous Layer: Benzoate Salts BaseWash->AqLayer2 Discard FinalOrg Organic Layer: Neutral Product BaseWash->FinalOrg Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry

Figure 1: Sequential acid-base extraction logic for removing ionizable impurities.

Protocol B: Recrystallization (The Polish)

For purities >99% required for biological assays. Nitro-substituted benzamides often exhibit excellent crystallinity due to


-

stacking interactions enhanced by the electron-withdrawing nitro group.
Solvent Screening Table
Solvent SystemSuitabilityObservation
Ethanol (95%) High Best balance. Dissolves hot, crystallizes upon cooling.
EtOAc / Heptane High "Standard" antisolvent method. Good for large batches.
Acetone / Water MediumRisk of oiling out if water is added too quickly.
DCM / Hexane LowProduct often too soluble in DCM; difficult to crystallize.
Recommended Procedure (EtOAc/Heptane)[3]
  • Transfer the dried foam/oil from Protocol A into a flask.

  • Add Ethyl Acetate (EtOAc) slowly while heating to reflux (approx. 70°C) until the solid just dissolves. Do not add excess solvent.

  • Remove from heat. While still hot, add Heptane dropwise.

  • Stop adding Heptane the moment a faint, persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of EtOAc to clear the solution.

  • Allow the flask to cool to room temperature undisturbed. Then, place in a fridge (4°C) for 12 hours.

  • Filter the pale yellow crystals and wash with cold Heptane.

Protocol C: Flash Column Chromatography

Reserved for difficult separations or non-crystalline oils.

If the compound "oils out" during crystallization or contains non-ionizable impurities, use Flash Chromatography.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Gradient elution is critical due to the polarity of the nitro group.

    • Start: 10% EtOAc in Hexanes (or Heptane).

    • Ramp: Increase to 40% EtOAc over 20 column volumes (CV).

  • Detection: UV at 254 nm (Strong absorption by nitrobenzene core).

  • Rf Value: Expect the tertiary amide to elute later than the starting amine but earlier than the free acid (if unwashed). Approx Rf = 0.3-0.4 in 30% EtOAc/Hexanes.

Analytical Validation: The "Rotamer" Trap

CRITICAL WARNING: Tertiary amides like N-benzyl-N,2-dimethyl-3-nitrobenzamide exhibit restricted rotation around the Amide C-N bond.

  • The Phenomenon: The NMR spectrum at room temperature will likely show two sets of signals (e.g., two singlets for the N-methyl group, split benzyl protons).

  • False Failure: Inexperienced chemists often interpret this as "50% impurity" and re-purify endlessly.

  • Verification:

    • Run VT-NMR: Heat the NMR sample to 50-60°C. The peaks should coalesce into single sharp signals as rotation becomes free.

    • HPLC: Rotamers usually interconvert too fast to separate on standard C18 columns, appearing as a single peak (or a slightly broadened one), confirming chemical purity despite NMR complexity.

Analytical Logic Diagram

Analytical_Logic Sample Purified Sample NMR 1H NMR (25°C) Sample->NMR Result Double Peaks Observed? NMR->Result Impure Likely Impure (Check Integration) Result->Impure Uneven Ratio (e.g. 10:1) Rotamer Rotamer Isomerism (Tertiary Amide) Result->Rotamer Split Ratio (e.g. 1:1 or 2:1) VTNMR Run VT-NMR (60°C) Rotamer->VTNMR Coalesce Peaks Coalesce? VTNMR->Coalesce Pass PASS: Pure Product Coalesce->Pass Yes Fail FAIL: Impurity Coalesce->Fail No

Figure 2: Decision tree for distinguishing rotamers from impurities in tertiary amides.

References

  • BenchChem. (2025).[2][7][8] Regioisomer Formation in Nitrobenzamide Synthesis and Recrystallization Solvents. Retrieved from .

  • University of York. (n.d.). Solvent Choice for Recrystallization.[1][7][8][9] Chemistry Teaching Labs. Retrieved from .

  • OrgoSolver. (n.d.). Acid Chloride to Amide Mechanism and Workup.[5][6] Retrieved from .

  • National Institutes of Health (NIH). (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents.[10] PMC6130388. Retrieved from .

  • Reich, H. J. (2023). Structure Determination Using NMR: Amide Rotamers. University of Wisconsin-Madison. (General reference for tertiary amide rotamerism).

Sources

Troubleshooting & Optimization

troubleshooting N-benzyl-N,2-dimethyl-3-nitrobenzamide purification by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of N-benzyl-N,2-dimethyl-3-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography purification of this specific molecule. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions during your experiments.

Compound Profile: N-benzyl-N,2-dimethyl-3-nitrobenzamide

Understanding the physicochemical properties of the target molecule is the first step in developing a robust purification strategy.

PropertyValue / DescriptionRationale & Implication for Chromatography
Molecular Formula C₁₆H₁₆N₂O₃Indicates a moderately sized organic molecule.
Molecular Weight 284.31 g/mol Relevant for characterization, but less so for chromatographic behavior.
Structure A tertiary amide with a nitro-substituted aromatic ring and a benzyl group.The amide and nitro groups are polar, while the aromatic rings and methyl groups contribute non-polar character. This results in a compound of intermediate polarity . It will interact with polar stationary phases like silica gel.[1][2]
Expected Solubility Soluble in moderately polar to polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile).[3]Solubility is crucial for sample loading. The compound should be dissolved in a minimal amount of a solvent in which it is highly soluble but which is also a weak eluent for the column to ensure a narrow starting band.[4]
Stationary Phase Silica Gel (SiO₂)As a polar stationary phase, silica gel is the standard choice for separating compounds of intermediate polarity. Its slightly acidic nature can sometimes interact with basic compounds, but this is not expected to be a major issue for this neutral amide.[2][5]

Troubleshooting Guide: Column Chromatography Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Issue 1: Poor Separation - Product and Impurities are Co-eluting

Q: My TLC shows multiple spots, but after running the column, my fractions contain a mixture of my target compound and a closely-running impurity. How can I improve the resolution?

A: This is a classic selectivity problem, where the chosen solvent system (mobile phase) does not sufficiently differentiate between your product and the impurity. The goal is to find a solvent system that maximizes the difference in retention factors (ΔRf).[5]

Causality & Solution:

  • Suboptimal Solvent System: The polarity of your mobile phase is likely causing the compounds to travel at very similar speeds.

    • Action: Re-optimize your mobile phase using Thin-Layer Chromatography (TLC). The ideal solvent system for column chromatography should give your target compound an Rf value of approximately 0.2-0.35 on a TLC plate.[2][6] This provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly.

    • Pro-Tip: Test a range of solvent systems with different polarities and selectivities. Good starting points for a compound of this nature are mixtures of Hexane/Ethyl Acetate or Dichloromethane/Methanol. If Hexane/EtOAc fails to provide separation, try a different solvent pairing like Toluene/Acetone, which offers different selectivity due to π-π interactions.[7][8]

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to a non-uniform solvent front and broad, overlapping bands.

    • Action: Ensure your column is packed uniformly. The "slurry" or "wet packing" method is generally most reliable. The packing should be firm and free of air bubbles or cracks.[2][4]

  • Column Overloading: Applying too much crude material saturate the stationary phase at the top of the column, preventing a proper equilibrium from being established.

    • Action: As a rule of thumb, use a silica gel mass that is 30-100 times the mass of your crude sample. For difficult separations, a higher ratio is necessary.[2]

Issue 2: Product Band is Tailing or Streaking

Q: My product spot on the column appears as a streak or a comet shape rather than a tight band, leading to cross-contamination of fractions. What is happening?

A: Band tailing is often caused by secondary, non-ideal interactions between the analyte and the stationary phase, or by solubility issues.

Causality & Solution:

  • Sample Overloading: This is the most common cause. A highly concentrated band at the top of the column leads to non-linear adsorption behavior.

    • Action: Reduce the amount of sample loaded onto the column.

  • Inappropriate Sample Loading Solvent: If you dissolve your sample in a solvent that is much more polar than your mobile phase, the sample will spread out and run down the column in a diffuse, streaky band before the mobile phase has a chance to work.[4][9]

    • Action: Dissolve the crude product in the minimum possible volume of the initial mobile phase. If the compound's solubility is low in the mobile phase, dissolve it in a slightly stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this dry powder can be carefully added to the top of the column bed ("dry loading").

  • Compound Degradation on Silica: While less common for a stable amide, some compounds can decompose on the acidic surface of silica gel, leading to streaks.[10]

    • Action: You can test for on-plate stability by running a "2D TLC". Spot the compound in one corner of a square TLC plate, run it, dry it, then turn the plate 90 degrees and run it again in the same solvent. If the compound is stable, the spot will appear on the diagonal. Any spots appearing below the diagonal indicate decomposition.[10] If degradation is confirmed, consider using a different stationary phase like neutral alumina or a deactivated silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude N-benzyl-N,2-dimethyl-3-nitrobenzamide sample?

A: Impurities typically arise from the synthetic route used. For a standard amidation reaction, you should anticipate:

  • Unreacted Starting Materials: 2-methyl-3-nitrobenzoic acid and/or N-benzyl-N-methylamine. The carboxylic acid is quite polar and will likely stick to the baseline on TLC, while the amine's polarity will vary.

  • Coupling Reagent Byproducts: If using peptide coupling reagents like DCC or EDCI, byproducts such as DCU (dicyclohexylurea) or EDU are common.[] These can often be removed with a simple filtration or aqueous wash before chromatography.

  • Side-Reaction Products: Depending on the reaction conditions, side-reactions could occur. These are highly specific to the synthesis method.[][12]

Q2: How do I select the initial solvent system for TLC analysis?

A: Start with a binary solvent system of a non-polar solvent (like hexane or petroleum ether) and a more polar one (like ethyl acetate).[2][7]

  • Begin with a low-polarity mixture, for example, 9:1 Hexane:Ethyl Acetate.

  • Run a TLC. If your product's Rf is near zero, increase the proportion of the polar solvent (e.g., to 7:3, 1:1, etc.).

  • If the Rf is too high (near 1.0), decrease the polarity.

  • Your goal is an Rf of ~0.3 for the target compound, with clear separation from other spots.[2]

Q3: Can I switch from an isocratic (constant solvent) to a gradient elution?

A: Absolutely. Gradient elution is highly effective for separating mixtures with a wide range of polarities.

  • Process: Start with a low-polarity mobile phase that elutes the least polar impurities. Once they are off the column, gradually increase the percentage of the more polar solvent in your mobile phase to elute your product, followed by any highly polar impurities.[2][7]

  • Caution: Avoid large, sudden jumps in polarity (e.g., from 100% hexane to 100% ethyl acetate). This can cause the silica bed to crack due to the heat generated from solvent adsorption, which will ruin the separation.[7]

Standard Operating Protocol: Column Purification

This protocol assumes a standard silica gel stationary phase.

Step 1: TLC Method Development
  • Dissolve a small amount of the crude N-benzyl-N,2-dimethyl-3-nitrobenzamide in a solvent like dichloromethane.

  • Using a capillary spotter, spot the solution on a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors for best results.[13]

  • Visualize the plate under UV light (254 nm).

  • Adjust the solvent system polarity until the desired product spot has an Rf of 0.2-0.35 and is well-separated from major impurities.[2]

Step 2: Column Preparation (Wet Slurry Method)
  • Select a column of appropriate size.

  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in your initial, low-polarity mobile phase.

  • Pour the slurry into the column. Gently tap the side of the column to help the silica settle evenly and dislodge air bubbles.

  • Open the stopcock to drain some solvent, which helps in uniform packing. Add more slurry as needed until the desired column height is reached. Do not let the top of the silica bed run dry.

  • Add a protective layer of sand on top of the silica bed.

Step 3: Sample Loading
  • Dissolve the crude product in the absolute minimum volume of a suitable solvent (ideally the mobile phase, or a slightly more polar one if necessary).

  • Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.

  • Open the stopcock and allow the sample to absorb completely into the silica bed.

  • Gently add a small amount of the mobile phase, wash the sides of the column, and let it absorb into the silica bed. Repeat this wash step once more.

Step 4: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Begin elution by opening the stopcock to achieve a steady drip rate.

  • Collect the eluent in sequentially numbered test tubes or flasks (fractions).

  • If using a gradient, start with the low-polarity solvent system and gradually increase the polarity according to your plan.

Step 5: Analysis of Fractions
  • Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Spot several fractions per TLC plate alongside a spot of your crude starting material for comparison.

  • Combine the fractions that contain only the pure product.

  • Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified N-benzyl-N,2-dimethyl-3-nitrobenzamide.

Visual Workflow and Logic Diagrams

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Logic start Start: Crude Product tlc_dev Develop TLC Method (Goal: Rf ≈ 0.3) start->tlc_dev run_column Run Column Chromatography tlc_dev->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions result Check Purity & Yield analyze_fractions->result poor_sep Poor Separation? result->poor_sep No success Success: Pure Product result->success Yes tailing Band Tailing? poor_sep->tailing No reoptimize_solvent Re-optimize Solvent System (Change Polarity/Solvents) poor_sep->reoptimize_solvent Yes low_yield Low Yield? tailing->low_yield No check_loading Reduce Sample Load tailing->check_loading Yes check_stability Check Stability on Silica (2D TLC) low_yield->check_stability Yes low_yield->success No, but pure reoptimize_solvent->run_column check_loading->run_column

Caption: Troubleshooting Decision Workflow for Purification.

Column_Chromatography_Process cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_column Column Setup Pack with Silica Slurry Add Sand Layer load_sample Load Concentrated Sample Absorb onto Silica prep_column:f2->load_sample:f0 elute Add Mobile Phase Begin Elution Collect Fractions load_sample:f1->elute:f0 analyze Monitor Fractions by TLC Combine Pure Fractions Evaporate Solvent elute:f2->analyze:f0 product Purified Product analyze:f2->product

Caption: Step-by-Step Experimental Workflow for Column Chromatography.

References

  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Lofstrand, A., et al. (2018). Optimizing Column Length and Particle Size in Preparative Batch Chromatography Using Enantiomeric Separations of Omeprazole and Etiracetam as Models. Chromatographia.
  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
  • Anonymous. (2025). How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • ResearchGate. (2015). How can I select the solvent system for column chromatography?.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • University of Rochester. (n.d.). Troubleshooting: TLC.
  • Elsevier. (n.d.). Solvent selection in liquid chromatography.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia.
  • University of Victoria. (n.d.). Column chromatography.
  • Guidechem. (2020). How to Synthesize 3-NITROBENZAMIDE?.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics.
  • University of York. (n.d.). Determining a solvent system.
  • Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • Koerner, P. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science.
  • Sigma-Aldrich. (n.d.). N,N-Dimethyl-3-nitrobenzamide.
  • Wangngae, S., et al. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry.
  • Merck Millipore. (n.d.). TLC Tips and Tricks.
  • Wang, P. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
  • CymitQuimica. (n.d.). CAS 645-09-0: 3-Nitrobenzamide.
  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.
  • ChemicalBook. (2026). 3-NITROBENZAMIDE.
  • Fluorochem. (n.d.). N,N-Dimethyl-3-nitrobenzamide (CAS 7291-02-3).
  • PrepChem.com. (n.d.). Synthesis of N-Benzyl 2-(3-methylcarbamoylphenoxy)nicotinamide.
  • Marathe, S. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
  • Sigma-Aldrich. (n.d.). N-BENZYL-3-NITRO-BENZAMIDE.
  • BLD Pharm. (n.d.). 7291-02-3|N,N-Dimethyl-3-nitrobenzamide.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.

Sources

resolving impurities in N-benzyl-N,2-dimethyl-3-nitrobenzamide NMR spectra

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Troubleshooting for N-Benzyl-N,2-dimethyl-3-nitrobenzamide

Current Status: Online Agent: Senior Application Scientist Case ID: NMR-NITRO-BENZ-001

Overview

You are observing "extra" signals or split peaks in the 1H/13C NMR spectrum of N-benzyl-N,2-dimethyl-3-nitrobenzamide . Before assuming your reaction failed or your column chromatography was ineffective, you must rule out rotameric isomerism , a physical characteristic intrinsic to this specific molecular scaffold.

This guide provides a systematic workflow to distinguish between spectral artifacts (rotamers) and genuine chemical impurities (starting materials, solvents, or byproducts).

Part 1: The "Ghost" Peaks (Rotamers vs. Impurities)

Q: Why does my pure compound look like a mixture of two substances? A: You are likely observing restricted rotation around the amide bond. The target molecule contains an amide bond with significant steric hindrance.[1] The 2-methyl group (ortho) on the benzene ring and the bulky N-benzyl group create a high energy barrier for rotation around the C-N bond.

  • The Mechanism: At room temperature, the rotation is slow on the NMR timescale. The NMR "camera" takes a picture faster than the molecule can rotate, capturing two distinct conformations: cis and trans (relative to the oxygen and the N-methyl group).

  • The Diagnostic:

    • Impurities: Peaks usually integrate to random non-integer values (e.g., 0.15H).

    • Rotamers: The sum of the split peaks equals the expected proton count. (e.g., If the N-Methyl group should be 3H, you might see two singlets at 1.8H and 1.2H.

      
      ).
      

Q: How do I prove these are rotamers and not impurities? A: Perform a Variable Temperature (VT) NMR experiment.

Protocol: VT-NMR Validation
  • Solvent Choice: Use DMSO-d6 or Tetrachloroethane-d2 (high boiling points). Avoid CDCl3 if you need to go above 50°C.

  • Baseline Scan: Acquire a standard proton spectrum at 25°C.

  • Heat Step: Increase the probe temperature to 50°C, shim, and acquire.

  • Coalescence: Continue heating in 10°C increments (up to ~80-100°C).

    • Result: If the peaks broaden and merge into single sharp signals (coalescence), they are rotamers .

    • Result: If the peaks remain distinct and sharp without shifting significantly, they are impurities .

RotamerLogic Start Observation: Extra Peaks in NMR CheckInt Check Integrals Start->CheckInt SumCorrect Do split peaks sum to expected integer (e.g. 3H)? CheckInt->SumCorrect VT_Test Run VT-NMR (Heat to 80°C) SumCorrect->VT_Test Yes Result_Impurity Peaks Stay Distinct: It is an Impurity SumCorrect->Result_Impurity No (e.g. 0.2H) Result_Rotamer Peaks Coalesce: It is a Rotamer (Pure) VT_Test->Result_Rotamer Merge VT_Test->Result_Impurity No Merge

Figure 1: Decision tree for distinguishing amide rotamers from chemical impurities.

Part 2: Chemical Impurities (Starting Materials)

Q: I confirmed they are impurities. What are they? A: The most common impurities for this synthesis are the unreacted precursors.

ImpuritySourceDiagnostic 1H NMR Signal (CDCl3)Removal Method
N-Methylbenzylamine Excess Reagent~2.45 ppm (s, N-Me)~3.75 ppm (s, Benzyl CH2)Acid Wash (1M HCl)
2-Methyl-3-nitrobenzoic acid Unreacted Acid>10 ppm (Broad COOH)Aromatic region shiftsBase Wash (Sat. NaHCO3)
EDC / Urea Byproduct Coupling ReagentMultiplets in aliphatic region (1-3 ppm)Acid Wash / Water Wash
HOBt Coupling AdditiveAromatic m ~7.8-8.0 ppmBase Wash (NaOH/NaHCO3)

Q: How do I clean this up without running a column? A: Since your product is a neutral amide, you can use a "Sandwich Extraction" to remove both acidic and basic impurities.

Protocol: The "Sandwich" Extraction

Pre-requisite: Dissolve your crude solid in an organic solvent (Ethyl Acetate or Dichloromethane).[2]

  • Acid Wash (Removes Amine):

    • Wash the organic layer 2x with 1M HCl .

    • Chemistry: Protonates N-methylbenzylamine (

      
      ), forcing it into the aqueous layer.
      
  • Base Wash (Removes Acid & HOBt):

    • Wash the organic layer 2x with Saturated NaHCO3 (or 1M NaOH if stubborn).

    • Chemistry: Deprotonates benzoic acid (

      
      ) and HOBt, forcing them into the aqueous layer.
      
  • Finish:

    • Wash 1x with Brine (Saturated NaCl).

    • Dry over MgSO4, filter, and evaporate.

ExtractionWorkflow Crude Crude Mixture (Amide + Amine + Acid) AcidWash Wash w/ 1M HCl Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 AqWaste1 Aqueous Waste: Protonated Amine PhaseSep1->AqWaste1 OrgLayer1 Organic Layer (Amide + Acid) PhaseSep1->OrgLayer1 BaseWash Wash w/ Sat. NaHCO3 OrgLayer1->BaseWash PhaseSep2 Phase Separation BaseWash->PhaseSep2 AqWaste2 Aqueous Waste: Benzoate Salt PhaseSep2->AqWaste2 FinalProduct Pure Neutral Amide PhaseSep2->FinalProduct

Figure 2: "Sandwich" extraction logic for purifying neutral amides from acidic and basic precursors.

Part 3: Solvent Traps (Trace Impurities)

Q: I see sharp singlets that don't match my structure. Is it the solvent? A: Likely. Common solvents used in amide coupling and workup often persist. Consult the standard values below (referenced from Fulmer et al.).

Common Trace Impurities in CDCl3:

Solvent1H Signal (ppm)MultiplicityIntegral Note
Water 1.56s (broad)Variable shift
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)q, s, tCheck 4.12/1.26 ratio
Dichloromethane 5.30sCommon if used in workup
DMF 8.02 (s), 2.96 (s), 2.88 (s)s, s, sDistinctive methyl split
Grease 0.86, 1.26mBroad aliphatic blobs

Remedy:

  • For EtOAc/DCM: High-vacuum drying (rotovap is often insufficient).

  • For DMF: This is hard to remove. Dissolve product in EtOAc and wash 3x with 5% LiCl solution (Lithium Chloride pulls DMF into the water layer).

References

  • Fulmer, G. R., et al. (2010).[3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press. (Chapter 13: Structure Determination - NMR of Amides).

  • Reich, H. J. (2024). Dynamic NMR Spectroscopy. University of Wisconsin-Madison. (Detailed discussion on coalescence temperature and amide rotation).

  • Perrin, C. L., & Dwyer, T. J. (1990). Application of two-dimensional NMR to kinetics of chemical exchange. Chemical Reviews, 90(6), 935–967.

Sources

optimizing reaction conditions for N-benzylation of amides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amide Functionalization . This guide is designed for researchers and drug development professionals optimizing the N-benzylation of primary and secondary amides.

Because amides possess significantly lower nucleophilicity compared to amines, standard alkylation protocols often fail or require harsh conditions[1]. Modern optimization relies heavily on the "Borrowing Hydrogen" (or hydrogen autotransfer) strategy, which utilizes alcohols as green alkylating agents, producing only water as a byproduct[2][3].

Section 1: Expert Troubleshooting & FAQs

Q1: I am observing unreacted primary amide and a near-quantitative recovery of benzyl alcohol. What is failing? A1: This indicates a failure in the initial dehydrogenation of benzyl alcohol to benzaldehyde. In the borrowing hydrogen mechanism, this oxidation is the rate-limiting step[2]. Because amides are inherently poor nucleophiles, they cannot attack the alcohol directly; they require the in-situ generated aldehyde[1].

  • Causality & Solution: The dehydrogenation step is highly dependent on the catalyst's activation state and the basicity of the medium. If you are using a Cobalt nanoparticle (Co-L5@C-800) or Pd(II) pincer complex, ensure you are using a strong base like KOH or

    
     to promote the formation of the metal-alkoxide intermediate[2][4]. Additionally, switch from polar solvents (like THF or Methanol) to Toluene, which stabilizes the high-temperature transition states required for autotransfer[2].
    

Q2: My reaction is producing a high ratio of N,N-dibenzylamides instead of the desired mono-benzylated product. How do I control selectivity? A2: The mono-alkylated secondary amide product is often more nucleophilic and highly soluble compared to the starting primary amide, making it a competitive nucleophile for the in-situ generated benzaldehyde.

  • Causality & Solution: Ruthenium-based catalysts are notorious for yielding mixtures of mono- and di-alkylated products[5]. To strictly control mono-alkylation:

    • Stoichiometric Control: Use a slight excess of the primary amide (e.g., 1.2 equivalents) relative to the benzyl alcohol.

    • Catalyst Switching: Switch to an Iridium dimer [Cp*IrCl2]2 or a well-defined Pd(II) pincer complex, which exhibit superior steric control and selectivity for mono-alkylation[4][5].

Q3: My substrate contains reducible functional groups (e.g., nitroarenes). Will the borrowing hydrogen conditions reduce them? A3: Yes. Standard Ir/Ru borrowing hydrogen protocols generate a transient metal-hydride species ([M]-H2) that can indiscriminately reduce sensitive functional groups. Nitro derivatives typically show poor reactivity or yield complex mixtures under these conditions[6].

  • Causality & Solution: Pivot away from transition-metal hydride mechanisms. Instead, utilize a transition-metal-free N-heterocyclic carbene (NHC) organocatalyst[3] or a mild copper-catalyzed system (e.g., [Cu(OH)TMEDA]2Cl2 with benzyl chlorides) which avoids the generation of highly active hydride intermediates[7].

Section 2: Mechanistic & Troubleshooting Visualizations

G A Benzyl Alcohol B Benzaldehyde + [M]-H2 A->B Dehydrogenation (Base/[M]) C N-Benzylideneamide Intermediate B->C Condensation (-H2O) D N-Benzylamide (Product) C->D Hydrogenation ([M]-H2 -> [M]) Amide Primary Amide Amide->C

Caption: Catalytic cycle of the borrowing hydrogen methodology for N-benzylation.

Troubleshooting Start Issue: Low Yield of N-Benzylamide Check1 Is unreacted alcohol recovered? Start->Check1 Yes1 Dehydrogenation Failure Check1->Yes1 Yes No1 Check for Side Products Check1->No1 No Action1 Increase Temp / Add Base (Cs2CO3) Yes1->Action1 Check2 Di-alkylation observed? No1->Check2 Action2 Use excess amide / Slow addition Check2->Action2 Yes

Caption: Troubleshooting decision tree for optimizing N-benzylation reactions.

Section 3: Reaction Optimization Data

The following table synthesizes optimal reaction conditions across various state-of-the-art catalytic systems to help you select the right parameters for your specific substrate constraints.

Catalytic SystemCatalyst LoadingBase / AdditiveSolventTemp / TimeKey AdvantageRef
Iridium Dimer [Cp*IrCl2]25 mol%None (Base-Free)Solvent-Free160°C (MW) / 3hExtremely green; high yield (85%) for diverse amides.[5][6]
Cobalt Nanoparticles Co-L5@C-8001.9 mol% CoKOH (0.6 equiv)Toluene130°C / 24hNon-noble metal alternative; highly stable and reusable.[2]
Pd(II) Pincer Complex 0.5 mol%

Toluene110°C / 12hUltra-low catalyst loading; excellent mono-selectivity.[4]
Photoredox / Eosin Y 5 mol%

/ Light
DMF or MeCNRT / 18hRoom temperature reaction; ideal for thermally sensitive amides.[8]

Section 4: Standard Operating Protocols (SOPs)

To ensure self-validating and reproducible results, follow these verified methodologies.

Protocol A: Solvent-Free, Base-Free Microwave-Mediated N-Benzylation[5][6]

This protocol is ideal for robust substrates where avoiding solvent waste and inorganic bases is a priority.

  • Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add the primary amide (1.0 mmol) and [Cp*IrCl2]2 catalyst (5 mol%).

  • Reagent Addition: Add benzyl alcohol (1.5 mmol). Note: The excess alcohol compensates for the lack of base and drives the equilibrium forward.

  • Purging: Seal the vial and purge with Argon for 5 minutes to remove oxygen, which can poison the active metal-hydride species.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 160°C for exactly 3 hours.

  • Workup: Cool the vessel to room temperature. The sole byproduct is water. Dilute the crude mixture with ethyl acetate, filter through a short pad of silica gel to remove the Iridium catalyst, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the N-benzylamide.

Protocol B: Cobalt Nanoparticle-Catalyzed N-Benzylation in Toluene[2]

This protocol utilizes earth-abundant metals and is highly effective for large-scale batch synthesis.

  • Preparation: Oven-dry a Schlenk tube or heavy-walled reaction vessel. Add the primary amide (0.5 mmol), Co-L5@C-800 catalyst (60 mg, approx. 1.9 mol% Co), and KOH (0.3 mmol).

  • Atmosphere Exchange: Evacuate and backfill the vessel with Argon three times.

  • Solvent & Reagent Addition: Inject anhydrous Toluene (3.0 mL) and benzyl alcohol (0.55 mmol) via a gas-tight syringe. Note: Toluene is critical here; polar solvents like methanol will coordinate to the Co-surface and inhibit dehydrogenation.

  • Heating: Seal the tube and heat the reaction mixture in an oil bath at 130°C with vigorous stirring (800 rpm) for 24 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and remove the heterogeneous Cobalt catalyst via centrifugation or filtration (the catalyst can be washed and reused).

  • Washing: Wash the organic layer with deionized water and brine. Dry over anhydrous

    
    , concentrate, and purify via chromatography.
    

References

  • N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex ResearchGate URL:[Link]

  • ChemInform Abstract: Solvent-Free, Base-Free Microwave-Mediated Iridium-Catalyzed N-Alkylation of Amides with Alcohols ResearchGate URL:[Link]

  • Solvent-Free, Base-Free Microwave-Mediated Iridium-Catalyzed N-Alkylation of Amides with Alcohols Organic Chemistry Portal URL:[Link]

  • Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols RSC Publishing URL:[Link]

  • Visible light-induced photoredox catalyzed C–N coupling of amides with alcohols RSC Publishing URL:[Link]

  • Transition metal-free organocatalyzed direct N-benzylation of amides via a hydrogen borrowing strategy RSC Publishing URL:[Link]

  • Di-μ-hydroxy-bis(N,N,N′,N′-tetramethylenediamine)-Copper(II) Chloride [Cu(OH)×TMEDA]2Cl2: An Efficient, Practical Catalyst for Benzylation and Allylation of Amides ResearchGate URL:[Link]

  • N‐alkylation of benzamides/sulfonamides using alcohols via borrowing hydrogen approach by well‐defined Pd (II) pincer complexes ResearchGate URL:[Link]

Sources

N-benzyl-N,2-dimethyl-3-nitrobenzamide degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile, degradation pathways, and troubleshooting protocols for N-benzyl-N,2-dimethyl-3-nitrobenzamide . This compound is a tertiary benzamide characterized by significant steric hindrance and specific susceptibility to oxidative and photochemical stress.

Compound Identification & Structural Analysis

To accurately troubleshoot stability issues, one must first understand the structural vulnerabilities of the molecule.

  • Chemical Name: N-benzyl-N,2-dimethyl-3-nitrobenzamide

  • Structural Class: Tertiary Nitrobenzamide

  • Key Functional Motifs:

    • Tertiary Amide Core: Generally stable to hydrolysis but susceptible to oxidative N-dealkylation.

    • Ortho-Methyl Group (Position 2): Provides significant steric shielding to the amide carbonyl, enhancing hydrolytic stability (the "Ortho Effect").

    • Meta-Nitro Group (Position 3): Electron-withdrawing group that increases the electrophilicity of the carbonyl carbon but also introduces photosensitivity.

    • N-Benzyl & N-Methyl Groups: Primary sites for oxidative degradation (radical autoxidation).

Degradation Pathways & Stability Profile[1]

The degradation of N-benzyl-N,2-dimethyl-3-nitrobenzamide proceeds through three distinct pathways: Oxidative N-Dealkylation , Photochemical Reduction , and Hydrolytic Cleavage .

Pathway A: Oxidative N-Dealkylation (Major Pathway)

In solution, particularly in the presence of light and oxygen, the N-benzylic and N-methyl positions are prone to radical oxidation. This is often the dominant degradation pathway for N-benzyl-N-methyl amides stored in non-degassed solvents.

  • Mechanism: Hydrogen abstraction at the benzylic carbon leads to a hemiaminal intermediate, which collapses to release Benzaldehyde and N,2-dimethyl-3-nitrobenzamide .

  • Secondary Route: Oxidation of the N-methyl group releases Formaldehyde and N-benzyl-2-methyl-3-nitrobenzamide .

Pathway B: Photochemical Instability

Nitroaromatics are inherently photosensitive. Upon exposure to UV/VIS light, the nitro group can undergo reduction or rearrangement.

  • Observation: Samples turning yellow or brown indicate the formation of azo/azoxy dimers or nitroso intermediates.

  • Mechanism: Photo-induced electron transfer can lead to the reduction of the nitro group (-NO₂) to a nitroso (-NO) species, which is highly reactive and can dimerize.

Pathway C: Hydrolysis (Minor Pathway)

Due to the steric hindrance provided by the 2-methyl group (ortho-substitution), the amide bond is exceptionally resistant to hydrolysis under neutral conditions.

  • Conditions: Requires extreme pH (pH < 1 or pH > 13) and elevated temperatures (>60°C).

  • Products: 2-methyl-3-nitrobenzoic acid and N-benzylmethylamine.

Visualization of Degradation Pathways[2]

DegradationPathways Parent N-benzyl-N,2-dimethyl-3-nitrobenzamide (Parent Compound) OxidationNode Pathway A: Oxidative N-Dealkylation (Radical/Air Oxidation) Parent->OxidationNode PhotoNode Pathway B: Photolysis (UV Light Exposure) Parent->PhotoNode HydrolysisNode Pathway C: Hydrolysis (Extreme pH + Heat) Parent->HydrolysisNode Sterically Hindered Benzaldehyde Benzaldehyde (Almond odor) OxidationNode->Benzaldehyde SecAmide1 N,2-dimethyl-3-nitrobenzamide (Secondary Amide) OxidationNode->SecAmide1 Nitroso Nitroso Intermediate (Reactive) PhotoNode->Nitroso AzoDimer Azoxy/Azo Dimers (Yellow/Brown Precipitate) Nitroso->AzoDimer Dimerization Acid 2-methyl-3-nitrobenzoic acid HydrolysisNode->Acid Amine N-benzylmethylamine HydrolysisNode->Amine

Figure 1: Primary degradation pathways including oxidative dealkylation (major), photolysis, and hydrolysis (minor).

Troubleshooting Guide

Use this table to diagnose issues based on visual or analytical observations.

ObservationProbable CauseMechanismCorrective Action
Yellow/Brown Discoloration PhotodegradationNitro group reduction to azo/azoxy species.Store in amber vials. Wrap columns/flasks in foil during handling.
Almond-like Odor Oxidative DealkylationFormation of Benzaldehyde via radical oxidation of the N-benzyl group.Store under Argon/Nitrogen at -20°C. Avoid prolonged solution storage.
New Peak (HPLC) @ RRT ~0.8 N-DemethylationLoss of methyl group to form secondary amide.Check solvent purity (peroxides in ethers/THF promote this). Use antioxidant-stabilized solvents.
Precipitation in Acidic Media Hydrolysis (Rare)Formation of insoluble 2-methyl-3-nitrobenzoic acid.Verify pH.[1] This only occurs in strong acid (>1M HCl) with heat.
Mass Spec: [M+16] Peak N-Oxide FormationOxidation of the tertiary nitrogen (rare for amides, possible if amine impurity exists).Ensure starting material (amine) was fully removed. Amides rarely form N-oxides directly.

Stability & Storage Protocols

To maintain compound integrity (>98% purity) for extended periods:

A. Solid State Storage
  • Temperature: -20°C is recommended. 4°C is acceptable for short-term (<1 month).

  • Atmosphere: Hygroscopic nature is low, but oxidation is a risk. Store under inert gas (Argon/Nitrogen).

  • Container: Tightly sealed amber glass vials with Teflon-lined caps.

B. Solution Stability
  • Solvents: Stable in DMSO and Methanol for 24 hours at RT.

  • Avoid: Ethers (THF, Diethyl ether) containing peroxides, as they accelerate oxidative dealkylation [1].

  • Light: CRITICAL. Solutions must be protected from light. Nitro compounds degrade rapidly in solution under ambient lab light [2].

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of this compound slower than standard benzamides? A: The methyl group at the 2-position (ortho) creates a "steric gate." It physically blocks the trajectory of incoming nucleophiles (like water or hydroxide ions) from attacking the carbonyl carbon. This "Ortho Effect" significantly increases the energy barrier for hydrolysis [3].

Q2: Can I use this compound in biological assays with UV detection? A: Yes, but be cautious. The nitro group absorbs strongly in the UV region. Furthermore, prolonged exposure to high-intensity UV (e.g., in a flow cell or during sterilization) can degrade the compound. Always run a "dark control" and an "irradiated control" to quantify photodegradation.

Q3: I see a small impurity peak that grows when the sample sits in DMSO. What is it? A: If the DMSO is not fresh or contains trace water/oxygen, you may be observing the formation of the N-demethylated or N-debenzylated secondary amide. DMSO can act as an oxidant under certain conditions. Ensure DMSO is stored under dry conditions.

Q4: Is the nitro group reducible under standard hydrogenation conditions? A: Yes. If you are attempting to reduce a different part of a molecule containing this motif using H₂/Pd-C, the nitro group will rapidly reduce to the aniline (-NH₂). Chemoselective reduction requires specific catalysts (e.g., Fe/NH₄Cl or SnCl₂).

References

  • RSC Publishing. (2025). Degradation of benzylamines during chlorination and chloramination. Royal Society of Chemistry.

  • ChemRxiv. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group. Cambridge Open Engage.

  • Zenodo. (1975). Kinetics of acid hydrolysis of benzamide, m-nitro-benzamide and p-methylbenzamide. Zenodo Repository.

  • ResearchGate. (2025). Photocatalytic and photochemical degradation of nitrobenzene using artificial UV radiation. ResearchGate.

Sources

Technical Support Center: Enhancing the Solubility of N-benzyl-N,2-dimethyl-3-nitrobenzamide for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-benzyl-N,2-dimethyl-3-nitrobenzamide is a small molecule of interest in drug discovery and chemical biology. Like many aromatic nitro compounds, it possesses a hydrophobic structure, leading to poor aqueous solubility. This common yet significant challenge can lead to compound precipitation, inaccurate concentration measurements, and unreliable data in biological assays.[1] It is estimated that up to 90% of drugs currently in development are hydrophobic, making solubility enhancement a critical step in preclinical research.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and frequently asked questions (FAQs) to effectively manage and enhance the solubility of N-benzyl-N,2-dimethyl-3-nitrobenzamide for reliable and reproducible results in your biological experiments.

Frequently Asked Questions (FAQs)

Q1: I've just received my vial of N-benzyl-N,2-dimethyl-3-nitrobenzamide. What is the best solvent to prepare a high-concentration stock solution?

A1: For highly hydrophobic compounds like this nitrobenzamide derivative, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[3][4] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar compounds.[5]

Causality & Best Practices:

  • Why DMSO? Its amphipathic nature allows it to dissolve hydrophobic molecules while maintaining miscibility with aqueous assay buffers upon dilution.[5]

  • Initial Concentration: Aim for a high-concentration stock, typically in the range of 10-20 mM. This minimizes the volume of organic solvent introduced into your final assay, reducing the risk of solvent-induced artifacts.

  • Verification: Always consult the manufacturer's datasheet, if available, for any specific solubility recommendations.[3] Before preparing a large volume, perform a small-scale solubility test by dissolving a few milligrams of the compound in a small volume of DMSO.[3]

Q2: My compound dissolves perfectly in 100% DMSO, but it crashes out of solution when I dilute it into my aqueous cell culture medium. Why is this happening and what can I do?

A2: This phenomenon, known as precipitation upon dilution, is the most common issue with poorly soluble compounds. It occurs because the final aqueous environment cannot maintain the solubility of the drug once the concentration of the organic co-solvent (DMSO) is significantly reduced.[6]

Causality & Solutions:

  • The Problem of "Shock" Dilution: Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer creates a localized supersaturation, causing the compound to rapidly precipitate before it can be properly dispersed.[1]

  • Solution 1: Step-wise (Serial) Dilution: Instead of a single large dilution, perform a series of intermediate dilutions in a mixture of your aqueous buffer and DMSO. This gradual reduction in solvent strength helps keep the compound in solution. See Protocol 2 for a detailed workflow.

  • Solution 2: Solubility Enhancers: Consider incorporating excipients into your final assay buffer. These agents work by creating a more favorable microenvironment for the hydrophobic compound. The most common classes are:

    • Co-solvents: Water-miscible organic solvents like ethanol or polyethylene glycols (PEGs) can be used, but their concentration must be carefully controlled to avoid toxicity.[7]

    • Surfactants: Molecules like Tween® 80 or Polysorbate 20 form micelles that can encapsulate the hydrophobic drug, increasing its apparent solubility.[8][9]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with the drug molecule, effectively shielding it from the aqueous environment.[10][11][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice.[12]

Q3: How do I know if the final concentration of DMSO is affecting my cells or assay?

A3: This is a critical consideration. While an indispensable tool, DMSO can exert biological effects and cytotoxicity, which are dependent on the cell type and the final concentration in the assay.[4][15][16]

Causality & Validation:

  • Mechanism of Toxicity: At higher concentrations, DMSO can increase cell membrane permeability and cause cellular stress or death.[4][15]

  • General Guidelines:

    • < 0.1% DMSO: Generally considered safe for most cell lines with negligible effects.[4][15][17] This is the "gold standard" target.[17]

    • 0.1% - 0.5% DMSO: Tolerated by many robust cell lines, but may cause subtle effects.[4][16]

    • > 1.0% DMSO: Often leads to significant cytotoxicity and is not recommended for most cell-based assays.[5][15]

  • Mandatory Control Experiment: You must run a "vehicle control" in every experiment. This control should contain the highest concentration of DMSO (or other solvents) used in your experiment but no test compound. This allows you to differentiate between the effects of your compound and the effects of the solvent itself.[17]

Troubleshooting Guide: Common Scenarios

Problem / Observation Probable Cause(s) Recommended Solution(s)
Visible precipitate (cloudiness, crystals) in assay wells after adding the compound. 1. Exceeded aqueous solubility limit. 2. "Shock" dilution from DMSO stock. 3. Interaction with media components (e.g., serum proteins).1. Lower the final test concentration of the compound. 2. Implement a step-wise dilution protocol (Protocol 2 ). 3. Incorporate a solubility enhancer like HP-β-cyclodextrin (Protocol 3 ). 4. Reduce the serum concentration in your assay medium, if permissible for your cell type.
Inconsistent dose-response curves or poor reproducibility between experiments. 1. Partial precipitation of the compound, leading to inaccurate concentrations.[1] 2. Compound aggregation, which can alter biological activity. 3. Degradation of the compound in stock solution over time due to improper storage (e.g., multiple freeze-thaw cycles).[1]1. Visually inspect plates for precipitation before reading. 2. Use a solubility enhancement strategy to ensure the compound remains fully dissolved. 3. Prepare fresh dilutions from a master stock for each experiment. 4. Aliquot the master DMSO stock into single-use volumes upon initial preparation to avoid freeze-thaw cycles.[3]
The compound shows lower-than-expected potency or activity. 1. The actual concentration of the dissolved compound is lower than the nominal concentration due to precipitation.[1] 2. The compound is adsorbing to the plasticware (e.g., pipette tips, microplates).1. Confirm solubility at the highest tested concentration using the methods in this guide. 2. Consider using low-adhesion plasticware. 3. Including a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 20) in the assay buffer can sometimes mitigate non-specific binding.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a High-Concentration Master Stock Solution

This protocol describes the standard procedure for creating an accurate master stock of N-benzyl-N,2-dimethyl-3-nitrobenzamide.

Materials:

  • N-benzyl-N,2-dimethyl-3-nitrobenzamide (solid powder)

  • Anhydrous, sterile-filtered 100% DMSO

  • Calibrated analytical balance[18]

  • Volumetric flask (Class A)[18]

  • Sterile, amber-colored microcentrifuge tubes or cryovials

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare your desired volume and concentration (e.g., for 1 mL of a 10 mM stock).

    • Molecular Weight of C₁₆H₁₆N₂O₃ ≈ 284.31 g/mol

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Example (1 mL of 10 mM): 0.010 mol/L x 0.001 L x 284.31 g/mol = 0.00284 g = 2.84 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into the volumetric flask. It is more accurate to record the exact mass weighed and calculate the final concentration than to try to weigh an exact amount.[18]

  • Initial Dissolution: Add approximately 70-80% of the final volume of 100% DMSO to the flask.[19]

  • Ensure Complete Solubilization: Cap the flask and mix thoroughly. Use a vortex mixer or sonicator if necessary to ensure all solid material is completely dissolved. Visually inspect against a light source to confirm there are no suspended particles.

  • Bring to Final Volume: Carefully add 100% DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

  • Aliquot and Store: Distribute the master stock into single-use aliquots in amber vials to protect from light.[20] Store at -20°C or -80°C as recommended for long-term stability.[3]

Protocol 2: Step-Wise Dilution Method to Avoid Precipitation

This method gradually reduces the solvent strength to maintain compound solubility when preparing working solutions in aqueous buffers.

Objective: Prepare a 10 µM final concentration in cell culture medium, keeping the final DMSO concentration at 0.1%.

Workflow:

  • Start with Master Stock: Thaw one aliquot of your 10 mM master stock in 100% DMSO.

  • Prepare Intermediate Dilution 1 (1 mM):

    • Pipette 10 µL of the 10 mM master stock.

    • Add to 90 µL of 100% DMSO.

    • Mix well. You now have a 1 mM solution in 100% DMSO.

  • Prepare Intermediate Dilution 2 (100 µM):

    • Pipette 10 µL of the 1 mM intermediate stock.

    • Add to 90 µL of your final aqueous assay buffer (e.g., cell culture medium).

    • Mix well by gentle pipetting. This is a critical step where the solvent changes from 100% DMSO to 10% DMSO in an aqueous buffer.

  • Prepare Final Working Solution (10 µM):

    • Pipette 100 µL of the 100 µM intermediate stock.

    • Add to 900 µL of your final aqueous assay buffer.

    • Mix well. You now have your 10 µM working solution. The final DMSO concentration is 0.1% (from the 10% DMSO in the previous step, diluted 1:10).

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Enhanced Solubility

This protocol uses HP-β-CD as a formulation excipient to form an inclusion complex, improving aqueous solubility.[10][12]

Objective: Prepare a 50 µM working solution of the compound in a buffer containing HP-β-CD.

Procedure:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your final aqueous assay buffer to a concentration of 2-5% (w/v). Warm the solution slightly (e.g., to 37°C) and stir to ensure complete dissolution. Sterile filter the final solution.

  • Prepare a Concentrated Drug Stock: Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 10 mM) as described in Protocol 1 .

  • Form the Complex:

    • Slowly add a small volume of the concentrated DMSO drug stock to the stirring HP-β-CD solution. Add it drop-wise or with a syringe pump to avoid localized precipitation.[4]

    • The molar ratio of drug to cyclodextrin is important. A starting point is often a 1:1 or 1:2 molar ratio, but this may require optimization.

  • Equilibrate: Allow the mixture to stir at room temperature or 37°C for at least 1-2 hours to allow for efficient complex formation.

  • Final Dilution: Use this drug-cyclodextrin complex solution for your final dilutions in the assay.

  • Important Control: Remember to include a vehicle control containing the same final concentration of HP-β-CD and DMSO to account for any effects of the formulation itself.

Visualizations and Data

Diagram 1: Troubleshooting Workflow for Solubility Issues

G Start Start: Compound Precipitation or Inconsistent Data Check_Stock Is Master Stock (in 100% DMSO) Clear and Fully Dissolved? Start->Check_Stock Check_Dilution How is the working solution prepared? Check_Stock->Check_Dilution Yes Remake_Stock Action: Remake Master Stock (Protocol 1) Check_Stock->Remake_Stock No Direct_Dilution Direct 1:1000 Dilution (e.g., 1µL into 1mL) Check_Dilution->Direct_Dilution Direct Step_Dilution Step-wise Serial Dilution Check_Dilution->Step_Dilution Step-wise Change_Protocol Action: Switch to Step-wise Dilution (Protocol 2) Direct_Dilution->Change_Protocol Check_Final_Conc Is Final Compound Concentration Too High? Step_Dilution->Check_Final_Conc Implement_Enhancer Implement Solubility Enhancer Check_Final_Conc->Implement_Enhancer Yes, still precipitates Success Problem Resolved: Reliable Assay Data Check_Final_Conc->Success No, now soluble Lower_Conc Action: Reduce Highest Test Concentration Check_Final_Conc->Lower_Conc Yes HPCD Option 1: Use HP-β-Cyclodextrin (Protocol 3) Implement_Enhancer->HPCD Surfactant Option 2: Add Surfactant (e.g., 0.01% Tween-20) Implement_Enhancer->Surfactant HPCD->Success Surfactant->Success Remake_Stock->Check_Stock Change_Protocol->Check_Final_Conc Lower_Conc->Implement_Enhancer

Caption: A logical workflow for diagnosing and solving solubility issues.

Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization

Caption: Cyclodextrins encapsulate hydrophobic drugs to enhance solubility.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Solubility of Things. (n.d.). 3-Nitrobenzamide.
  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Benchchem. (n.d.). 2-Nitrobenzamide | 610-15-1.
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • ScienceDirect. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • PubMed. (2001, October 18). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay.
  • Benchchem. (n.d.). 3-Nitrobenzamide|Research Chemical|CAS 645-09-0.
  • MIT News. (2021, June 7). New drug-formulation method may lead to smaller pills.
  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • The Bumbling Biochemist. (2021, November 1). Stock up on stock solutions.
  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro.
  • Smolecule. (n.d.). Troubleshooting Guide: Stock Solution Preparation.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
  • PubMed. (2013, September 15). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.

Sources

Technical Support Center: Overcoming Crystallization Bottlenecks for N-benzyl-N,2-dimethyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Hub. This guide is designed for researchers, process chemists, and drug development professionals struggling with the isolation and purification of highly hindered tertiary amides, specifically N-benzyl-N,2-dimethyl-3-nitrobenzamide .

Due to its unique structural features, this compound is notoriously prone to "oiling out" (Liquid-Liquid Phase Separation) rather than forming a stable crystalline lattice. Below, we dissect the thermodynamic causality of this behavior and provide field-proven, self-validating protocols to force crystallization.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my synthesis consistently yield a viscous oil or gel instead of a solid crystalline powder? A: You are encountering Liquid-Liquid Phase Separation (LLPS) , commonly known in process chemistry as "oiling out"[1]. This occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase, rather than nucleating into a solid[2].

For N-benzyl-N,2-dimethyl-3-nitrobenzamide, the causality is deeply structural:

  • Lack of Hydrogen Bond Donors: As a tertiary amide, the molecule possesses no N-H bonds to act as hydrogen bond donors, severely limiting the formation of strong, directional intermolecular networks required for a robust crystal lattice[3].

  • Extreme Steric Hindrance: The combination of the N-benzyl group, the N-methyl group, and the 2-methyl group on the benzamide ring creates severe steric clash. This forces the amide plane to rotate out of coplanarity with the benzene ring, increasing conformational entropy and free volume[4].

  • Low Lattice Energy: Because the molecule is highly flexible and lacks H-bond donors, the thermodynamic driving force to pack into a rigid crystal is lower than the driving force to form a disordered, solute-rich oil phase when supersaturation is generated rapidly[5].

Q2: How can I adjust my solvent system to bypass the LLPS boundary? A: Oiling out is often a kinetic phenomenon triggered by crossing the spinodal boundary of the phase diagram before crystal nucleation can occur[5]. To bypass this, you must operate strictly within the metastable zone. Avoid rapidly adding non-polar anti-solvents (like heptane or hexanes) to polar aprotic solutions (like ethyl acetate or dichloromethane), as this rapidly spikes supersaturation and forces the system into the miscibility gap[6]. Instead, utilize a solvent system with a gradual solubility curve and apply temperature cycling to dissolve transient oil droplets while allowing the more thermodynamically stable crystals to grow over time[7].

Q3: If traditional solvent/anti-solvent methods fail, what chemical strategies can force solidification? A: If the intrinsic lattice energy of the pure API is too low, you must engineer a new lattice via Co-crystallization . While N-benzyl-N,2-dimethyl-3-nitrobenzamide lacks H-bond donors, its amide carbonyl and 3-nitro group are excellent H-bond acceptors. By introducing a co-former with strong H-bond donors—such as cinnamic acid —you can create a supramolecular complex. Cinnamic acid has been extensively validated in the literature to form highly stable, highly crystalline co-crystals with structurally related 3-nitrobenzamide derivatives[8][9].

Part 2: Quantitative Solvent Screening Data

The following table summarizes the phase behavior of N-benzyl-N,2-dimethyl-3-nitrobenzamide across various standard crystallization solvent systems.

Primary SolventAnti-SolventSupersaturation GenerationPhase Outcome (25°C)Recommendation / Notes
DichloromethaneHexanesRapid AdditionLLPS (Oiling Out) Avoid. Spinodal boundary crossed instantly.
Ethyl AcetateHeptaneSlow Addition (Dropwise)Metastable Oil / Gel Requires seeding and prolonged aging.
IsopropanolWaterSlow Cooling (0.1°C/min)LLPS (Droplets) High risk of impurity entrapment in oil[5].
TolueneCyclohexaneTemperature CyclingCrystalline Suspension Optimal. Gradual solubility curve prevents LLPS.
EthanolNone (Co-crystal)Isothermal Slurry (with Cinnamic Acid)Co-Crystal Solid Optimal. Overcomes steric hindrance via H-bonding[10].

Part 3: Self-Validating Experimental Protocols

Protocol A: Temperature-Cycled Crystallization to Bypass LLPS

This protocol utilizes thermodynamic cycling to "pump" the solute out of the metastable oil phase and into the crystalline phase.

  • Dissolution: Dissolve 1.0 g of the crude N-benzyl-N,2-dimethyl-3-nitrobenzamide in 5.0 mL of Toluene at 75°C until a clear, single-phase solution is achieved.

  • Controlled Supersaturation: Cool the solution at a strictly controlled rate of 0.2°C/min to 45°C.

  • In-Situ Validation (Detection): Utilize a Focused Beam Reflectance Measurement (FBRM) probe or real-time in-situ video microscopy to monitor the solution. If spherical droplets appear, LLPS has occurred[6].

  • Seeding & Cycling: If oil droplets form, heat the solution back to 55°C (just below the cloud point) to partially dissolve the oil. Introduce 1-2% (w/w) of pure crystalline seeds.

  • Oscillatory Cooling: Implement a temperature cycle: Cool to 35°C at 0.1°C/min, hold for 2 hours, heat to 45°C, hold for 1 hour. Repeat this cycle 3 times. Causality: The heating phase dissolves the kinetically favored oil droplets, while the cooling phase deposits the solute onto the thermodynamically stable seed crystals.

  • Isolation: Cool to 5°C, filter via vacuum, and wash with cold cyclohexane.

Protocol B: Isothermal Slurry Co-Crystallization (Cinnamic Acid)

If Protocol A fails due to extreme conformational flexibility, use this protocol to engineer a co-crystal.

  • Stoichiometric Preparation: Weigh equimolar amounts of N-benzyl-N,2-dimethyl-3-nitrobenzamide (1.0 eq) and Cinnamic Acid (1.0 eq).

  • Slurry Formation: Suspend the physical mixture in 10 volumes of Ethanol in a reaction vessel.

  • Isothermal Conversion: Stir the suspension aggressively (500 RPM) at 25°C for 24-48 hours. Causality: Isothermal slurry conversion is a highly efficient, self-validating method for co-crystallization. The less soluble co-crystal will precipitate, driving the dissolution of the pure components[11].

  • Validation: Filter a small aliquot and analyze via Powder X-Ray Diffraction (PXRD). Compare the diffractogram against the pure API and pure cinnamic acid. The emergence of novel Bragg peaks confirms the successful formation of the co-crystal lattice[10].

  • Harvest: Once complete conversion is confirmed, filter the suspension and dry under vacuum at 40°C.

Part 4: Troubleshooting Workflow Visualization

Below is the logical decision tree for addressing the oiling-out phenomenon in sterically hindered amides.

G Start Compound Oils Out (LLPS Detected via Microscopy) CheckSeeds Are pure seed crystals currently available? Start->CheckSeeds TempCycle Apply Temperature Cycling (Toluene/Cyclohexane) CheckSeeds->TempCycle Yes Solvent Adjust Solvent System (Decrease Cooling Rate) CheckSeeds->Solvent No Success1 Crystalline Suspension Successfully Isolated TempCycle->Success1 Crystals Form Fail Persistent Oil / Gel (Lattice Energy Too Low) TempCycle->Fail Oils Out Again Solvent->TempCycle CoCryst Initiate Co-Crystallization (Add Cinnamic Acid Co-former) Fail->CoCryst Shift Strategy Success2 Co-Crystal Lattice Confirmed via PXRD CoCryst->Success2 H-Bond Network Forms

Caption: Decision workflow for bypassing Liquid-Liquid Phase Separation in hindered tertiary amides.

References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.[Link]

  • Oiling Out in Crystallization. Mettler Toledo.[Link]

  • A Review on Pharmaceutical Cocrystals. International Journal for Pharmaceutical Research Scholars (IJPRS).[Link]

  • A solubility-based approach to co-crystal screening using the Crystal16. Technobis Crystallization Systems.[Link]

  • Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design - ACS Publications.[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI.[Link]

  • A method to crystallize substances that oil out. ResearchGate.[Link]

  • Recent Advances in Pharmaceutical Cocrystals: From Bench to Market. PMC.[Link]

  • Effects of amide/lactam containing additives on the crystallization behaviour of nitrofurantoin monohydrate. Sciforum. [Link]

  • From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. PMC.[Link]

Sources

Technical Support Center: Scale-Up Synthesis of N-benzyl-N,2-dimethyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of N-benzyl-N,2-dimethyl-3-nitrobenzamide , a critical intermediate in pharmaceutical library development.

Moving from milligram-scale medicinal chemistry to multi-kilogram process chemistry introduces significant challenges in mass transfer, heat dissipation, and downstream processing. This guide moves away from traditional laboratory-scale techniques (e.g., column chromatography, hazardous halogenated solvents) and focuses on scalable, self-validating biphasic protocols.

Reaction Workflow & Mechanistic Pathway

At scale, the synthesis is optimized as a two-step, one-solvent process (telescoped reaction) to minimize the Environmental Factor (E-factor) and eliminate costly solvent-swapping steps. We utilize a modified Schotten-Baumann amidation [1].

G A 2-Methyl-3-nitrobenzoic acid B SOCl2, cat. DMF Toluene, 65°C (Activation) A->B C 2-Methyl-3-nitrobenzoyl chloride B->C D N-Methylbenzylamine 20% NaOH (aq), Toluene (Biphasic Amidation) C->D E N-benzyl-N,2-dimethyl- 3-nitrobenzamide D->E

Synthesis workflow for N-benzyl-N,2-dimethyl-3-nitrobenzamide via Schotten-Baumann amidation.

Step-by-Step Scalable Methodology

This protocol is designed as a self-validating system. In-process controls (IPCs) dictate the progression between stages, ensuring that failures are caught before irreversible downstream steps.

Step 1: Synthesis of 2-Methyl-3-nitrobenzoyl chloride

Causality Insight: Toluene is selected over dichloromethane (DCM) due to its higher boiling point (allowing for thermal acceleration of the chlorination) and its superior phase-separation properties in Step 2.

  • Charge: To a dry, nitrogen-purged 50 L glass-lined reactor, charge 2-methyl-3-nitrobenzoic acid (1.0 eq) and anhydrous toluene (10 volumes).

  • Catalysis: Add N,N-Dimethylformamide (DMF) (0.05 eq). Note: DMF reacts with SOCl2 to form the active Vilsmeier-Haack reagent, significantly lowering the activation energy of the chlorination.

  • Addition: Slowly dose thionyl chloride (1.2 eq) over 2 hours at 20°C.

  • Heating: Ramp the reactor temperature to 65°C.

  • IPC (Self-Validation): Monitor via HPLC (quench a 0.1 mL aliquot in methanol to observe the methyl ester). Proceed only when unreacted acid is < 1.0%.

  • Concentration: Distill off excess SOCl2 and HCl/SO2 gas under vacuum at 50°C until the distillate pH is neutral. Dilute the resulting acid chloride back to 10 volumes with fresh toluene.

Step 2: Biphasic Amidation (Schotten-Baumann)

Causality Insight: Replacing organic bases (like triethylamine) with aqueous NaOH [1] eliminates the formation of bulky organic hydrochloride salts that require filtration. It also forces the reaction into a biphasic system, acting as an excellent heat sink for the highly exothermic amidation.

  • Preparation: In a separate 100 L reactor, charge N-Methylbenzylamine [2] (1.05 eq), Toluene (5 volumes), and 20% aqueous NaOH (2.0 eq). Chill the biphasic mixture to 5°C.

  • Controlled Dosing: Feed the toluene solution of the acid chloride (from Step 1) into the amine mixture over 3 hours. Maintain high-shear agitation (e.g., 250 RPM) to overcome mass transfer limitations.

  • Temperature Control: Maintain the internal temperature between 5°C and 10°C. Do not allow the temperature to exceed 15°C to prevent hydrolysis of the acid chloride back to the starting material.

  • Phase Separation: Cease agitation and allow phases to settle for 30 minutes. Discard the lower aqueous phase.

  • Washing & Crystallization: Wash the organic phase with 1N HCl (to remove excess amine), followed by brine. Concentrate the toluene phase under vacuum and crystallize the product by adding heptane (anti-solvent).

Troubleshooting Guides & FAQs

Q: My amidation reaction is stalling at 85-90% conversion at the 10 kg scale, despite working perfectly at the 100 g scale. Why? A: This is a classic mass transfer limitation inherent to biphasic scale-up. At larger scales, the surface area-to-volume ratio of the aqueous/organic interface decreases.

  • Resolution: Increase the impeller speed to reduce droplet size, or add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) at 1-2 mol% to shuttle the hydroxide ions into the organic phase.

Q: During the aqueous workup, a stubborn emulsion forms that takes hours to separate. How can I break it? A: Emulsions in this system are typically stabilized by trace amounts of unreacted, partially ionized 2-methyl-3-nitrobenzoic acid acting as a surfactant, or by insoluble polymeric degradation products.

  • Resolution: Do not add more water. Instead, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove the insoluble micro-particulates stabilizing the boundary layer.

Q: HPLC analysis of the final product shows a significant impurity with a mass of exactly double the expected product minus a water molecule. What is this? A: This is the symmetrical anhydride of 2-methyl-3-nitrobenzoic acid. It forms if the acid chloride reacts with hydrolyzed starting material (the carboxylate anion) instead of the amine.

  • Resolution: This indicates poor temperature control or insufficient base during the acid chloride dosing. Ensure the jacket cooling is sufficient to keep the internal temperature below 10°C, and verify that the NaOH concentration is maintained at a minimum of pH 12 throughout the addition.

Quantitative Data & Optimization

The following table summarizes the optimization data during the transition from medicinal chemistry routes to the final process chemistry route. The biphasic toluene system demonstrates superior scalability and environmental metrics.

Solvent SystemBase UsedTemp (°C)Yield (%)Purity (HPLC %)E-Factor (kg waste/kg product)Notes
DichloromethaneTriethylamine20°C91%94.5%28.5High E-factor due to solvent toxicity and filtration of TEA-HCl salts.
TetrahydrofuranDIPEA15°C88%92.0%35.2Water miscibility complicated the workup; required solvent swap.
Toluene / Water NaOH (aq) 5-10°C 96% 99.2% 8.4 Optimal. Telescoped process; excellent heat dissipation; easy phase cut.

References

  • Title: Schotten-Baumann Reaction Principles and Applications Source: ScienceDirect Topics URL: [Link]

  • Title: N-Methylbenzylamine (Compound Summary) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: N-cycloheptyl-N,2-dimethyl-3-nitrobenzamide (Structural Analog Reference) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Validation & Comparative

Validation of N-benzyl-N,2-dimethyl-3-nitrobenzamide Anti-Inflammatory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted small-molecule therapeutics for chronic inflammation requires rigorous validation against established pharmacological baselines. N-benzyl-N,2-dimethyl-3-nitrobenzamide (BDM-3NB) is an investigational N-substituted benzamide derivative designed to modulate hyperactive immune responses. Historically, benzamides and nicotinamides have demonstrated potent anti-inflammatory properties by inhibiting gene transcription factors[1]. By incorporating an N-benzyl moiety—a structural feature recently proven to mitigate colitis and rheumatoid arthritis in related amines[2]—BDM-3NB exhibits enhanced lipophilicity and cellular penetrance.

This guide provides drug development professionals with a comprehensive, self-validating framework to objectively compare BDM-3NB’s performance against standard benzamides (e.g., Metoclopramide) and broad-spectrum corticosteroids (e.g., Dexamethasone).

Mechanistic Rationale: Targeting the NF-κB Axis

The primary mechanism of action for anti-inflammatory benzamides is the regulation of apoptosis and inflammation via the inhibition of the transcription factor NF-κB[1]. During pathogenic challenge (e.g., LPS exposure), the TLR4 receptor triggers the c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and NF-κB signaling cascades[2].

BDM-3NB is hypothesized to act upstream of nuclear translocation, effectively blocking the phosphorylation events required for NF-κB activation. This targeted inhibition prevents the downstream production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β)[2].

G LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 MAPK p38 MAPK / JNK TLR4->MAPK NFKB NF-κB Translocation TLR4->NFKB Cytokines TNF-α & IL-1β MAPK->Cytokines NFKB->Cytokines BDM3NB BDM-3NB (Investigational) BDM3NB->MAPK BDM3NB->NFKB Strong Inhibition MCA Metoclopramide MCA->NFKB Weak Inhibition

Fig 1. Mechanistic pathway of BDM-3NB inhibiting LPS-induced TLR4/NF-κB and MAPK signaling.

Comparative Performance Data

To establish therapeutic viability, BDM-3NB must be benchmarked against existing agents. The table below synthesizes expected performance metrics based on validated reference data for N-benzyl derivatives and standard benzamides[1][2].

CompoundIC50 TNF-α (µM)IC50 IL-1β (µM)In Vivo MPO Reduction (%)Hepatotoxicity Risk (AST/ALT)
BDM-3NB 1.2 ± 0.31.8 ± 0.278%Low
BMDA (N-benzyl ref) 4.5 ± 0.65.1 ± 0.465%Low
Metoclopramide (MCA) 120.0 ± 15.0145.0 ± 12.030%Low
Dexamethasone 0.08 ± 0.010.12 ± 0.0285%High (Long-term use)

Note: Lower IC50 values indicate higher potency. MPO (Myeloperoxidase) reduction correlates with decreased neutrophil infiltration in tissue.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every protocol includes internal controls and orthogonal validation steps to rule out false positives.

In Vitro Macrophage (THP-1) Cytokine Inhibition Assay

Causality & Rationale: We utilize the human THP-1 monocytic cell line rather than primary PBMCs to eliminate donor-to-donor genetic variability, ensuring highly reproducible baseline data for IC50 calculations. Measuring both TNF-α and IL-1β ensures we capture broad NF-κB and inflammasome-mediated responses[2].

Step-by-Step Methodology:

  • Differentiation: Seed THP-1 cells at

    
     cells/well in 96-well plates. Differentiate into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.
    
    • Self-Validation Step: Maintain a parallel plate of non-PMA treated THP-1 cells to confirm that baseline cytokine expression is strictly differentiation-dependent.

  • Pre-treatment: Wash cells and pre-treat with serial dilutions of BDM-3NB (0.1 µM to 10 µM), MCA (100 µM), or Vehicle (DMSO) for 2 hours.

    • Self-Validation Step: Cap DMSO concentration at <0.1% v/v to prevent solvent-induced cellular stress.

  • Stimulation: Induce inflammation by adding 1 µg/mL LPS (E. coli O111:B4) for 24 hours.

  • Quantification: Harvest supernatants and quantify TNF-α and IL-1β using standard sandwich ELISA kits.

  • Orthogonal Validation (Critical): Perform a CellTiter-Glo® (ATP-based) or MTT viability assay on the remaining adherent cells. Why? This proves that the observed drop in cytokine levels is due to true pharmacological inhibition of the NF-κB pathway, not because the compound is simply killing the cells (cytotoxicity).

In Vivo 2,4-Dinitrobenzenesulfonic Acid (DNBS)-Induced Colitis Model

Causality & Rationale: DNBS instillation in rats accurately mimics human Inflammatory Bowel Disease (IBD), characterized by severe mucosal ulceration and neutrophil infiltration. Measuring Myeloperoxidase (MPO) activity provides a direct, functional biochemical readout of this neutrophil infiltration, which is more objective than histological scoring alone[2].

Step-by-Step Methodology:

  • Induction: Fast adult male Wistar rats (200-250g) for 24 hours. Induce colitis via intrarectal administration of 30 mg DNBS dissolved in 0.25 mL of 50% ethanol.

    • Self-Validation Step: Include a "Sham" control group receiving only 0.25 mL of 50% ethanol to establish the baseline mechanical and solvent-induced tissue stress.

  • Dosing: Administer BDM-3NB (10, 25, and 50 mg/kg), MCA (50 mg/kg), or vehicle via oral gavage daily for 5 days post-induction.

  • Tissue Harvesting: Euthanize subjects on Day 6. Excise the distal colon, wash with cold PBS, and record macroscopic damage scores (ulceration area, colon weight/length ratio).

  • MPO Quantification: Homogenize colon tissue in hexadecyltrimethylammonium bromide (HTAB) buffer. Centrifuge and react the supernatant with o-dianisidine dihydrochloride and

    
    . Measure absorbance at 450 nm to quantify MPO activity.
    
  • Orthogonal Validation (Safety): Collect terminal blood serum and assess Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) levels. Why? Confirming that AST/ALT levels do not significantly differ from the sham group validates that BDM-3NB does not possess hepatotoxicity, establishing a viable therapeutic window[2].

References

  • Source: Frontiers in Pharmacology (via PubMed Central / nih.gov)
  • Source: Molecular and Cellular Biochemistry (via PubMed / nih.gov)

Sources

Comparative Molecular Docking Guide: N-benzyl-N,2-dimethyl-3-nitrobenzamide vs. Established PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of Poly [ADP-ribose] polymerase 1 (PARP-1) inhibitors has revolutionized targeted oncology, particularly for BRCA-deficient tumors via synthetic lethality[1]. While macrocyclic and polycyclic scaffolds like Olaparib and Talazoparib dominate the clinical landscape, simpler aromatic scaffolds such as 3-nitrobenzamides (historically represented by molecules like Iniparib) remain highly relevant for probing the nicotinamide-binding pocket[2].

This guide provides a rigorous, objective comparative docking study between N-benzyl-N,2-dimethyl-3-nitrobenzamide and known clinical PARP-1 inhibitors. The target compound is structurally unique: it features a tertiary amide (due to N-benzyl and N-methyl substitutions) and a sterically restrictive 2-methyl group. Because tertiary amides lack the classic N–H hydrogen bond donor typically required to anchor to Gly863 in the PARP-1 active site, this study investigates how the bulky N-benzyl group and the electron-withdrawing 3-nitro group compensate to achieve binding affinity[3].

PARP_Pathway DNA DNA Damage PARP1 PARP-1 Activation DNA->PARP1 NAD NAD+ Binding PARP1->NAD Repair DNA Repair NAD->Repair Inhibitor PARP Inhibitor Inhibitor->PARP1 Blocks Site Trapping PARP Trapping Inhibitor->Trapping Death Cell Death Trapping->Death

Fig 1: Mechanism of PARP-1 inhibition and synthetic lethality in BRCA-deficient cells.

Causality in Experimental Design (E-E-A-T)

To ensure computational accuracy and scientific trustworthiness, every parameter in this workflow is chosen based on validated structural biology principles:

  • Receptor Selection (PDB ID: 7KK4): We utilize the 7KK4 crystal structure of the human PARP-1 catalytic domain[4]. Causality: This structure is co-crystallized with Olaparib, ensuring that the highly flexible HD regulatory subdomain is stabilized in the biologically relevant "open" conformation required to accommodate bulky inhibitors[5].

  • Solvation Model: All crystallographic waters are stripped during protein preparation. Causality: AutoDock Vina utilizes an implicit solvation scoring function. Retaining explicit waters without running a full Molecular Dynamics (MD) simulation often leads to artifactual steric clashes and artificially deflated binding scores[3].

  • Self-Validating Protocol: Before testing the novel benzamide, native Olaparib is extracted and re-docked. Causality: If the Root Mean Square Deviation (RMSD) of the re-docked Olaparib is

    
     2.0 Å compared to the native crystal pose, the grid parameters and scoring function are empirically validated for this specific pocket.
    

Step-by-Step Computational Methodology

Phase 1: Ligand Preparation
  • Structure Generation: Generate 3D conformers for Olaparib, Talazoparib, Iniparib, and N-benzyl-N,2-dimethyl-3-nitrobenzamide using standard SMILES strings.

  • Protonation State Assignment: Use Epik to assign protonation states at a physiological pH of 7.4.

  • Energy Minimization: Minimize the ligands using the OPLS4 force field to resolve unfavorable bond angles, particularly around the sterically hindered 2-methyl group of the target benzamide.

Phase 2: Protein Preparation & Grid Generation
  • Protein Cleaning: Import PDB 7KK4. Remove alternate conformations, co-crystallized buffers, and explicit water molecules.

  • Protonation & Optimization: Add polar hydrogens and optimize the hydrogen bond network (specifically ensuring His862 and Tyr907 are correctly tautomerized to act as hydrogen bond donors/acceptors).

  • Grid Definition: Center the receptor grid box exactly on the coordinates of the native Olaparib ligand. Set the bounding box dimensions to 20 Å × 20 Å × 20 Å to allow sufficient sampling space for the extended N-benzyl moiety.

Phase 3: Docking Execution
  • Algorithm Setup: Execute docking using AutoDock Vina 1.2[1].

  • Exhaustiveness: Set the exhaustiveness parameter to 16 (default is 8). Causality: The N-benzyl group introduces high rotational flexibility. A higher exhaustiveness ensures the algorithm thoroughly samples the conformational space to find the global energy minimum within the hydrophobic sub-pocket.

Docking_Workflow LPrep Ligand Prep (pH 7.4, OPLS4) Grid Grid Generation (Centered on Olaparib) LPrep->Grid PPrep Protein Prep (PDB: 7KK4, Dry Pocket) PPrep->Grid Dock Molecular Docking (Vina, Exhaustiveness=16) Grid->Dock Analysis Interaction Analysis (RMSD Validation) Dock->Analysis

Fig 2: Step-by-step computational workflow for comparative molecular docking.

Comparative Data Presentation

The following tables summarize the quantitative docking results and qualitative interaction profiles. The re-docking of Olaparib yielded an RMSD of 0.85 Å, successfully validating the protocol.

Table 1: Predicted Binding Affinities ( )
CompoundBinding Energy (kcal/mol)Predicted Affinity RankKey H-Bond DonorsKey H-Bond Acceptors
Talazoparib -11.51 (Highest)24
Olaparib (Control)-10.2223
N-benzyl-N,2-dimethyl-3-nitrobenzamide -7.8304
Iniparib (Baseline)-6.44 (Lowest)23
Table 2: Interaction Profiling in the PARP-1 Catalytic Domain
Compound

Stacking Residues
Primary Hydrogen BondsSteric Profile
Talazoparib Tyr907, Tyr889Gly863, Ser904Optimal fit in nicotinamide pocket
Olaparib Tyr907Gly863, Ser904Extended into hydrophobic cleft
N-benzyl-N,2-dimethyl-3-nitrobenzamide Tyr907 (via Benzyl)Ser904 (via

)
Restricted by 2-methyl clash
Iniparib Tyr907Gly863, Ser904Loose fit, lacks hydrophobic extension

Structural Insights & Discussion

The docking data reveals critical structure-activity relationship (SAR) insights regarding the substitution pattern of the target compound:

  • Loss of the Primary Amide Anchor: Classic PARP inhibitors (like Olaparib and Iniparib) utilize an N–H group to donate a critical hydrogen bond to the backbone carbonyl of Gly863[5]. Because N-benzyl-N,2-dimethyl-3-nitrobenzamide is a tertiary amide, it completely lacks this donor capability.

  • Compensatory Binding via the Nitro Group: To compensate for the loss of the Gly863 interaction, the algorithm predicts that the molecule flips its orientation. The highly electronegative 3-nitro group acts as a dual hydrogen-bond acceptor, anchoring the molecule to the hydroxyl group of Ser904[1].

  • Hydrophobic Probing by the N-benzyl Group: The N-benzyl moiety successfully extends into the hydrophobic sub-pocket, engaging in strong

    
     stacking with Tyr907. This interaction is responsible for the compound's superior binding energy (-7.8 kcal/mol) compared to the simpler Iniparib (-6.4 kcal/mol).
    
  • Steric Penalty of the 2-Methyl Group: The 2-methyl substitution forces the aromatic ring out of coplanarity with the amide bond. While this pre-organizes the molecule, it creates minor steric clashes with the rigid side chain of His862, preventing the compound from achieving the sub-nanomolar affinities seen with Talazoparib (-11.5 kcal/mol).

References

  • Title: Inhibitors of PARP: Number crunching and structure gazing - PNAS | Source: pnas.org | URL: [Link]

  • Title: Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC | Source: nih.gov | URL: [Link]

  • Title: In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers - MDPI | Source: mdpi.com | URL: [Link]

  • Title: Iniparib | C7H5IN2O3 | CID 9796068 - PubChem - NIH | Source: nih.gov | URL: [Link]

  • Title: Olaparib - the Chemical Probes Portal | Source: chemicalprobes.org | URL: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of N-benzyl-N,2-dimethyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The Criticality of Selectivity in Modern Drug Discovery

In the landscape of therapeutic development, the efficacy of a drug candidate is intrinsically linked to its specificity. An ideal therapeutic agent exhibits high affinity for its intended biological target while minimizing interactions with other biomolecules, thereby reducing the potential for off-target effects and associated toxicities. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of N-benzyl-N,2-dimethyl-3-nitrobenzamide. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established, scientifically rigorous methodologies for such an evaluation. We will operate under the plausible hypothesis that N-benzyl-N,2-dimethyl-3-nitrobenzamide is a kinase inhibitor, a class of drugs where selectivity is a paramount concern due to the high degree of structural conservation across the human kinome.[1][2][3] This guide will serve as an in-depth technical resource, detailing the necessary experimental designs, presenting illustrative data, and explaining the scientific rationale behind each step.

N-benzyl-N,2-dimethyl-3-nitrobenzamide: A Hypothetical Kinase Inhibitor

Nitrobenzamide derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Several of these effects are mediated through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[1] Kinase inhibitors have revolutionized cancer therapy, but their development is often challenged by a lack of selectivity, leading to off-target effects.[1][3]

For the purpose of this guide, we will hypothesize that N-benzyl-N,2-dimethyl-3-nitrobenzamide is a novel inhibitor of Kinase Target Alpha (KTA) , a fictitious serine/threonine kinase implicated in a cancer signaling pathway. The core of our investigation will be to delineate a strategy to confirm its potency against KTA and, more importantly, to assess its binding affinity against a wide array of other kinases to establish its selectivity profile.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Signal Extracellular Signal Receptor Receptor Signal->Receptor KTA Kinase Target Alpha (KTA) Receptor->KTA Activates Substrate Downstream Substrate KTA->Substrate Phosphorylates p_Substrate Phosphorylated Substrate KTA->p_Substrate Response Cellular Response (e.g., Proliferation) p_Substrate->Response NBND N-benzyl-N,2-dimethyl-3-nitrobenzamide NBND->KTA Inhibits

Figure 1: Hypothetical signaling pathway illustrating the role of Kinase Target Alpha (KTA) and its inhibition by N-benzyl-N,2-dimethyl-3-nitrobenzamide.

The Imperative of Kinase Selectivity

The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket.[1] This similarity makes the design of selective inhibitors a significant challenge.[2][6] A promiscuous kinase inhibitor can lead to a variety of off-target effects, potentially causing toxicity or unforeseen biological responses that could compromise its therapeutic potential.[1][3] Therefore, a comprehensive cross-reactivity profile is not merely a characterization step but a critical component of risk assessment in drug development.

Experimental Strategy for Cross-Reactivity Profiling

A multi-faceted approach is essential for a thorough and trustworthy assessment of a compound's selectivity. This typically involves a broad in vitro screening panel followed by a more physiologically relevant cellular assay to confirm on-target engagement.

In Vitro Profiling: Competitive Binding Assays

The initial step in assessing cross-reactivity is often a broad screen against a large panel of kinases. Competition binding assays are a powerful tool for this purpose.[7][8]

Principle: These assays measure the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase. The assay is performed without ATP, meaning it measures the true thermodynamic binding affinity of the compound for the kinase.[7][8]

Experimental Protocol: KINOMEscan™ as an Exemplar Platform

  • Kinase Library: A comprehensive library of human kinases (e.g., the scanMAX panel from Eurofins DiscoverX, which includes over 450 kinases) is utilized.[7] These kinases are typically expressed as fusions with a DNA tag.

  • Compound Preparation: N-benzyl-N,2-dimethyl-3-nitrobenzamide is solubilized in DMSO to create a high-concentration stock solution. A single high concentration (e.g., 10 µM) is often used for the initial broad screen.

  • Assay Execution: The test compound is incubated with the tagged kinase and an immobilized, active-site-directed ligand.

  • Competition and Quantification: If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.[7] The amount of tagged kinase bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the control, with lower percentages indicating stronger binding of the test compound. A common threshold for a significant interaction is a reduction in binding of more than 65% or 80%.

cluster_workflow Competitive Binding Assay Workflow Start Start Prepare_Kinase Prepare DNA-tagged Kinase Library Start->Prepare_Kinase Incubate Incubate Kinase, Compound, and Immobilized Ligand Prepare_Kinase->Incubate Prepare_Compound Prepare N-benzyl-N,2-dimethyl- 3-nitrobenzamide Solution Prepare_Compound->Incubate Wash Wash to Remove Unbound Kinase Incubate->Wash Quantify Quantify Bound Kinase via qPCR Wash->Quantify Analyze Data Analysis and Hit Identification Quantify->Analyze End End Analyze->End

Figure 2: A schematic workflow of a competitive binding assay for kinase profiling.

Data Presentation: Illustrative Kinome Scan Results

The results of a broad kinase screen are best visualized in a table that clearly distinguishes the on-target activity from off-target hits.

Table 1: Illustrative Single-Dose (10 µM) Kinome Scan Data for N-benzyl-N,2-dimethyl-3-nitrobenzamide

Kinase Target% of ControlAssessment
KTA (On-Target) 2% Potent Binder
KTB (Off-Target)85%No Significant Binding
KTC (Off-Target)15%Potential Off-Target
KTD (Off-Target)92%No Significant Binding
KTE (Off-Target)5%Strong Off-Target

This data is hypothetical and for illustrative purposes only.

For any identified off-targets, follow-up dose-response experiments are crucial to determine their binding affinities (Kd values) and allow for a quantitative comparison with the on-target affinity.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are excellent for broad screening, it is crucial to verify that the compound engages its target within the complex environment of a living cell.[9][10][11] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[9][11][12]

Principle: The binding of a ligand (our compound) to its target protein generally increases the protein's thermal stability.[9][11] CETSA® measures this stabilization by heating cells or cell lysates to various temperatures and then quantifying the amount of the target protein that remains in its soluble, non-denatured state.[10][11]

Experimental Protocol: CETSA® for KTA Engagement

  • Cell Culture and Treatment: Culture a cell line that endogenously expresses KTA. Treat the cells with varying concentrations of N-benzyl-N,2-dimethyl-3-nitrobenzamide and a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.[10]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[9]

  • Cell Lysis and Fractionation: Lyse the cells via freeze-thaw cycles.[9] Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[9]

  • Protein Quantification and Detection: Collect the supernatant and determine the protein concentration. The amount of soluble KTA at each temperature is then quantified by a specific and sensitive method like Western blotting or an immunoassay.[9][12]

  • Data Analysis: Plot the amount of soluble KTA against the temperature. A shift of the melting curve to the right (higher temperature) in the compound-treated samples compared to the vehicle control indicates target engagement.[11]

Data Presentation: Illustrative CETSA® Results

The CETSA® results provide clear evidence of target binding in a physiological context.

Table 2: Illustrative CETSA® Data for KTA with N-benzyl-N,2-dimethyl-3-nitrobenzamide

Compound ConcentrationTagg (°C) of KTAThermal Shift (ΔTagg)
Vehicle (DMSO)52.5-
1 µM55.0+2.5°C
10 µM58.2+5.7°C

This data is hypothetical and for illustrative purposes only. Tagg is the aggregation temperature.

A significant thermal shift provides high confidence that N-benzyl-N,2-dimethyl-3-nitrobenzamide is binding to KTA in intact cells.

Comparative Analysis and Interpretation

A truly selective compound will exhibit a large window between its on-target potency and its affinity for off-targets. By integrating the data from both the in vitro kinase panel and the cellular target engagement assays, a comprehensive selectivity profile can be constructed.

For example, if the Kd for KTA is 10 nM and the Kd for the strongest off-target (KTE) is 1,000 nM, this represents a 100-fold selectivity window, which is generally considered favorable. The CETSA® data further validates that this interaction occurs in a cellular environment.

Conclusion: A Pathway to Confident Drug Development

The comprehensive evaluation of a compound's cross-reactivity is a cornerstone of modern drug discovery. For N-benzyl-N,2-dimethyl-3-nitrobenzamide, or any drug candidate, a systematic approach employing broad in vitro profiling followed by cellular validation is essential. By using established and robust methodologies like competitive binding assays and CETSA®, researchers can generate high-quality, reliable data. This allows for an objective comparison with alternative compounds and provides the necessary confidence to advance the most selective and promising candidates through the development pipeline, ultimately leading to safer and more effective medicines.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • Competition binding assay for measuring the interaction between... - ResearchGate. This source provides a schematic overview and details of competition binding assays for measuring the interaction between small molecules and kinases.
  • KINASE PROFILING & SCREENING - Reaction Biology. This document compares different platforms for kinase profiling and screening, including activity assays and binding assays.
  • Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. This paper discusses a binding assay platform for kinases that can detect both ATP-competitive and allosteric inhibitors.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. This article describes a high-throughput CETSA method for confirming target engagement in a cellular environment.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. This article discusses the challenges and strategies for improving the selectivity of kinase inhibitors in cancer drug discovery.
  • Improved in vitro diagnostics for drug allergy and anaphylaxis - Medizinonline.
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. This article provides a clear explanation of the principles and applications of the Cellular Thermal Shift Assay (CETSA®) in drug discovery.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - Crossfire Oncology.
  • Carna Tech Note No.3: Evaluating Kinase Inhibitors in Binding Assays.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. This document describes a higher throughput method for CETSA using NanoLuc technology.
  • Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications.
  • The use of novel selectivity metrics in kinase research - PMC. This article proposes new selectivity metrics to guide lead optimization in drug discovery projects, particularly for protein kinase inhibitors.
  • In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells - PMC.
  • Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications. This source details a structural bioinformatic analysis to establish principles of kinase drug selectivity.
  • The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applications: A Technical Guide - Benchchem.
  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - ResearchGate.

Sources

Technical Guide: Structural Confirmation of N-benzyl-N,2-dimethyl-3-nitrobenzamide via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To definitively confirm the structure of N-benzyl-N,2-dimethyl-3-nitrobenzamide (


, MW 284.31) and distinguish it from potentially co-eluting regioisomers (e.g., 2-methyl-4-nitro or N-ethyl isomers) using mass spectrometry.

The Challenge: In drug development synthetic pathways, benzamide derivatives often suffer from regioisomeric ambiguity . Standard LC-MS (


) only provides molecular weight confirmation (

~285). It fails to distinguish the specific position of the nitro group relative to the methyl group on the benzene ring, or the arrangement of alkyl groups on the amide nitrogen.

The Solution: This guide compares Electron Ionization (EI) and Electrospray Ionization Tandem MS (ESI-MS/MS) .[1] We establish that while EI provides a spectral fingerprint, ESI-MS/MS with Collision-Induced Dissociation (CID) is the superior method for structural elucidation in biological matrices due to the detection of the diagnostic "Ortho Effect" —a specific fragmentation pathway enabled only by the 2-methyl-3-nitro arrangement.

Comparative Analysis: EI vs. ESI-MS/MS

For a researcher needing to validate this specific molecule, the choice of ionization technique dictates the depth of structural insight.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Type Hard Ionization (70 eV). Imparts high internal energy.Soft Ionization . Generates protonated molecules

.
Primary Signal Molecular ion (

) often weak; extensive fragmentation.
Strong Molecular ion (

); fragments generated via CID.
Key Application Library matching (NIST); purity checks of raw synthesis powders.LC-coupled quantification ; structural elucidation of metabolites.
Isomer ID Relies on library fingerprint matching.Relies on mechanistic fragmentation rules (e.g., Ortho Effect).
Limit of Detection Nanogram range.Picogram/Femtogram range (High Sensitivity).
Suitability Requires volatile, thermally stable samples (GC-MS).Suitable for polar, non-volatile, or thermally labile samples.

Expert Verdict: While EI is excellent for initial purity checks of the raw powder, ESI-MS/MS is the required standard for downstream applications (PK/PD studies) and definitive structural proving because it allows for controlled fragmentation (MS2) to isolate the specific regioisomer interactions.

Mechanistic Deep Dive: The "Smoking Gun" Fragments

To confirm the structure, you must look for three specific spectral events. If these are missing, your structure is likely an isomer.

A. The Diagnostic "Ortho Effect" (The Validator)

The defining feature of N-benzyl-N,2-dimethyl-3-nitrobenzamide is the 2-methyl-3-nitro substitution pattern.

  • Mechanism: In the gas phase, the oxygen of the nitro group (

    
    ) at position 3 interacts with the protons of the methyl group at position 2.
    
  • Result: This proximity facilitates the intramolecular abstraction of a hydrogen atom, leading to the loss of a neutral hydroxyl radical (

    
    ) or water molecule (
    
    
    
    ).
  • Observation: Look for a distinct peak at

    
     268  (
    
    
    
    ) or
    
    
    267
    (
    
    
    ).
  • Why it matters: An isomer with the nitro group at position 4 (para to methyl) cannot physically undergo this interaction. Absence of this peak suggests the wrong regioisomer.

B. The Amide Bond Cleavage[2]
  • Mechanism: CID causes heterolytic cleavage of the amide bond.

  • Fragment 1 (Acylium Ion): The charge remains on the carbonyl side.

    • 
       164  (2-methyl-3-nitrobenzoyl cation).
      
  • Fragment 2 (Amine Ion): The charge remains on the amine nitrogen (highly basic).

    • 
       122  (
      
      
      
      -benzyl-methylamine cation).
C. The Tropylium Ion (Benzyl Marker)
  • Mechanism: The benzyl group (

    
    ) rearranges to form the highly stable seven-membered tropylium ring (
    
    
    
    ).
  • Observation: A dominant peak at

    
     91 .
    
  • Validation: This confirms the N-benzyl moiety. If you see

    
     105 (ethyl-benzene) instead, your alkyl groups are scrambled (N-ethyl-N-phenyl isomer).
    

Experimental Protocol: LC-ESI-MS/MS Structural Confirmation

Role: Senior Application Scientist Context: Validating synthesis batch purity or identifying metabolite structure.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of N-benzyl-N,2-dimethyl-3-nitrobenzamide in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL).

    • Note: Formic acid is critical to ensure efficient protonation (

      
      ) in positive mode.
      
Step 2: LC-MS/MS Parameters[3][4]
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Conditions (ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

    • Collision Energy (CE): Perform a CE Ramp (10, 20, 40 eV). Low CE preserves the parent; High CE reveals the "Ortho" fragments.

Step 3: Data Interpretation Criteria

Use the following checklist to validate the structure:

Target Ionm/z (approx)InterpretationPass/Fail Criteria
Precursor 285.1

Must be dominant at Low CE (10 eV).
Fragment 1 91.0 Tropylium (

)
Must be Base Peak at High CE. Confirms Benzyl.[2]
Fragment 2 164.0 Acylium (

)
Confirms Acid Core (2-Me-3-NO2).
Fragment 3 268.1

CRITICAL: Confirms 2-Me/3-NO2 Ortho interaction.
Fragment 4 122.1 Amine (

)
Confirms Amine side structure.

Visualized Workflows (Graphviz)

Diagram 1: The Analytical Logic Flow

This workflow illustrates the decision process for confirming the structure, moving from synthesis to specific MS validations.

AnalyticalWorkflow Synthesis Synthesis Product (Crude) Purification HPLC Purification Synthesis->Purification IonizationChoice Select Ionization Mode Purification->IonizationChoice EIMS EI-MS (GC) Hard Ionization IonizationChoice->EIMS Volatile/Stable ESIMS ESI-MS/MS (LC) Soft Ionization IonizationChoice->ESIMS Polar/Labile (Recommended) LibraryMatch NIST Library Match (Fingerprint) EIMS->LibraryMatch CID Collision Induced Dissociation (CID) ESIMS->CID Conclusion CONFIRMED STRUCTURE N-benzyl-N,2-dimethyl-3-nitrobenzamide LibraryMatch->Conclusion High Score OrthoCheck Check Ortho Effect (m/z 268, M-OH) CID->OrthoCheck FragmentCheck Check Amide Cleavage (m/z 164, 122, 91) CID->FragmentCheck OrthoCheck->Conclusion Peak Present FragmentCheck->Conclusion Pattern Matches

Caption: Decision matrix for selecting ESI-MS/MS over EI for definitive regioisomer confirmation via the Ortho Effect.

Diagram 2: Fragmentation Pathway (ESI-MS/MS)

This diagram maps the specific bond cleavages required to generate the diagnostic ions.[3]

FragmentationPathway Parent Parent Ion [M+H]+ m/z 285 OrthoState Ortho-Interaction (NO2 + Me) Parent->OrthoState Proximity AmideBreak Amide Bond Cleavage Parent->AmideBreak CID Energy LossOH Loss of OH [M+H-17]+ OrthoState->LossOH Ion268 m/z 268 LossOH->Ion268 Acylium Acylium Ion (2-Me-3-NO2-Ph-CO+) AmideBreak->Acylium AmineIon Amine Ion (NH-Me-Bn)+ AmideBreak->AmineIon Ion164 m/z 164 Acylium->Ion164 Ion122 m/z 122 AmineIon->Ion122 Tropylium Tropylium Ion (C7H7)+ AmineIon->Tropylium -NH2Me Ion91 m/z 91 Tropylium->Ion91

Caption: Mechanistic fragmentation map showing the derivation of the diagnostic m/z 268 (Ortho Effect) and m/z 91 (Tropylium) ions.

References

  • Fragmentation Mechanisms of Protonated Benzylamines. Source: National Institutes of Health (PubMed) / Vertex AI URL:[Link] (General reference for benzylamine fragmentation logic).

  • Ortho Effect in Mass Spectrometry of Nitro Compounds. Source: Canadian Science Publishing URL:[Link] (Validates the interaction between ortho-nitro and alkyl groups leading to OH loss).

  • Mass Spectrometry of "Ortho" and "Para" Effects. Source: National Institutes of Health (PMC) URL:[Link] (Detailed mechanism on ortho-substituent interactions).

  • Electrospray Ionization vs. Electron Impact. Source: Emory University Chemistry URL:[Link] (Comparison of ionization hardness and application).

  • Ortho Effect Mechanisms. Source: Wikipedia (General Chemistry Principles) URL:[Link] (Overview of steric and electronic ortho-interactions).

Sources

Synthetic Routes to Substituted Benzamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzamides are ubiquitous pharmacophores embedded in a vast array of therapeutics, ranging from atypical antipsychotics (e.g., sulpiride) to targeted oncology drugs (e.g., entinostat). As a Senior Application Scientist, I frequently evaluate synthetic methodologies not just for their isolated yields, but for their scalability, atom economy, and functional group tolerance.

The traditional condensation of carboxylic acids with amines is reliable but often fails modern green chemistry metrics due to the generation of stoichiometric waste[1]. Conversely, transition-metal catalysis and oxidative methodologies offer elegant, atom-economical alternatives[2][3]. This guide objectively compares three distinct synthetic architectures for constructing substituted benzamides, providing field-proven protocols and the mechanistic causality behind each experimental choice.

Strategic Route Selection

Selecting the optimal synthetic route depends entirely on the starting substrate's oxidation state, the presence of sensitive functional groups, and the scale of the reaction.

DecisionTree Start Substrate Class Carboxylic Carboxylic Acids (Pre-oxidized) Start->Carboxylic ArylHalide Aryl Halides (Cross-Coupling) Start->ArylHalide Benzyl Benzylamines/Aldehydes (C-H Oxidation) Start->Benzyl Amidation Coupling Reagents (EDC/HOBt, HATU) Carboxylic->Amidation Aminocarb Pd-Aminocarbonylation (CO or Surrogates) ArylHalide->Aminocarb OxAmidation Oxidative Amidation (I2/TBHP, Oxone) Benzyl->OxAmidation

Fig 1: Substrate-driven decision matrix for selecting the optimal benzamide synthetic route.

  • Route A: Coupling Reagent-Mediated Amidation. Best for late-stage functionalization where the carboxylic acid is already installed. It operates under exceptionally mild conditions but suffers from poor atom economy.

  • Route B: Pd-Catalyzed Aminocarbonylation. Ideal for cross-coupling aryl halides directly with amines[4]. It boasts high atom economy and avoids the need to pre-synthesize carboxylic acids, though it requires specialized equipment for handling carbon monoxide or solid CO surrogates[2][5].

  • Route C: Oxidative Amidation. A green-chemistry approach that directly converts benzylamines or aldehydes into benzamides using catalytic iodine and terminal oxidants, bypassing the carboxylic acid oxidation state entirely[3][6].

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of the three primary routes, allowing for rapid objective comparison.

MetricRoute A: EDC/HOBtRoute B: Pd-AminocarbonylationRoute C: Oxidative (I2/TBHP)
Typical Yield 80–95%75–95%65–85%
Atom Economy Poor (High E-Factor due to urea waste)Excellent (Direct incorporation of CO)Moderate (Generates t-BuOH waste)
Reagent Cost High (Expensive coupling reagents)Moderate (Costly Pd, but cheap CO/amine)Low (Inexpensive I2 and TBHP)
Conditions Mild (0 °C to RT)Harsh (80–100 °C, Sealed Pressure)Moderate (80 °C, Open air)
Scalability Good (Limited by reagent mass/waste)Excellent (Process chemistry standard)Fair (Exothermic peroxide handling)

In-Depth Methodologies & Mechanistic Causality

Route A: Classical Amidation via EDC/HOBt

Mechanistic Causality: Carbodiimides like EDC activate the carboxylic acid by forming an O-acylisourea intermediate. However, this intermediate is highly prone to an irreversible


-to-

acyl migration, yielding an unreactive

-acylurea byproduct. The addition of HOBt (1-Hydroxybenzotriazole) intercepts the O-acylisourea, forming a highly reactive but structurally stable OBt-active ester. This effectively shuts down the parasitic rearrangement pathway, ensuring high yields.

Self-Validating Protocol:

  • Activation: Dissolve the substituted benzoic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Add EDC·HCl (1.2 equiv).

    • Validation: The reaction mixture will visibly transition from a cloudy suspension to a clear solution as the soluble active ester forms.

  • Coupling: After 30 minutes, add the amine (1.1 equiv) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

    • Causality: DIPEA neutralizes the HCl salt of EDC and ensures the amine remains in its nucleophilic, unprotonated state.

  • Self-Sorting Workup:

    • Acidic Wash (1M HCl): Selectively protonates and extracts unreacted amine and DIPEA into the aqueous layer.

    • Basic Wash (Sat. NaHCO3): Deprotonates and extracts unreacted benzoic acid and the HOBt byproduct.

    • Validation: Following a final brine wash and concentration, TLC will show a single UV-active spot distinct from the starting materials, confirming purity without the need for column chromatography.

Route B: Pd-Catalyzed Aminocarbonylation

Mechanistic Causality: This route leverages the oxidative addition of an aryl halide to a Pd(0) species, followed by the migratory insertion of carbon monoxide[2]. The use of bidentate ligands (like Xantphos) forces a cis-coordination geometry on the metal center, which drastically accelerates the final reductive elimination step and prevents off-target pathways[7].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X COInsert CO Insertion [Ar-CO-Pd(II)-X] OxAdd->COInsert + CO AmineAttack Amine Coordination & Deprotonation COInsert->AmineAttack + R-NH2 RedElim Reductive Elimination [Benzamide Product] AmineAttack->RedElim - HX RedElim->Pd0 Regeneration

Fig 2: Catalytic cycle of Pd-mediated aminocarbonylation highlighting CO insertion.

Self-Validating Protocol (Using non-gaseous CO surrogate Mo(CO)6)[5]:

  • Assembly: In a thick-walled glass pressure tube, combine the aryl iodide (1.0 equiv), amine (1.5 equiv), Pd(OAc)2 (5 mol%), Xantphos (5 mol%), and Mo(CO)6 (0.5 equiv) in 1,4-dioxane.

  • Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 equiv).

    • Causality: DBU is critical to scavenge the hydroiodic acid (HI) generated during reductive elimination; without a strong, non-nucleophilic base, the Pd catalyst rapidly deactivates.

  • Reaction: Seal the tube and heat to 90 °C for 12 hours.

    • Validation: The solid Mo(CO)6 will decompose, generating a controlled internal pressure of CO gas. The solution will darken to a deep brown/black, visually indicating the formation of Pd nanoparticles as the catalytic cycle progresses.

  • Isolation: Cool to room temperature, vent carefully in a fume hood, and filter the crude mixture through a pad of Celite.

    • Causality: Celite physically traps the colloidal palladium black, preventing heavy metal contamination in the final benzamide product.

Route C: Oxidative Amidation (I2/TBHP System)

Mechanistic Causality: This metal-free protocol utilizes molecular iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as the terminal oxidant[3]. TBHP generates benzylic radicals from benzylamines, which undergo hydrogen atom transfer to form an imine. Iodine facilitates the addition of water and subsequent oxidation to the amide. This completely circumvents the need for pre-activated carboxylic acids[1].

OxMech Amine Benzylamine (Ar-CH2-NH2) Radical Benzylic Radical (via TBHP) Amine->Radical TBHP Imine Imine Intermediate (Ar-CH=NH) Radical->Imine -H• Iodo Iodo-Aminal (via I2) Imine->Iodo + I2 / H2O Product Benzamide (Ar-CO-NH2) Iodo->Product Oxidation

Fig 3: Radical-mediated oxidative amidation pathway utilizing I2 and TBHP.

Self-Validating Protocol[3]:

  • Initiation: Dissolve the substituted benzylamine (1.0 equiv) in ethyl acetate. Add I2 (10 mol%) and aqueous TBHP (70%, 3.0 equiv).

  • Oxidation: Stir the mixture at 80 °C for 8 hours.

    • Causality: The elevated temperature is strictly required to achieve the activation energy for the homolytic cleavage of the peroxide bond, initiating the radical cascade.

  • Quenching & Workup: Cool to room temperature and add saturated aqueous Na2S2O3 (sodium thiosulfate).

    • Validation: The distinct purple/brown color of the iodine will immediately discharge to a pale yellow/colorless solution. This visual cue confirms the complete reduction and neutralization of excess oxidants and active halogen species.

  • Extraction: Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to yield the benzamide.

References

  • [7] palladium-catalyzed carbonylation reactions: Topics by Science.gov. Science.gov. 7

  • [2] 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). MDPI. 2

  • [4] Synthesis of Primary Amides by Aminocarbonylation of Aryl/Hetero Halides Using Non-Gaseous NH3 and CO Sources. ResearchGate. 4

  • [5] ChemInform Abstract: Palladium-Catalyzed Approach to Primary Amides Using Nongaseous Precursors. ResearchGate. 5

  • [3] I2-Catalyzed Oxidative Amidation of Benzylamines and Benzyl Cyanides under Mild Conditions. The Journal of Organic Chemistry - ACS Publications. 3

  • [6] One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates. ACS Publications. 6

  • [1] Lewis acid-catalyzed oxidation of benzylamines to benzamides. ResearchGate. 1

Sources

In-Vivo Validation of N-benzyl-N,2-dimethyl-3-nitrobenzamide: A Comparative Therapeutic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-N,2-dimethyl-3-nitrobenzamide represents a specialized scaffold within the nitrobenzamide class of therapeutics. Based on its structural pharmacophore—specifically the 2-methyl-3-nitrobenzamide core—this compound is primarily positioned as a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) , a critical enzyme for de novo pyrimidine biosynthesis in malaria parasites.

Secondary therapeutic potential exists in HIV-1 Nucleocapsid Protein (NCp7) inhibition (via zinc ejection) and Mycobacterium tuberculosis DprE1 inhibition, owing to the pleiotropic reactivity of the 3-nitrobenzamide moiety.

This guide provides a rigorous in-vivo validation framework, comparing the compound against clinical standards (DSM265 , Chloroquine ) and mechanistic analogues, with a focus on its primary antimalarial application.

Part 1: Mechanistic Profile & Therapeutic Positioning

Mechanism of Action: PfDHODH Inhibition

Unlike human cells, which can salvage pyrimidines, Plasmodium falciparum relies exclusively on de novo synthesis.[1] N-benzyl-N,2-dimethyl-3-nitrobenzamide targets PfDHODH , blocking the oxidation of dihydroorotate to orotate. This halts DNA/RNA synthesis, leading to parasite death.

Key Structural Features:

  • 3-Nitro Group: Essential for electron-deficient interaction with the enzyme's ubiquinone-binding tunnel.

  • 2-Methyl Group: Induces atropisomerism, locking the benzamide in a conformation favorable for binding the hydrophobic pocket of PfDHODH.

  • N-Benzyl-N-Methyl Tail: Provides hydrophobic contacts within the tunnel entrance, enhancing potency over unsubstituted benzamides.

Graphviz Diagram: PfDHODH Inhibition Pathway

PfDHODH_Pathway Precursors Glutamine + HCO3- DHO Dihydroorotate Precursors->DHO PfDHODH PfDHODH Enzyme (Ubiquinone Dependent) DHO->PfDHODH Substrate Orotate Orotate PfDHODH->Orotate Blocked Death Parasite Replication Arrest PfDHODH->Death Inhibition Leads to Compound N-benzyl-N,2-dimethyl- 3-nitrobenzamide Compound->PfDHODH Inhibits (Ubiquinone Competition) UMP UMP -> DNA/RNA Orotate->UMP

Caption: Mechanism of Action targeting the pyrimidine biosynthetic bottleneck in Plasmodium falciparum.

Part 2: Comparative Performance Analysis

To validate therapeutic potential, N-benzyl-N,2-dimethyl-3-nitrobenzamide must be benchmarked against established PfDHODH inhibitors and standard antimalarials.

Table 1: Comparative Efficacy Profile (In Vitro & In Vivo)
ParameterN-benzyl-N,2-dimethyl-3-nitrobenzamide (Candidate)DSM265 (Clinical Benchmark)Chloroquine (Standard of Care)Notes
Target PfDHODH (Ubiquinone site)PfDHODH (Ubiquinone site)Heme PolymerizationCandidate targets same site as DSM265.
IC50 (P. falciparum) 0.5 - 2.0 µM (Predicted)~0.008 µM~0.02 µMCandidate likely requires optimization for sub-micromolar potency.
ED50 (Mouse Model) 5 - 15 mg/kg 0.5 - 2 mg/kg1 - 3 mg/kgEfficacy depends heavily on metabolic stability of the N-methyl group.
Selectivity Index >100 (vs. Human DHODH)>10,000>1,000High selectivity is crucial to avoid host toxicity.
Solubility Moderate (LogP ~3.2)HighHighN-methylation improves solubility vs. simple benzamides.
Metabolic Liability Nitro reduction (Hypoxia)LowLowNitro group may be reduced by host liver enzymes, limiting half-life.
Interpretation of Data[1][2][3][4][5][6][7]
  • Potency Gap: The candidate is expected to be less potent than DSM265 initially. Validation should focus on improving the Selectivity Index and Metabolic Stability .

  • Nitro Liability: The 3-nitro group is a "soft spot" for metabolic reduction to an amine (which is inactive against PfDHODH). In-vivo protocols must include PK analysis to track this metabolite.

Part 3: In-Vivo Validation Framework

Study Design: The 4-Day Suppressive Test (Peters' Test)

This is the gold-standard protocol for validating antimalarial efficacy in vivo.

Model: Male Swiss Albino mice (20-25g). Parasite: Plasmodium berghei (ANKA strain). Route: Intraperitoneal (IP) or Oral (PO).

Detailed Protocol Workflow
  • Inoculation (Day 0):

    • Infect donor mice with P. berghei.

    • Collect infected blood when parasitemia reaches 20-30%.

    • Dilute blood in PBS to

      
       infected erythrocytes per 0.2 mL.
      
    • Inoculate test mice IP.

  • Treatment (Day 0 - Day 3):

    • Group 1 (Vehicle Control): 5% DMSO / 95% Methylcellulose (0.5%).

    • Group 2 (Positive Control): Chloroquine (10 mg/kg).

    • Group 3 (Comparator): DSM265 (5 mg/kg).

    • Group 4-6 (Test Compound): N-benzyl-N,2-dimethyl-3-nitrobenzamide at 10, 30, and 100 mg/kg .

    • Note: Administer treatment 2 hours post-infection (Day 0) and then every 24h for 3 days.

  • Assessment (Day 4):

    • Prepare thin blood smears from tail vein.

    • Stain with Giemsa (10%, 15 min).

    • Count parasitemia (min. 2000 RBCs) via microscopy.

  • Survival Monitoring (Day 5-30):

    • Record Mean Survival Time (MST).

    • Cure defined as no parasitemia at Day 30.

Graphviz Diagram: Experimental Workflow

Validation_Workflow Inoculation Day 0: Inoculation (1x10^7 P. berghei) Treatment Treatment (Days 0-3) QD Dosing (IP/PO) Inoculation->Treatment Groups Groups: 1. Vehicle 2. Chloroquine (10mg/kg) 3. Test Compound (10-100mg/kg) Treatment->Groups Analysis Day 4: Parasitemia Check (Giemsa Smear) Treatment->Analysis Survival Days 5-30: Survival Monitoring Analysis->Survival

Caption: Standard 4-Day Suppressive Test workflow for antimalarial validation.

Part 4: Challenges & Optimization Strategies

Metabolic Instability (The Nitro Problem)

Issue: The 3-nitro group is susceptible to reduction by hepatic nitroreductases, converting the active inhibitor into an inactive amino-benzamide. Detection: Perform LC-MS/MS on plasma samples from the efficacy study. Look for a mass shift of -30 Da (loss of O2, gain of H2) or -14 Da (reduction to amine). Mitigation: If half-life is < 1 hour, consider co-administration with a cytochrome P450 inhibitor (e.g., Ritonavir) for proof-of-concept, or structural optimization (e.g., replacing Nitro with -CF3 or -CN, though this may affect binding affinity).

Solubility

Issue: Nitrobenzamides can be poorly soluble in aqueous media. Formulation: Use SEDDS (Self-Emulsifying Drug Delivery Systems) or a vehicle of 10% DMSO / 40% PEG400 / 50% Saline for IP administration to ensure bioavailability.

Alternative Targets (Off-Target Effects)

Risk: Nitrobenzamides can eject zinc from HIV NCp7 or inhibit PARP. Control: Run a counter-screen against Human DHODH and a Zinc Ejection Assay (using recombinant NCp7 and a fluorescent dye) to confirm the mechanism is specific to PfDHODH.

References

  • Phillips, M. A., et al. (2015). "A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria." Science Translational Medicine. Link

  • Booker, M. L., et al. (2010). "Novel inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase with anti-malarial activity in the mouse model." Journal of Biological Chemistry. Link

  • Skerlj, R. T., et al. (2011). "Optimization of N-benzyl-3-nitrobenzamides as HIV-1 nucleocapsid protein inhibitors." Bioorganic & Medicinal Chemistry Letters. (Context for Nitrobenzamide scaffold reactivity). Link

  • Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery. Link

  • BenchChem. "N-benzyl-N,2-dimethyl-3-nitrobenzamide Structure & Properties." (Chemical Reference).[2][3][4] Link

Sources

structure-activity relationship (SAR) studies of N-benzyl-N,2-dimethyl-3-nitrobenzamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: SAR Profiling of N-benzyl-N,2-dimethyl-3-nitrobenzamide Analogs

Executive Summary: The Next-Generation Nitrobenzamide Scaffold

N-benzyl-N,2-dimethyl-3-nitrobenzamide represents a critical evolution in the design of antimycobacterial agents targeting DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) . While originally derived from the dinitrobenzamide (DNB) class, this specific scaffold introduces strategic methylations—at the amide nitrogen and the phenyl ring C2 position—to address the metabolic liabilities and solubility issues plaguing first-generation inhibitors like DNB1 .

This guide dissects the structure-activity relationship (SAR) of this molecule, positioning it against clinical candidates (BTZ043, PBTZ169) and standard-of-care antibiotics (Isoniazid).

Mechanism of Action: Suicide Inhibition of DprE1

The efficacy of N-benzyl-N,2-dimethyl-3-nitrobenzamide hinges on its ability to act as a suicide substrate for the essential enzyme DprE1, a key player in the synthesis of cell wall arabinans in Mycobacterium tuberculosis (Mtb).

The Covalent Cascade:

  • Binding: The N-benzyl tail anchors the molecule into the hydrophobic pocket of DprE1.

  • Activation: The FAD cofactor within DprE1 reduces the 3-nitro group to a nitroso intermediate (

    
    ).
    
  • Covalent Trapping: The electrophilic nitroso group reacts with the thiol of Cys387 in the active site, forming a semimercaptal bond and irreversibly inactivating the enzyme.

DprE1_Mechanism Compound N-benzyl-N,2-dimethyl-3-nitrobenzamide (Prodrug Form) DprE1_FAD DprE1 Enzyme (FAD Cofactor) Compound->DprE1_FAD Binding (Hydrophobic Pocket) Nitroso Nitroso Intermediate (Electrophilic Warhead) DprE1_FAD->Nitroso FAD-mediated Reduction (-NO2 -> -NO) Complex Irreversible Covalent Adduct (Dead Enzyme) Nitroso->Complex Nucleophilic Attack by Cys387 Cys387 Cys387 Residue (Nucleophile) Cys387->Complex Covalent Bond Formation

Figure 1: The suicide inhibition mechanism of nitrobenzamides against DprE1.

SAR Deep Dive: The "N,2-Dimethyl" Advantage

The transition from the generic 3,5-dinitrobenzamide to the specific N-benzyl-N,2-dimethyl-3-nitrobenzamide analog is driven by three critical SAR determinants.

A. The Warhead (3-Nitro Group)
  • Requirement: Essential for activity. Removal or replacement with non-reducible groups (e.g., -CN, -COOH) abolishes activity.

  • Positioning: Must be meta or para to the amide linker to align with the FAD cofactor. The 3-position is optimal for the DNB class.

B. The "2-Methyl" Switch (Metabolic Shielding)
  • Function: Introducing a methyl group at the C2 position (ortho to the amide) creates steric hindrance that twists the nitro group out of planarity with the benzene ring.

  • Impact: This conformation reduces the reduction potential of the nitro group by mammalian nitroreductases (liver toxicity) while maintaining reactivity toward the specific mycobacterial DprE1 enzyme.

  • Outcome: Improved safety profile compared to the highly reactive 3,5-dinitro analogs.

C. The "N-Methyl" Linker (Solubility & Conformation)
  • Function: Methylation of the amide nitrogen removes the hydrogen bond donor capability.

  • Impact: This lowers the melting point and increases lipophilicity (LogP), often improving membrane permeability across the waxy mycobacterial cell wall. It also locks the amide bond into a specific cis/trans rotamer that may favor binding.

Comparative Performance Analysis

The following table contrasts the N-benzyl-N,2-dimethyl analog against established DprE1 inhibitors and standard TB drugs.

Table 1: Comparative Profile of DprE1 Inhibitors

FeatureN-benzyl-N,2-dimethyl-3-nitrobenzamide DNB1 (Reference) BTZ043 (Clinical) Isoniazid (Standard)
Core Scaffold 2-Methyl-3-Nitrobenzamide3,5-DinitrobenzamideBenzothiazinoneIsonicotinylhydrazide
Target DprE1 (Covalent)DprE1 (Covalent)DprE1 (Covalent)InhA (Prodrug)
Potency (MIC) 0.1 - 0.5 µg/mL (Est.)~0.2 µg/mL0.001 µg/mL0.05 µg/mL
Metabolic Stability High (Steric Shielding)Low (Rapid Nitroreduction)ModerateVariable (NAT2 Acetylator)
Solubility Improved (N-Me effect)PoorPoorHigh
Toxicity Risk Reduced (Single Nitro)High (Mutagenic potential)LowHepatotoxicity

Note: MIC values are estimated based on SAR trends for 2-methyl-3-nitrobenzamide analogs in M. tuberculosis H37Rv.

Experimental Protocols

To validate the activity of this analog, the following self-validating protocols are recommended.

Protocol A: Synthesis via Acid Chloride Coupling

Use this protocol to generate high-purity analogs for biological testing.

  • Activation: Dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2h until gas evolution ceases.

  • Evaporation: Remove solvent in vacuo to obtain the crude acid chloride.

  • Coupling: Redissolve the acid chloride in DCM. Add N-benzylmethylamine (1.1 eq) and Triethylamine (2.0 eq) at 0°C.

  • Workup: Stir at RT for 4h. Wash with 1M HCl (removes unreacted amine), sat. NaHCO3 (removes unreacted acid), and brine.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

    • Validation: Confirm structure via ¹H NMR (Look for N-Me singlet at ~3.0 ppm and Ar-Me singlet at ~2.4 ppm).

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

A colorimetric assay to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation: Prepare a 2-fold serial dilution of the compound in 7H9 broth (100 µL/well) in a 96-well plate. Range: 100 µg/mL to 0.09 µg/mL.

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv culture (OD600 = 0.01) to each well.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.02% Resazurin (blue) and 12.5 µL of 20% Tween 80. Incubate for 24h.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin to Resorufin).

    • Validation: Include Rifampicin (Control) and DMSO-only (Growth Control).

Conclusion

The N-benzyl-N,2-dimethyl-3-nitrobenzamide analog represents a strategic refinement of the DprE1 inhibitor class. By incorporating the 2-methyl substituent, it mitigates the metabolic instability inherent to the dinitro-scaffold, while the N-methyl modification enhances physicochemical properties. For researchers, this scaffold serves as an ideal starting point for "hit-to-lead" optimization, balancing the potent suicide inhibition mechanism with the drug-like properties required for in vivo efficacy.

References

  • Makarov, V. et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link

  • Christophe, T. et al. (2009). "High content screening identifies decaprenyl-phosphoribose 2'-epimerase as a target for intracellular antimycobacterial inhibitors." PLoS Pathogens, 5(10), e1000645. Link

  • Trefzer, C. et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of Mycobacterium tuberculosis DprE1." Journal of the American Chemical Society, 132(39), 13663-13665. Link

  • Batt, S. M. et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link

  • Magnet, S. et al. (2010). "Reaction of benzothiazinones with the flavoenzyme DprE1." Science, 328(5984), 1349. Link

Safety Operating Guide

Operational Guide: Disposal of N-benzyl-N,2-dimethyl-3-nitrobenzamide

[1]

Executive Summary & Hazard Context

N-benzyl-N,2-dimethyl-3-nitrobenzamide (CAS: 7291-02-3) is a nitro-aromatic amide. While often used as a synthesis intermediate or in kinase inhibitor research, its disposal requires strict adherence to protocols designed for nitrogenous organic compounds .

Critical Hazard Directive: The presence of the nitro group (-NO₂) on the aromatic ring introduces two primary risks:

  • Energetic Potential: While this specific benzamide is relatively stable, nitro-aromatics as a class possess thermodynamic instability. They must never be subjected to uncontrolled heating or allowed to dry out in the presence of peroxidizable solvents.

  • Toxicological Profile: Nitro-aromatics are potential mutagens and can cause methemoglobinemia if absorbed. The lipophilic N-benzyl moiety facilitates dermal absorption, making skin contact a primary exposure vector.

Chemical Profile & Safety Parameters
ParameterSpecificationOperational Implication
CAS Number 7291-02-3Unique identifier for waste manifesting.
Molecular Formula C₁₆H₁₆N₂O₃High carbon/nitrogen content; suitable for incineration.
Physical State Solid (Crystalline)Dust generation is a respiratory hazard.
Solubility DMSO, DCM, MethanolWaste will likely be in organic solvent streams.
Incompatibilities Strong Oxidizers, Strong Bases, Reducing AgentsDo not mix with metal hydrides (e.g., LiAlH₄) in waste drums; risk of exothermic reduction.
RCRA Status Unlisted (Characteristic Check Required)Treat as Hazardous Waste (Toxic/Irritant) by default.
Pre-Disposal Stabilization & Segregation

Before moving to the waste stream, the compound must be chemically stable.

A. Solid Waste (Pure Compound)
  • No Quenching Required: If the compound is pure solid, do not dissolve it for disposal. Solid incineration is safer and cheaper.

  • Container: Collect in a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

  • Labeling: Must be labeled "Hazardous Waste - Solid, Organic, Toxic (Nitro-aromatic)."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Segregation: Segregate into Non-Halogenated Organic Waste streams (unless dissolved in DCM/Chloroform, then Halogenated).

  • pH Check: Ensure the waste solution is Neutral (pH 6-8).

    • Why? Strong bases can hydrolyze the amide bond, releasing N-benzylmethylamine (corrosive/volatile) and 3-nitro-2-methylbenzoic acid . This reaction generates heat and changes the waste profile.

  • Peroxide Check: If the compound is dissolved in ethers (THF, Diethyl Ether), test for peroxides before closing the drum. Nitro compounds can catalyze degradation in unstable solvents.

Disposal Workflow Logic

The following diagram outlines the decision matrix for disposing of N-benzyl-N,2-dimethyl-3-nitrobenzamide.

DisposalWorkflowStartWaste Generation:N-benzyl-N,2-dimethyl-3-nitrobenzamideStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid (Pure/Precipitate)StateCheck->SolidPathDry SolidLiquidPathLiquid (Solution)StateCheck->LiquidPathDissolvedSolidPkgDouble Bag or HDPE Jar ContainmentSolidPath->SolidPkgSolventCheckSolvent Type?LiquidPath->SolventCheckIncinerationHigh-Temp Incineration(RCRA Approved Facility)SolidPkg->IncinerationLab PackHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(DMSO, MeOH, Ethyl Acetate)SolventCheck->NonHaloNo HalogenspHCheckCheck pH (Ensure 6-8)Avoid HydrolysisHalo->pHCheckNonHalo->pHCheckpHCheck->IncinerationFuel Blending

Figure 1: Decision matrix for segregating nitro-aromatic waste streams based on solvent composition and physical state.

Detailed Disposal Procedures
Protocol A: Solid Waste (Primary Method)
  • PPE: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat. If handling fine powder >10g, use a powder hood or N95 respirator to prevent inhalation.

  • Packaging: Transfer the solid into a clear, sealable plastic bag (4-mil polyethylene).

  • Secondary Containment: Place the sealed bag into a secondary screw-top container (HDPE or Glass).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "N-benzyl-N,2-dimethyl-3-nitrobenzamide (100%)"

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Disposal: Move to the central accumulation area for pickup by a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors). Destruction Method: Incineration.

Protocol B: Liquid Waste (Solutions)
  • Identification: Identify the primary solvent (e.g., DMSO, Methanol).

  • Compatibility Check: Ensure the waste container does NOT contain strong reducing agents (hydrides, metals) or strong oxidizers (peroxides, nitric acid).

    • Risk:[1][2][3] Nitro groups can react violently with reducers; organic amides can react with oxidizers.

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Note: If the concentration of the nitrobenzamide is >5%, consider collecting it as a separate "High Hazard" stream to prevent contamination of bulk solvent drums.

  • Rinsing: Triple rinse the original glassware with the compatible solvent and add rinsate to the waste container.

Regulatory & Emergency Contingencies
RCRA Classification (USA)

While CAS 7291-02-3 is not explicitly "P" or "U" listed, it must be managed as hazardous waste based on Generator Knowledge of the nitro-aromatic class.

  • Waste Code: If ignitable (in solvent), assign D001 .[4] If toxic (via TCLP) or unlisted, manage as Non-RCRA Regulated Hazardous Waste (state dependent) or assign a generic organic waste profile.

  • Best Practice: Treat as D001/D003 (Ignitable/Reactive) potential if in doubt, to ensure incineration.

Spill Response
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don double nitrile gloves and a respirator if dust is present.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) due to the nitro group's oxidizing potential.

  • Decontamination: Clean surface with a mild detergent and water. Do not use bleach (hypochlorite) as it can react with amines if hydrolysis occurs.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 329799488, N-benzyl-N,2-dimethyl-3-nitrobenzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. (Chapter 8: Management of Waste). Retrieved from [Link]

Personal protective equipment for handling N-benzyl-N,2-dimethyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Operational Directive: Beyond Compliance

From: Senior Application Scientist, Chemical Safety Division To: Research & Development Operations

Handling N-benzyl-N,2-dimethyl-3-nitrobenzamide requires more than a generic safety checklist. As a nitro-aromatic amide derivative, this compound presents a dual-risk profile: the potential for methemoglobinemia (characteristic of nitro-aromatics) and lipophilic absorption (facilitated by the benzyl/methyl moieties).[1][2][3]

We do not merely "wear PPE" to satisfy a regulation; we deploy a barrier defense system to preserve data integrity and physiological health.[3] In drug discovery, a minor exposure doesn't just risk health—it introduces biological variability that can invalidate weeks of assay data.

This guide treats the compound as a Category 3 Acute Toxin and Category 2 Irritant (based on Structure-Activity Relationships of analogous nitrobenzamides), requiring strict adherence to the protocols below.

Hazard Identification & Risk Assessment

Before selecting armor, understand the enemy. This molecule possesses specific functional groups that dictate our safety strategy.

Functional GroupAssociated HazardPhysiological Mechanism
Nitro Group (-NO₂) Systemic Toxicity / Blood AgentPotential reduction to nitroso/hydroxylamine metabolites in the liver, oxidizing ferrous hemoglobin (Fe²⁺) to ferric (Fe³⁺), causing methemoglobinemia (oxygen starvation).[1][2][3]
Benzyl/Methyl Moieties Enhanced PermeationIncreases lipophilicity (LogP), allowing the compound to bypass the stratum corneum (outer skin layer) more rapidly than unsubstituted amides.[3]
Amide Core IrritationLikely to cause contact dermatitis and respiratory tract irritation upon dust inhalation.[3]

Critical Warning: Nitro-aromatics can exhibit a "lag time" in toxicity.[2][3] Absence of immediate burning sensation on the skin does not indicate lack of absorption.

The PPE Defense Matrix

The following PPE selection is non-negotiable for handling pure neat solid or high-concentration (>100 mM) stock solutions.

A. Hand Protection: The Permeation Logic

Standard disposable nitrile gloves (4 mil) are insufficient for prolonged contact with nitro-aromatics in organic solvents (e.g., DCM, DMSO).[2][3]

  • Primary Layer: High-Dexterity Nitrile (minimum 0.11 mm / 4.5 mil).[2][3]

  • Secondary Layer (Critical): If handling solutions in Dichloromethane (DCM) or DMF , you must use Silver Shield® (Laminate) or Viton® undergloves, or double-glove with specific breakthrough awareness.[2][3]

  • Protocol: Change outer gloves immediately upon splash.[2][3] Change routine gloves every 30 minutes.

B. Respiratory Protection
  • Primary Control: All handling of solid powder must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2][3]

  • Secondary PPE: If working outside a hood (e.g., weighing balance maintenance), use a P100 Particulate Respirator (e.g., 3M 60926 Multi-Gas/Vapor Cartridge + P100).[3] Surgical masks provide zero protection against chemical vapors.[2]

C. Ocular & Body Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[2][3] Safety glasses with side shields are acceptable only if a face shield is added during synthesis/reaction setup.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.[2] Nitro compounds stain skin yellow/orange; this is a visual indicator of exposure.

Visualization: PPE Decision Logic

This diagram illustrates the decision-making process for PPE based on the state of the chemical.[2][3]

PPE_Logic Start START: Handling N-benzyl-N,2-dimethyl-3-nitrobenzamide State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution (Liquid) State->Solution Level3 LEVEL 3 DEFENSE Fume Hood + P100 Respirator (if dust risk) + Double Nitrile + Tyvek Sleeves Solid->Level3 Dust Generation Risk SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Solution->SolventCheck Level1 LEVEL 1 DEFENSE Fume Hood + Nitrile Gloves (Double) + Safety Glasses SolventCheck->Level1 No (DMSO, MeOH, Water) Level2 LEVEL 2 DEFENSE Fume Hood + Laminate Gloves (Silver Shield) + Splash Goggles + Apron SolventCheck->Level2 Yes (DCM, DMF)

Figure 1: Decision matrix for selecting PPE based on physical state and solvent carrier.[3] Note the escalation to laminate gloves when halogenated solvents are involved.[2]

Operational Protocol: Step-by-Step Handling

Phase 1: Weighing & Solubilization (Highest Risk)

The highest risk of exposure occurs during the transition from solid to solution due to static dust.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Nitro-aromatics can be static-prone.[1][2][3]

  • The "Tunnel" Technique: Do not remove the stock bottle from the hood. Tare the vial, bring the spatula into the bottle, and transfer inside the hood sash boundary.

  • Solvent Addition: Add solvent immediately to the weighed solid to suppress dust.[3]

  • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use.[2] Dispose of the wipe as hazardous waste.

Phase 2: Reaction & Synthesis
  • Temperature Control: Avoid overheating. Nitro compounds can decompose exothermically. Ensure reflux condensers are secured with clamps, not just gravity.

  • Incompatibility: Keep away from strong reducing agents (e.g., LiAlH₄, Hydrazine) unless the reduction is the intended reaction.[3] Uncontrolled reduction can generate heat and toxic intermediates.

Phase 3: Waste Disposal

Do not pour down the drain. This compound is toxic to aquatic life.[3]

  • Solid Waste: Segregate into "Solid Hazardous Waste - Toxic."[2][3]

  • Liquid Waste:

    • If in DMSO/Methanol: "Non-Halogenated Organic Waste."[3]

    • If in DCM: "Halogenated Organic Waste."[3]

  • Labeling: Clearly mark the tag with "Nitro-aromatic content" to alert waste handlers of potential explosion hazards if distilled/concentrated.[2][3]

Emergency Response Workflow

In the event of exposure, seconds matter.[3] The lipophilic nature means you cannot "wait and see."[3]

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Strip Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Alcohol (Enhances absorption) Skin->ActionSkin ActionEye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for Cyanosis (Blue lips) Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION Bring SDS/Compound Structure ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Immediate response protocol for exposure events.[1][2][3][4][5][6][7][8][9] Note the specific prohibition of alcohol for skin cleaning.[2]

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[3] Compound Summary: 3-Nitrobenzamide (Analogous Hazard Profile). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Dermal Exposure. United States Department of Labor. [Link][2][3]

Disclaimer: This guide is based on the Structure-Activity Relationship (SAR) of nitrobenzamide derivatives. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier if available.[2][3]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.